Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Description
Properties
IUPAC Name |
methyl 3,4-dibromo-2,5-dioxopyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO4/c1-13-6(12)9-4(10)2(7)3(8)5(9)11/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVESAOJZLFCAHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C(=O)C(=C(C1=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate: A Thiol-Reactive Probe for Bioconjugation
Introduction
In the landscape of bioconjugation and chemical biology, the precise and stable linkage of molecules to proteins is of paramount importance for the development of advanced therapeutics, diagnostics, and research tools. Among the array of chemical strategies, the targeting of cysteine residues through thiol-reactive linkers has become a cornerstone methodology. This guide provides a comprehensive technical overview of Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate, a specialized dibromomaleimide derivative. This compound serves as a powerful tool for cysteine modification, offering unique advantages in disulfide bond rebridging and the formation of stable bioconjugates.
This document is intended for researchers, chemists, and drug development professionals. It will delve into the synthesis, chemical properties, reactivity, and applications of this reagent, providing not just protocols, but also the scientific rationale behind its use. We will explore its advantages over traditional maleimide linkers and provide a framework for its successful implementation in your research.
Core Compound Characterization
This compound, also known as N-methoxycarbonyldibromomaleimide, is a key reagent for advanced bioconjugation strategies. Its core structure is a maleimide ring substituted with two bromine atoms, which are the key to its reactivity with thiols, and an N-methoxycarbonyl group.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃Br₂NO₄ | --INVALID-LINK-- |
| Molecular Weight | 312.90 g/mol | --INVALID-LINK-- |
| CAS Number | 1442447-48-4 | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 115-118 °C | --INVALID-LINK-- |
| Storage | -20°C | --INVALID-LINK-- |
Spectroscopic Analysis: While detailed, publicly available spectra are limited, the expected spectroscopic data would include:
-
¹H NMR: A singlet corresponding to the methyl protons of the methoxycarbonyl group.
-
¹³C NMR: Resonances for the carbonyl carbons of the maleimide ring, the sp² carbons of the C=C bond, the methyl carbon, and the carbonyl of the methoxycarbonyl group.
-
IR Spectroscopy: Strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the imide and the ester.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass, showing the characteristic isotopic pattern for a molecule containing two bromine atoms.
Synthesis of this compound
The synthesis of N-functionalized bromomaleimides often requires harsh conditions, which can be incompatible with sensitive functional groups. A mild and efficient method for the synthesis of the title compound has been developed, which proceeds via the activation of the commercially available 3,4-dibromomaleimide.[1]
Synthetic Rationale
The core of this synthesis is the acylation of the nitrogen atom of 3,4-dibromomaleimide. The use of methyl chloroformate as the acylating agent provides the desired methoxycarbonyl group. The reaction is facilitated by a non-nucleophilic base, N-methylmorpholine (NMM), which acts as a proton scavenger to neutralize the hydrochloric acid byproduct, driving the reaction to completion under mild conditions. This approach avoids the high temperatures and strong acids typically used in maleimide synthesis, preserving the integrity of the reactive dibromomaleimide core.
Experimental Protocol
Materials:
-
3,4-Dibromomaleimide
-
Methyl chloroformate
-
N-methylmorpholine (NMM)
-
Anhydrous Tetrahydrofuran (THF)
Procedure: [1]
-
Dissolve 3,4-dibromomaleimide (1.0 equivalent) and N-methylmorpholine (1.0 equivalent) in anhydrous THF.
-
To this solution, add methyl chloroformate (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for approximately 20-30 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture can be worked up by filtering off the N-methylmorpholine hydrochloride salt and removing the solvent under reduced pressure.
-
The resulting product, this compound, is typically obtained in high purity and yield (reported as 97%).[1]
Caption: Workflow for the synthesis of the target compound.
Chemical Reactivity and Mechanism of Action
The primary utility of this compound lies in its high reactivity towards thiol groups, making it an excellent reagent for cysteine-specific modification of proteins and peptides.
Thiol Reactivity: Disulfide Rebridging
Unlike conventional maleimides that react with a single thiol via Michael addition, the dibromo functionality of this reagent allows for the reaction with two thiol groups.[2] This is particularly advantageous for rebridging disulfide bonds in proteins, such as antibodies. The process typically involves the initial reduction of a disulfide bond to yield two free cysteine residues, which then react with the dibromomaleimide to form a stable, covalent bridge.
Mechanism:
-
Disulfide Reduction: A reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), is used to cleave the disulfide bond of the protein, generating two nucleophilic thiol groups.
-
Sequential Nucleophilic Substitution: The two resulting thiols sequentially attack the carbon atoms of the maleimide ring, displacing the two bromine atoms in a nucleophilic substitution reaction.
-
Bridge Formation: This results in the formation of a stable dithiomaleimide linkage, effectively rebridging the original disulfide bond with the maleimide core.
Caption: Reaction pathway for disulfide rebridging.
Enhanced Stability through Hydrolysis
A significant advantage of dibromomaleimide-based conjugates is their potential for enhanced stability. The resulting dithiomaleimide linkage can undergo hydrolysis of the maleimide ring under physiological or slightly basic conditions to form a dithiomaleamic acid.[2] This ring-opening event is crucial as it renders the linkage resistant to the retro-Michael reaction, a common pathway for the degradation of traditional maleimide-thiol conjugates that leads to premature payload release.[3] This "locking" mechanism results in a more robust and stable bioconjugate.[4]
Applications in Research and Drug Development
The unique reactivity profile of this compound makes it a valuable tool in several areas, most notably in the construction of antibody-drug conjugates (ADCs).
Site-Specific Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug. The properties of the linker connecting the antibody and the drug are critical to the ADC's success. Dibromomaleimides offer a strategy for creating site-specific ADCs with a defined drug-to-antibody ratio (DAR).[4] By targeting the interchain disulfide bonds of an antibody, a homogenous population of ADCs with a DAR of 4 can be produced. This is a significant improvement over conjugation to lysine residues, which often results in a heterogeneous mixture of ADCs with varying DARs and pharmacokinetic properties.[5]
The stability of the resulting linkage is also a key advantage. The resistance of the hydrolyzed maleamic acid conjugate to degradation in plasma can lead to a wider therapeutic window by minimizing off-target toxicity.[6]
Peptide and Protein Modification
Beyond ADCs, this reagent can be used for a variety of protein and peptide modifications. It can be used to "staple" peptides into specific conformations or to create protein-protein conjugates. The ability to introduce a stable, bridging linker is valuable for studying protein structure and function.
Comparison with Other Thiol-Reactive Linkers
The choice of a thiol-reactive linker is a critical decision in bioconjugation. Here is a comparison of dibromomaleimides with other common reagents:
| Linker Type | Reaction with Thiols | Linkage Stability | Key Advantages | Key Disadvantages |
| Conventional Maleimide | Michael addition with one thiol | Prone to retro-Michael reaction | Fast reaction kinetics | Reversibility can lead to instability |
| Dibromomaleimide | Substitution with two thiols | High (especially after hydrolysis) | Disulfide rebridging, site-specificity, enhanced stability | Requires initial disulfide reduction |
| Haloacetyls | Sₙ2 reaction with one thiol | High (irreversible) | Very stable thioether bond | Slower reaction rate than maleimides |
| Pyridyl Disulfides | Disulfide exchange | Cleavable by reducing agents | Allows for payload release in reducing environments | Not a permanent linkage |
Conclusion
This compound is a sophisticated chemical tool that addresses some of the key challenges in the field of bioconjugation. Its ability to efficiently rebridge disulfide bonds offers a pathway to creating homogenous and stable antibody-drug conjugates. The mild synthesis and the unique reactivity of the dibromomaleimide core provide researchers with a powerful method for site-specific protein modification. As the demand for more precise and stable bioconjugates continues to grow, reagents like this will undoubtedly play an increasingly important role in the development of the next generation of targeted therapies and research probes.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. methyl 3,4-dibromo-2,5-dioxo-2H-pyrrole-1(5H)-carboxylate, 1442447-48-4 | BroadPharm [broadpharm.com]
- 3. rsc.org [rsc.org]
- 4. 2,4-Dimethyl-3-ethyl-1H-pyrrole(517-22-6) 13C NMR spectrum [chemicalbook.com]
- 5. 3,4-Dibromo-2,5-dimethyl-1-phenylsulfonyl-1H-pyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
A Senior Application Scientist's Technical Guide to Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS: 1442447-48-4)
Introduction: A Precision Tool for Bioconjugation
In the landscape of modern drug development and proteomics, the ability to selectively and stably link molecules to proteins is paramount. Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate emerges as a sophisticated bifunctional linker designed for precisely this purpose. Belonging to the dibromomaleimide class of reagents, this compound offers a significant advancement over traditional maleimides for the site-specific modification of cysteine residues. Its core utility lies in its capacity to "rebridge" disulfide bonds, a critical function for creating stable and homogeneous bioconjugates, particularly in the field of Antibody-Drug Conjugates (ADCs).[1][2]
This guide provides an in-depth examination of this reagent, from its fundamental physicochemical properties and reactivity to field-tested protocols for its application, offering researchers and drug development professionals a comprehensive resource for leveraging its unique capabilities.
Part 1: Core Compound Characteristics
A thorough understanding of a reagent's physical and chemical properties is the foundation of its successful application. The key characteristics of this compound are summarized below.
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 1442447-48-4 | [3][4][5][6][7] |
| Molecular Formula | C₆H₃Br₂NO₄ | [3][5][7] |
| Molecular Weight | 312.9 g/mol | [3][5][7] |
| Appearance | Solid | N/A |
| Purity | Typically ≥95% | [5] |
| Long-Term Storage | Store long-term in a cool, dry place; -20°C recommended | [5] |
| Solubility | Soluble in organic solvents such as DMF or DMSO | [8][9] |
Part 2: The Chemistry of Disulfide Rebridging
The defining feature of this compound is the dibromomaleimide motif. Unlike standard maleimides that react with a single thiol, the two bromine atoms on this molecule act as sequential leaving groups, allowing it to react with two thiols.[5] This makes it an ideal reagent for rebridging the two cysteine residues that form a native disulfide bond in a protein after mild reduction.
Reaction Mechanism with Cysteine Thiols
The process is a rapid, sequential nucleophilic substitution.[1]
-
Disulfide Reduction: A native interchain disulfide bond (e.g., in an antibody's hinge region) is first gently reduced, typically with tris(2-carboxyethyl)phosphine (TCEP), to yield a pair of free sulfhydryl (-SH) groups.[1][10] TCEP is the preferred reductant as it does not contain a thiol group itself and therefore will not compete in the subsequent reaction.[11]
-
Sequential Nucleophilic Attack: The first cysteine thiol attacks one of the bromine-bearing carbons on the maleimide ring, displacing the bromide ion. This is followed by a second, intramolecular attack by the adjacent cysteine thiol, displacing the second bromide.
-
Stable Thioether Bridge Formation: This sequence results in the formation of a stable, rebridged dithiomaleimide adduct, effectively locking the two cysteine residues together through the linker.[1][8]
This rebridging is critical for maintaining the structural integrity of proteins like antibodies, where interchain disulfides are crucial for their quaternary structure.[12]
Caption: Reaction of the dibromomaleimide core with two cysteine thiols.
Part 3: Plausible Synthetic Pathway
While this reagent is commercially available, understanding its synthesis provides insight into its structure and purity. A common and mild method for creating N-substituted dibromomaleimides involves the acylation of 3,4-dibromomaleimide.[13][14]
-
Starting Materials: The synthesis commences with commercially available 3,4-dibromomaleimide.
-
Acylation Reaction: 3,4-dibromomaleimide is dissolved in an appropriate aprotic solvent, such as tetrahydrofuran (THF). A non-nucleophilic base, like N-methylmorpholine, is added to deprotonate the maleimide nitrogen.
-
Electrophile Addition: Methyl chloroformate is then added to the reaction mixture. The deprotonated nitrogen acts as a nucleophile, attacking the carbonyl carbon of the methyl chloroformate and displacing the chloride ion.
-
Workup and Purification: The reaction is typically stirred at room temperature for a short period. Following the reaction, a standard aqueous workup is performed to remove the base's salt, and the final product is purified, often by crystallization or column chromatography.
This method is efficient and proceeds under mild conditions, preserving the reactive dibromomaleimide core.[13]
Caption: A plausible workflow for the synthesis of the target compound.
Part 4: Experimental Protocol for Antibody Conjugation
The primary application for this reagent is the site-specific conjugation to antibodies to form ADCs or other labeled proteins.[1][2] The following protocol provides a self-validating, step-by-step methodology. The causality for each step is explained to ensure experimental integrity.
Step-by-Step Methodology
Objective: To conjugate a payload (e.g., drug, fluorophore) linked to the title reagent onto the interchain disulfide bonds of a monoclonal antibody (mAb).
Materials:
-
Monoclonal Antibody (e.g., IgG1)
-
Conjugation Buffer: Degassed 100 mM sodium phosphate, 150 mM NaCl, pH 7.0-7.5.[15]
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution.
-
Reagent Stock: this compound (with attached payload) dissolved in anhydrous DMSO or DMF (e.g., 10 mM stock).[11]
-
Quenching Reagent: N-acetylcysteine solution.
-
Purification System: Size-Exclusion Chromatography (SEC) column.
Protocol:
-
Antibody Preparation & Reduction:
-
Action: Prepare the mAb solution at a suitable concentration (e.g., 2-10 mg/mL) in the degassed conjugation buffer.[9][15] Add a 2-4 fold molar excess of TCEP per disulfide bond to be reduced.[1] Incubate at 37°C for 1-2 hours.
-
Causality: Degassing the buffer is crucial to prevent the re-oxidation of the newly formed free thiols by dissolved oxygen.[9] TCEP is a potent, thiol-free reducing agent that selectively cleaves the relatively accessible interchain disulfide bonds without denaturing the antibody. A controlled incubation ensures sufficient reduction without protein degradation.
-
-
Conjugation Reaction:
-
Action: Add the Reagent Stock solution to the reduced antibody solution to achieve a final molar excess of 10-20 fold.[11] Perform the reaction at room temperature for 1-2 hours or overnight at 4°C.[11] Protect from light if the payload is a fluorophore.
-
Causality: A molar excess of the reagent drives the reaction to completion, ensuring high conjugation efficiency. The mild pH (7.0-7.5) is optimal for thiol reactivity while minimizing side reactions with other nucleophilic residues like lysines.[11][]
-
-
Quenching:
-
Action: Add a molar excess of a quenching reagent, such as N-acetylcysteine, to the reaction mixture.
-
Causality: This step deactivates any unreacted dibromomaleimide reagent, preventing non-specific labeling during subsequent purification and analysis steps.
-
-
Purification:
-
Action: Purify the resulting antibody conjugate using a suitable method, most commonly size-exclusion chromatography (SEC).[1][11]
-
Causality: SEC effectively separates the large, high-molecular-weight antibody conjugate from smaller, unreacted reagents, payload, and quenching molecules, yielding a purified final product.
-
-
Characterization:
-
Action: Analyze the purified conjugate using methods such as Mass Spectrometry (MS) and SDS-PAGE.[11]
-
Causality: MS confirms the successful conjugation and determines the drug-to-antibody ratio (DAR). SDS-PAGE, under both reducing and non-reducing conditions, verifies the rebridging of the antibody chains and assesses the homogeneity and purity of the conjugate.
-
Part 5: Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, detailed safety data sheet (SDS) for this exact compound is not widely published, guidelines can be established based on the reactive class of dibromomaleimides.
-
General Handling: All chemical products should be handled with the recognition of "having unknown hazards and toxicity".[3] This reagent must be handled only by personnel with specialized knowledge and experience.[3][4]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.[17]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
First Aid Measures:
-
Skin Contact: Immediately wash off with soap and plenty of water.[17]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17]
-
Inhalation: Move the person into fresh air.[17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[17]
-
In all cases of exposure, seek immediate medical attention.
-
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, as recommended by the supplier (e.g., -20°C).[5][17]
Conclusion
This compound is a highly effective and specialized reagent for advanced bioconjugation. Its capacity for rapid and stable disulfide rebridging addresses a key challenge in the construction of homogeneous and structurally sound protein conjugates. For researchers in drug development, particularly those focused on ADCs, this compound provides a reliable tool for achieving site-specific modification of native antibodies, paving the way for more potent and safer biotherapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. 1442447-48-4 this compound AKSci 5393DV [aksci.com]
- 5. methyl 3,4-dibromo-2,5-dioxo-2H-pyrrole-1(5H)-carboxylate, 1442447-48-4 | BroadPharm [broadpharm.com]
- 6. parchem.com [parchem.com]
- 7. chembk.com [chembk.com]
- 8. Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Polymeric dibromomaleimides as extremely efficient disulfide bridging bioconjugation and pegylation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. resources.tocris.com [resources.tocris.com]
- 17. tcichemicals.com [tcichemicals.com]
N-methoxycarbonyl-dibromomaleimide synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of N-methoxycarbonyl-dibromomaleimide
Authored by: A Senior Application Scientist
Abstract
N-methoxycarbonyl-dibromomaleimide stands as a pivotal activated intermediate in the synthesis of a diverse array of N-functionalized dibromomaleimides. These, in turn, are instrumental reagents in the field of bioconjugation, offering versatile platforms for the selective modification of biomolecules. This guide provides a comprehensive overview of a mild and efficient synthesis of N-methoxycarbonyl-dibromomaleimide, delving into the mechanistic rationale behind the chosen methodology. Furthermore, it outlines the standard analytical techniques employed for its thorough characterization, ensuring the production of a high-purity reagent suitable for downstream applications in research, diagnostics, and therapeutic development.
Introduction: The Strategic Importance of N-methoxycarbonyl-dibromomaleimide
Dibromomaleimides have emerged as powerful tools for chemical biologists and drug development professionals. Their utility is rooted in their ability to react selectively with thiol groups, most notably the cysteine residues within peptides and proteins.[1][2] This reactivity has been harnessed for a variety of applications, including the construction of antibody-drug conjugates (ADCs), the development of PET imaging agents, and the creation of fluorescently labeled biomolecules.[3][4][5][6]
Traditionally, the synthesis of N-substituted dibromomaleimides involved harsh reaction conditions, such as refluxing in acetic acid, which are incompatible with sensitive functional groups.[1] The development of N-methoxycarbonyl-dibromomaleimide as a stable, activated intermediate circumvents this limitation. It serves as a versatile precursor that can react with a wide range of primary and secondary amines under mild, room temperature conditions to afford the corresponding N-functionalized dibromomaleimides in high yields.[1] This approach significantly broadens the scope of accessible dibromomaleimide-based reagents.
This guide will focus on the preferred synthetic route to N-methoxycarbonyl-dibromomaleimide and the analytical methods for its validation, providing researchers with the foundational knowledge to confidently produce and utilize this key synthetic building block.
Synthesis of N-methoxycarbonyl-dibromomaleimide: A Mild and Efficient Protocol
The synthesis of N-methoxycarbonyl-dibromomaleimide is achieved through the acylation of dibromomaleimide with methyl chloroformate. This reaction is facilitated by a non-nucleophilic base, typically N-methylmorpholine (NMM), and proceeds in high yield under mild conditions.[1]
Causality Behind Experimental Choices
-
Dibromomaleimide as the Starting Material: This commercially available or readily synthesized compound provides the core dibromomaleimide scaffold.
-
Methyl Chloroformate as the Acylating Agent: This reagent introduces the methoxycarbonyl group onto the nitrogen atom of the maleimide ring. Its high reactivity ensures an efficient reaction.
-
N-Methylmorpholine (NMM) as the Base: NMM is a sterically hindered tertiary amine, making it a non-nucleophilic base. Its role is to deprotonate the acidic N-H of the dibromomaleimide, forming the corresponding anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. The use of a non-nucleophilic base is crucial to prevent competing side reactions where the base might otherwise react with the methyl chloroformate.
-
Anhydrous Aprotic Solvent (e.g., Tetrahydrofuran - THF): The reaction is sensitive to moisture, as water can hydrolyze the methyl chloroformate and react with the activated intermediate. Anhydrous THF is an excellent choice as it is aprotic and effectively solubilizes the reactants.
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism.
Caption: Reaction mechanism for the synthesis of N-methoxycarbonyl-dibromomaleimide.
Detailed Experimental Protocol
Materials:
-
Dibromomaleimide
-
Methyl chloroformate
-
N-Methylmorpholine (NMM)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve dibromomaleimide (1.0 equivalent) in anhydrous THF.
-
Addition of Base: To the stirred solution, add N-methylmorpholine (1.0 equivalent) dropwise at room temperature.
-
Addition of Acylating Agent: Following the addition of NMM, add methyl chloroformate (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for approximately 20-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine (saturated aqueous NaCl solution) to remove NMM hydrochloride and any other aqueous soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is often of high purity. If necessary, further purification can be achieved by recrystallization or flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent. The synthesis has been reported to yield the product in 97% purity.[1]
References
- 1. A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 3,4-dibromo-2,5-dioxopyrrole-1-carboxylate: Properties, Synthesis, and Applications in Bioconjugation
Abstract
This technical guide provides a comprehensive overview of Methyl 3,4-dibromo-2,5-dioxopyrrole-1-carboxylate, a key reagent in the field of bioconjugation and drug development. The document delves into the core physical and chemical properties of this compound, offers insights into its synthesis, and explores its reactivity, with a particular focus on its application in the site-specific modification of proteins. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries who are engaged in the development of advanced biotherapeutics, such as antibody-drug conjugates (ADCs).
Introduction
Methyl 3,4-dibromo-2,5-dioxopyrrole-1-carboxylate, also known as N-methoxycarbonyl-dibromomaleimide, is a bifunctional small molecule that has emerged as a powerful tool for the covalent modification of biomolecules.[1][2] Its unique chemical architecture, featuring a dibromomaleimide core, allows for highly selective reactions with thiol groups, particularly those of cysteine residues in proteins.[2][3] This property enables the precise and stable linkage of therapeutic agents, imaging probes, or other molecules of interest to proteins, a critical step in the design and synthesis of next-generation bioconjugates.[4] This guide will provide a detailed exploration of this versatile reagent, from its fundamental properties to its practical applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Methyl 3,4-dibromo-2,5-dioxopyrrole-1-carboxylate is essential for its effective handling, storage, and application in experimental workflows.
Structural and General Properties
The chemical structure of Methyl 3,4-dibromo-2,5-dioxopyrrole-1-carboxylate is characterized by a five-membered pyrrole ring with two bromine atoms and two carbonyl groups, and a methyl carboxylate group attached to the nitrogen atom.[5]
Table 1: General and Physical Properties of Methyl 3,4-dibromo-2,5-dioxopyrrole-1-carboxylate
| Property | Value | Reference(s) |
| IUPAC Name | methyl 3,4-dibromo-2,5-dioxopyrrole-1-carboxylate | [5] |
| Synonyms | N-methoxycarbonyl-dibromomaleimide, Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate | [5] |
| CAS Number | 1442447-48-4 | [3][6] |
| Molecular Formula | C₆H₃Br₂NO₄ | [3][5] |
| Molecular Weight | 312.90 g/mol | [3][5] |
| Physical State | Solid | [6] |
| Melting Point | 115-118 °C | [6] |
| Storage Condition | -20°C | [3] |
Spectroscopic Data
While detailed spectroscopic data such as ¹H and ¹³C NMR are often provided by commercial suppliers, representative data for the core dibromomaleimide structure is well-established. The proton NMR spectrum would be expected to show a singlet for the methyl protons of the ester group. The carbon NMR would show signals for the methyl carbon, the ester carbonyl carbon, the two imide carbonyl carbons, and the two bromine-substituted carbons of the double bond.
Synthesis
A potential synthetic pathway is illustrated below:
Caption: A proposed synthetic pathway for Methyl 3,4-dibromo-2,5-dioxopyrrole-1-carboxylate.
This proposed two-step synthesis would first involve the formation of the dibromomaleimide ring, which can then be acylated with methyl chloroformate in the presence of a base to yield the final product.
Chemical Reactivity and Mechanism of Action
The utility of Methyl 3,4-dibromo-2,5-dioxopyrrole-1-carboxylate in bioconjugation stems from the high reactivity of the dibromomaleimide moiety towards thiol groups.[1][2] This reactivity allows for the site-specific modification of cysteine residues in proteins.
Reaction with Thiols: Disulfide Bridging
The key feature of the dibromomaleimide core is its ability to react with two thiol groups, making it an excellent reagent for bridging disulfide bonds.[3] In a typical reaction, a disulfide bond in a protein is first reduced to yield two free thiol groups. The dibromomaleimide derivative then reacts with these two thiols in a sequential substitution reaction, displacing the two bromine atoms and forming a stable, re-bridged dithiomaleimide adduct.[7]
Caption: Reaction mechanism of Methyl 3,4-dibromo-2,5-dioxopyrrole-1-carboxylate with a reduced disulfide bond.
Stability of the Conjugate
A significant advantage of the dibromomaleimide platform is the subsequent hydrolysis of the initially formed dithiomaleimide adduct.[7] This hydrolysis opens the maleimide ring to form a stable maleamic acid derivative, which is less susceptible to retro-Michael reactions that can lead to conjugate degradation with conventional maleimides.[8] This "locking" mechanism results in highly stable and homogeneous bioconjugates.[8]
Applications in Drug Development
The unique reactivity profile of Methyl 3,4-dibromo-2,5-dioxopyrrole-1-carboxylate makes it a valuable tool in the development of sophisticated biotherapeutics, particularly antibody-drug conjugates (ADCs).
Site-Specific Antibody-Drug Conjugates (ADCs)
In the construction of ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. The linker plays a crucial role in the stability and efficacy of the ADC. Methyl 3,4-dibromo-2,5-dioxopyrrole-1-carboxylate can be incorporated into linker-payload systems to enable the site-specific conjugation of the drug to the antibody via disulfide bridging.[4] This approach offers several advantages over random conjugation methods, including:
-
Homogeneity: Produces ADCs with a uniform drug-to-antibody ratio (DAR).
-
Stability: The hydrolyzed dithiomaleamic acid linkage provides enhanced stability in vivo.[8]
-
Improved Pharmacokinetics: A more homogeneous product often leads to more predictable and favorable pharmacokinetic properties.
Experimental Protocol: General Procedure for Antibody Conjugation
The following is a generalized protocol for the conjugation of a dibromomaleimide-containing linker-payload to a monoclonal antibody.
Protocol: Antibody Disulfide Bridging with a Dibromomaleimide Reagent
-
Antibody Preparation: Prepare the antibody solution in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 2-10 mg/mL.
-
Disulfide Bond Reduction: Add a controlled molar excess of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A 2-4 fold molar excess per disulfide bond is a common starting point. Incubate at 37°C for 1-2 hours.[7]
-
Conjugation: Add the Methyl 3,4-dibromo-2,5-dioxopyrrole-1-carboxylate-linker-payload, dissolved in a co-solvent like DMF or DMSO, to the reduced antibody solution. A typical molar excess is 8 equivalents per antibody.[7] The reaction is often carried out at 0°C to control the reaction rate.[9]
-
Hydrolysis: After the initial conjugation, the pH of the reaction mixture can be adjusted to approximately 8.5 to facilitate the hydrolysis of the dithiomaleimide to the stable dithiomaleamic acid.[10]
-
Quenching: Quench any unreacted dibromomaleimide by adding a thiol-containing reagent like N-acetylcysteine.
-
Purification: Purify the resulting ADC using a suitable method, such as size-exclusion chromatography, to remove excess reagents and unconjugated payload.
Caption: General workflow for the synthesis of an antibody-drug conjugate using a dibromomaleimide reagent.
Conclusion
Methyl 3,4-dibromo-2,5-dioxopyrrole-1-carboxylate is a highly valuable and versatile reagent for the site-specific modification of proteins. Its ability to efficiently bridge disulfide bonds, coupled with the formation of highly stable final conjugates after hydrolysis, makes it an ideal platform for the development of next-generation biotherapeutics, particularly homogeneous and stable antibody-drug conjugates. The detailed protocols and quantitative data presented in this guide are intended to equip researchers with the knowledge necessary to effectively implement this technology in their own work.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. methyl 3,4-dibromo-2,5-dioxo-2H-pyrrole-1(5H)-carboxylate, 1442447-48-4 | BroadPharm [broadpharm.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. This compound | C6H3Br2NO4 | CID 71745215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. purepeg.com [purepeg.com]
- 8. Thiol Reactivity of <i>N</i>-Aryl α-Methylene-γ-lactams: A Reactive Group for Targeted Covalent Inhibitor Design [ouci.dntb.gov.ua]
- 9. parchem.com [parchem.com]
- 10. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Molecular Architecture of a Key Synthetic Building Block
Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate, a derivative of maleimide, is a pivotal reagent in contemporary chemical and biological research. Its unique structural features, including a reactive dibrominated double bond and an N-alkoxycarbonyl functionality, make it a valuable tool for covalent modification of biomolecules, particularly in the realm of bioconjugation and drug development.[1][2] The ability to precisely engineer molecular conjugates hinges on a thorough understanding of the structure and reactivity of such reagents. This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering a foundational understanding for its application in research and development.
This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the title compound. Beyond a mere presentation of spectral data, this guide offers insights into the experimental methodologies, the rationale behind the observed spectral features, and a detailed interpretation of the data, thereby providing a holistic understanding of the molecule's structural characteristics.
Molecular Structure and Key Spectroscopic Features
The structure of this compound (C₆H₃Br₂NO₄, Molecular Weight: 312.90 g/mol , CAS: 1442447-48-4) is characterized by a five-membered dicarboximide ring, substituted with two bromine atoms at the olefinic positions and a methyl carboxylate group attached to the nitrogen atom.[1][3] These features give rise to distinct signals in various spectroscopic analyses, which are crucial for its identification and characterization.
| Property | Value | Source |
| Molecular Formula | C₆H₃Br₂NO₄ | --INVALID-LINK-- |
| Molecular Weight | 312.90 g/mol | --INVALID-LINK-- |
| CAS Number | 1442447-48-4 | --INVALID-LINK-- |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide invaluable information. While experimental spectra for this specific compound are not publicly available, we can predict the expected chemical shifts based on the analysis of its functional groups and data from analogous structures.
¹H NMR Spectroscopy: A Singular Signature
The molecular structure of the title compound contains only one type of proton, those of the methyl group in the methyl carboxylate functionality. Therefore, the ¹H NMR spectrum is predicted to be remarkably simple, exhibiting a single sharp singlet.
Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.9 - 4.1 | Singlet | 3H | -OCH₃ |
Interpretation: The methyl protons are attached to an oxygen atom which is part of an electron-withdrawing carboxylate group. This deshielding environment is expected to result in a chemical shift in the downfield region, typically between 3.9 and 4.1 ppm. The absence of any adjacent protons leads to the observation of a singlet.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum will provide a more detailed picture of the carbon skeleton. Due to the molecule's symmetry, we expect to see four distinct carbon signals.
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 - 170 | C=O (imide) |
| ~150 - 155 | C=O (carboxylate) |
| ~130 - 135 | C-Br |
| ~53 - 56 | -OCH₃ |
Interpretation:
-
Imide Carbonyls (C=O): The two equivalent carbonyl carbons of the imide ring are expected to resonate at the most downfield region of the spectrum (~165-170 ppm) due to the strong deshielding effect of the two adjacent electronegative atoms (N and O) and their sp² hybridization.
-
Carboxylate Carbonyl (C=O): The carbonyl carbon of the methyl carboxylate group is also significantly deshielded and is predicted to appear in the range of 150-155 ppm.
-
Brominated Carbons (C-Br): The two equivalent olefinic carbons attached to the bromine atoms are expected to resonate around 130-135 ppm. The electronegativity of the bromine atoms and the sp² hybridization contribute to this chemical shift.
-
Methyl Carbon (-OCH₃): The carbon of the methyl group, being sp³ hybridized and attached to an oxygen, will appear in the upfield region of the spectrum, typically between 53 and 56 ppm.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra of small organic molecules is essential for accurate structural elucidation.
Caption: Workflow for NMR data acquisition.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is employed to simplify the spectrum to single lines for each carbon.
-
Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phasing, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of the imide and ester functionalities.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1780 - 1710 | Strong | C=O stretching (imide, asymmetric and symmetric) |
| ~1750 - 1730 | Strong | C=O stretching (ester) |
| ~1380 - 1350 | Medium | C-N stretching (imide) |
| ~1250 - 1200 | Strong | C-O stretching (ester) |
| ~1600 | Medium-Weak | C=C stretching |
Interpretation:
-
Carbonyl (C=O) Stretching: The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the carbonyl stretching vibrations. The cyclic imide group is known to exhibit two distinct C=O stretching bands due to symmetric and asymmetric vibrations, typically in the range of 1780-1710 cm⁻¹. The ester carbonyl will also show a strong absorption band around 1750-1730 cm⁻¹. The overlap of these absorptions may result in a broad, intense band in this region.
-
C-N and C-O Stretching: The stretching vibration of the C-N bond within the imide ring is expected to appear in the 1380-1350 cm⁻¹ region. The C-O single bond stretch of the ester group will give rise to a strong band around 1250-1200 cm⁻¹.
-
C=C Stretching: The stretching of the carbon-carbon double bond in the pyrrole ring is expected to be of medium to weak intensity and appear around 1600 cm⁻¹.
Experimental Protocol for FT-IR Spectroscopy
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or the KBr pellet method are commonly used.
Caption: Workflow for FT-IR data acquisition using ATR.
-
Sample Preparation (ATR): A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal.
-
Data Acquisition: A background spectrum of the empty ATR crystal is first collected. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure.
Predicted Mass Spectrum Data
| m/z | Interpretation |
| 311, 313, 315 | Molecular ion cluster [M]⁺ |
| 252, 254, 256 | Loss of -COOCH₃ |
| 173, 175 | Loss of Br and -COOCH₃ |
| 79, 81 | Bromine isotopes |
Interpretation:
-
Molecular Ion Peak: Due to the presence of two bromine atoms, the molecular ion peak will appear as a characteristic cluster of three peaks at m/z 311, 313, and 315. This is because bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. The relative intensities of these peaks will be approximately 1:2:1.
-
Fragmentation Pattern: The molecule is expected to fragment under electron ionization (EI) conditions. A likely fragmentation pathway involves the loss of the methyl carboxylate radical (-•COOCH₃), leading to a fragment ion cluster at m/z 252, 254, and 256. Further fragmentation could involve the loss of a bromine atom.
Experimental Protocol for Mass Spectrometry
A common method for analyzing small organic molecules is Electron Ionization Mass Spectrometry (EI-MS).
Caption: Workflow for Mass Spectrometry data acquisition.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion.
-
Acceleration and Deflection: The ions are accelerated into a magnetic or electric field, where they are separated based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.
Conclusion: A Spectroscopic Fingerprint for a Versatile Reagent
The spectroscopic characterization of this compound provides a detailed and unambiguous fingerprint of its molecular structure. The predicted ¹H and ¹³C NMR spectra reveal the connectivity of its atoms, the IR spectrum confirms the presence of its key imide and ester functional groups, and the mass spectrum verifies its molecular weight and provides insights into its fragmentation. This comprehensive spectroscopic data is indispensable for researchers and scientists in confirming the identity and purity of this important reagent, ensuring its effective and reliable use in the synthesis of novel conjugates and materials for a wide range of applications in chemistry, biology, and medicine.
References
The Triumvirate of Reactivity: A Senior Application Scientist's In-depth Guide to the Nucleophilic Reactions of Dibromomaleimide Derivatives
Foreword: Beyond the Thiol-Maleimide Paradigm
For decades, the maleimide moiety has been a cornerstone in the bioconjugation toolkit, prized for its reactivity and selectivity towards thiol groups. However, the advent of substituted maleimides, particularly dibromomaleimide (DBM) derivatives, has ushered in a new era of possibilities, extending beyond simple Michael additions to encompass disulfide bridging, dual functionalization, and the creation of highly stable bioconjugates. This guide provides a comprehensive exploration of the reactivity of dibromomaleimide derivatives with a range of nucleophiles, with a primary focus on thiols and amines, and a comparative perspective on alcohols. Our objective is to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness the full potential of this versatile chemical scaffold.
The Dibromomaleimide Core: An Electron-Deficient Scaffold Primed for Reaction
The reactivity of dibromomaleimide is fundamentally governed by its electronic structure. The two bromine atoms, being excellent leaving groups, and the electron-withdrawing nature of the adjacent carbonyl groups render the carbon-carbon double bond highly electrophilic. This pronounced electron deficiency makes the DBM core exceptionally susceptible to attack by nucleophiles.
The primary reaction pathway involves a sequential nucleophilic substitution of the two bromine atoms. This bifunctional nature is a key differentiator from traditional maleimides and underpins many of its advanced applications, such as disulfide re-bridging.
The Preeminent Partner: Reactivity with Thiol Nucleophiles
The reaction of dibromomaleimides with thiol-containing molecules, most notably cysteine residues in proteins, is the most well-documented and widely utilized application of this reagent class. This reaction is central to the construction of homogeneous and stable antibody-drug conjugates (ADCs).[1]
Mechanism of Thiol Addition: A Stepwise Substitution
The reaction with thiols proceeds via a rapid, sequential nucleophilic substitution of the two bromine atoms, leading to the formation of a dithiomaleimide adduct.[1] This process can be conceptualized as two distinct steps:
-
First Thiol Addition: A thiolate anion attacks one of the bromine-bearing carbons of the maleimide ring, displacing the bromide ion and forming a monobromo-thioether intermediate.
-
Second Thiol Addition and Ring Formation: A second thiol molecule attacks the remaining brominated carbon, displacing the second bromide ion and forming a stable, re-bridged dithiomaleimide.
This unique "disulfide bridging" capability is particularly advantageous for site-specific labeling of proteins, such as antibodies, where interchain disulfide bonds can be selectively reduced to generate pairs of reactive cysteine residues.[1]
Caption: Sequential nucleophilic substitution of dibromomaleimide with two thiol molecules.
The "Locking" Mechanism: Hydrolysis to a Stable Maleamic Acid
A critical feature of the DBM platform is the subsequent hydrolysis of the dithiomaleimide conjugate under mildly basic conditions (e.g., pH 8.5) to form a highly stable maleamic acid.[1] This "locking" mechanism is crucial as it prevents the retro-Michael reactions often observed with conventional maleimide-thiol conjugates, thereby significantly enhancing the in vivo stability of the resulting bioconjugate.[1] The entire process, from conjugation to hydrolysis, can often be completed in just over an hour.[1]
The rate of this hydrolysis can be influenced by substituents on the maleimide nitrogen. Electron-withdrawing groups can accelerate the hydrolysis, a feature that has been exploited to optimize conjugation protocols.[2][3]
Caption: Hydrolysis of the dithiomaleimide adduct to a stable maleamic acid.
Reversibility: A Tool for Controlled Release
While the hydrolyzed maleamic acid form is highly stable, the initial dithiomaleimide adduct can be cleaved under reducing conditions, such as in the presence of an excess of a thiol like glutathione, which is found in high concentrations within the cytoplasm of cells.[4][5] This reversibility opens up possibilities for designing prodrugs and other stimuli-responsive systems where the release of a payload is triggered by the intracellular reducing environment.[4]
Expanding the Toolkit: Reactivity with Amine Nucleophiles
While thiols are the preferred reaction partners for DBM in many bioconjugation applications due to their higher nucleophilicity and selectivity, amines also exhibit significant reactivity, opening up avenues for dual functionalization and alternative stabilization strategies.
One-Pot Thiol-Amine Conjugation: A Paradigm for Stability and Multifunctionality
A groundbreaking strategy involves the consecutive, one-pot reaction of a dibromomaleimide with a thiol followed by an amine.[6][7][8] This approach leverages the differential reactivity of thiols and amines, with the thiol reacting preferentially to form the monobromo-thioether intermediate. Subsequent addition of an amine leads to the formation of a stable aminothiomaleimide.[6][8]
The key advantage of this method is that the electron-donating amino group deactivates the maleimide ring towards further nucleophilic attack, thereby precluding the need for a separate hydrolysis step to achieve stability.[6][8] This one-pot procedure not only simplifies the conjugation process but also provides a third point for functional attachment (the amine itself), creating a trifunctional scaffold.[6]
References
- 1. Polymeric dibromomaleimides as extremely efficient disulfide bridging bioconjugation and pegylation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 5. odinity.com [odinity.com]
- 6. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
A Technical Guide to the Mechanism of Action of Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Frontier in Cysteine-Specific Bioconjugation
The landscape of bioconjugation is continually evolving, driven by the need for more robust, stable, and site-specific linkages in the development of advanced therapeutics such as antibody-drug conjugates (ADCs), PEGylated proteins, and novel imaging agents.[1] Within this landscape, the maleimide motif has long been a staple for its selective reaction with cysteine residues.[2] However, the stability of the resulting thio-succinimide adduct has been a persistent challenge, with retro-Michael reactions leading to conjugate degradation and potential off-target effects.[2][3]
Enter the dibromomaleimide (DBM) platform, a significant advancement in bioconjugation chemistry that addresses the limitations of traditional maleimides.[4] This guide focuses on a specific, yet illustrative, member of this class: Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate . We will dissect its mechanism of action, providing a deep understanding of its reactivity, the stability of its conjugates, and its practical application in bioconjugation protocols.
Core Principles of Dibromomaleimide Reactivity
This compound is a bifunctional reagent characterized by a maleimide core with two bromine atoms attached to the alkene carbons.[5] This structure bestows upon it a unique reactivity profile, primarily with the thiol groups of cysteine residues.[4] The core of its mechanism revolves around a sequential nucleophilic substitution of the two bromine atoms by two thiol groups.[4] This "disulfide bridging" capability is particularly advantageous for modifying proteins like antibodies, where interchain disulfide bonds can be reduced to generate pairs of reactive cysteines.[4]
A pivotal feature of the DBM platform is the subsequent hydrolysis of the initially formed dithiomaleimide conjugate under mildly basic conditions.[6] This hydrolysis results in a stable maleamic acid, effectively "locking" the conjugate and preventing the retro-Michael reactions that plague conventional maleimide-thiol adducts.[6][7] This enhanced stability is a critical factor for the in vivo efficacy and safety of bioconjugates.[8]
The reaction is highly selective for cysteine residues over other nucleophilic amino acid side chains, such as lysines, which is a significant advantage for producing homogeneous and well-defined bioconjugates.[4]
The Role of the N-substituent: The Methyl Carboxylate Group
While the core reactivity lies in the dibromomaleimide ring, the N-substituent plays a crucial role in modulating the reagent's properties. In the case of this compound, the methyl carboxylate group is an electron-withdrawing group. This has two important consequences:
-
Enhanced Reactivity: The electron-withdrawing nature of the N-substituent increases the electrophilicity of the maleimide ring, potentially accelerating the initial reaction with thiols.[8]
-
Accelerated Hydrolysis: More significantly, electron-withdrawing N-substituents have been shown to dramatically accelerate the rate of hydrolysis of the dithiomaleimide intermediate to the highly stable ring-opened maleamic acid form.[8][9] This rapid and efficient "locking" mechanism further enhances the stability of the final conjugate.[9]
The methyl ester of this specific compound also presents an opportunity for further functionalization. Saponification of the ester to a carboxylic acid would allow for subsequent coupling to amines, enabling the creation of more complex bioconjugate structures.[10]
The Step-by-Step Mechanism of Action
The bioconjugation process using this compound can be broken down into three key stages:
-
Disulfide Bond Reduction: For native disulfide bridging applications, the target disulfide bond within the protein (e.g., an interchain disulfide in an antibody) is first reduced to yield two free thiol groups. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent for this purpose as it is selective and does not contain a thiol group itself, thus avoiding interference with the subsequent conjugation step.[11]
-
Thiol-Dibromomaleimide Conjugation: The dibromomaleimide reagent is then introduced. The reaction proceeds via a rapid, sequential nucleophilic substitution of the two bromine atoms by the two newly generated thiol groups. This forms a stable, rebridged dithiomaleimide adduct, effectively cross-linking the two cysteine residues.[4]
-
Hydrolytic Stabilization (Locking): The final and critical step is the hydrolysis of the dithiomaleimide ring. This occurs under mildly basic conditions (pH > 7.5) and is accelerated by the electron-withdrawing N-methyl carboxylate group.[6][9] The hydrolysis opens the maleimide ring to form a highly stable dithiomaleamic acid. This ring-opened form is resistant to retro-Michael reactions and thiol exchange, ensuring the long-term stability of the bioconjugate.[6][12]
Visualizing the Mechanism
Caption: The three-stage mechanism of dibromomaleimide bioconjugation.
Quantitative Data Summary
The efficiency and stability of bioconjugation with dibromomaleimides are key advantages. The following table summarizes important quantitative parameters.
| Parameter | Value/Range | Notes |
| Reaction Time (Conjugation) | < 5 minutes to 1 hour | The initial thiol substitution is generally very rapid.[6][13] |
| Reaction Time (Hydrolysis) | < 1 hour to a few hours | Accelerated by electron-withdrawing N-substituents and mildly basic pH.[9][13] |
| Optimal pH (Conjugation) | 6.0 - 8.5 | The reaction proceeds well over a broad pH range.[14] |
| Optimal pH (Hydrolysis) | > 7.5 (typically 8.5) | Higher pH accelerates the ring-opening hydrolysis for stabilization.[6][13] |
| Stability of Final Conjugate | High | The ring-opened dithiomaleamic acid is resistant to thiol exchange.[7][12] |
Experimental Protocols
This section provides a general methodology for the use of this compound in antibody disulfide bridging.
Materials
-
Purified antibody (e.g., Trastuzumab)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Hydrolysis Buffer: pH 8.5 (e.g., borate or phosphate buffer)
-
Quenching Reagent: N-acetylcysteine
-
Size-Exclusion Chromatography (SEC) system for purification
-
LC-MS system for analysis
Procedure
-
Antibody Preparation:
-
Buffer exchange the purified antibody into the conjugation buffer (PBS, pH 7.4).
-
Adjust the antibody concentration to a suitable level (e.g., 5 mg/mL).[7]
-
-
Disulfide Bond Reduction:
-
Conjugation Reaction:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMF or DMSO).
-
Add the dibromomaleimide solution to the reduced antibody solution. A slight molar excess of the reagent over the number of disulfide bonds is typically used.
-
Incubate at room temperature for 5-60 minutes.[13]
-
-
Hydrolysis (Locking Step):
-
Quenching and Purification:
-
Analysis:
-
Characterize the purified conjugate by LC-MS to confirm the desired mass and drug-to-antibody ratio (DAR).
-
Further analysis by techniques such as hydrophobic interaction chromatography (HIC) can be performed to assess the homogeneity of the conjugate.[7]
-
Experimental Workflow Diagram
Caption: General workflow for antibody-drug conjugate synthesis using DBM.
Advantages and Considerations
The use of this compound and other dibromomaleimides offers several advantages:
-
Formation of Stable Conjugates: The hydrolysis step creates a highly stable, irreversible linkage that is resistant to thiol exchange in vivo.[7][12]
-
Homogeneous Products: Site-specific conjugation to reduced disulfide bonds allows for the production of homogeneous bioconjugates with a defined drug-to-antibody ratio (DAR).[6][9]
-
Rapid Reaction Kinetics: Both the conjugation and hydrolysis steps can be completed in a relatively short timeframe.[13]
-
Versatility: The dibromomaleimide platform can be used to attach a wide variety of molecules, including drugs, fluorophores, and polymers, to proteins.[1][5]
However, researchers should also consider the following:
-
Hydrolytic Stability of the Reagent: Dibromomaleimides themselves can undergo hydrolysis, especially at higher pH. Therefore, stock solutions should be prepared fresh and the pH during conjugation should be carefully controlled.[15][16]
-
Optimization Required: The optimal reaction conditions (e.g., stoichiometry of reagents, incubation times, pH) may need to be determined empirically for each specific protein and payload.
Conclusion
This compound stands as a potent example of the advanced capabilities of the dibromomaleimide platform for bioconjugation. Its mechanism, characterized by a rapid and specific reaction with cysteine thiols followed by an irreversible hydrolytic "locking" step, addresses the critical need for stable and homogeneous bioconjugates. The electron-withdrawing nature of its N-substituent further enhances its utility by accelerating the formation of the stable final product. For researchers in drug development and the broader life sciences, a thorough understanding of this mechanism is key to harnessing the full potential of this next-generation bioconjugation technology.
References
- 1. In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Maleimide-thiol adducts stabilized through stretching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Making Conjugation-induced Fluorescent PEGylated Virus-like Particles by Dibromomaleimide-disulfide Chemistry [jove.com]
- 12. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 14. Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Literature review on the applications of N-alkoxycarbonylmaleimides
An In-Depth Technical Guide to the Applications of N-Alkoxycarbonylmaleimides
Foreword: Beyond the Thiol-Maleimide Workhorse
For decades, the thiol-maleimide reaction has been a cornerstone of chemical biology and materials science, prized for its high selectivity and mild reaction conditions. However, professionals in drug development and advanced materials are acutely aware of its primary limitation: the reversibility of the thioether linkage. The retro-Michael reaction can lead to payload exchange in biological media, compromising the stability and efficacy of antibody-drug conjugates (ADCs) and other precision constructs.
This guide delves into the chemistry and application of N-alkoxycarbonylmaleimides, a class of reagents engineered to address this fundamental stability issue. By understanding the causal relationship between the N-substituent's electronic properties and the resulting conjugate's stability, we can design more robust, reliable, and effective molecules. Here, we move beyond simple protocols to explore the underlying principles that govern these "next-generation" maleimides, providing researchers with the insights needed to innovate in their own work.
Core Principles: Synthesis and Tunable Reactivity
The utility of any maleimide derivative is dictated by the substituent on the nitrogen atom. This group sterically and electronically modulates the reactivity of the maleimide's double bond and the stability of the subsequent thioether adduct. The N-alkoxycarbonyl group, being electron-withdrawing, offers significant advantages over traditional N-alkyl or N-aryl substituents.
General Synthesis of N-Alkoxycarbonylmaleimides
The synthesis is a robust and scalable two-step process, beginning with the formation of a maleamic acid intermediate, followed by cyclization. This method allows for the use of widely available starting materials.[1]
Caption: General two-step synthesis of N-alkoxycarbonylmaleimides.
Detailed Protocol: Synthesis of N-(2-tert-Butoxycarbonylethoxy)ethylmaleimide
This protocol is a representative example for creating a maleimide with an alkoxycarbonyl-functionalized linker.
Materials:
-
Maleic Anhydride
-
N-(tert-Butoxycarbonyl)-2-aminoethoxyethanol
-
Acetic Anhydride
-
Anhydrous Sodium Acetate
-
Dichloromethane (DCM)
-
Ethyl Acetate
-
Hexanes
-
Saturated Sodium Bicarbonate solution
-
Brine
Procedure:
-
Step 1: Maleamic Acid Formation
-
Dissolve maleic anhydride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add a solution of N-(tert-Butoxycarbonyl)-2-aminoethoxyethanol (1.05 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
The maleamic acid product often precipitates. If so, collect it by vacuum filtration. If not, concentrate the solvent under reduced pressure to obtain the crude product. The product is typically used in the next step without further purification.
-
-
Step 2: Cyclization to Maleimide
-
To the crude maleamic acid from Step 1, add acetic anhydride (3.0 eq) and anhydrous sodium acetate (0.3 eq).
-
Heat the mixture to 60-70°C and stir for 2-3 hours.
-
Cool the reaction to room temperature and pour it carefully into a beaker of ice-cold water with vigorous stirring to precipitate the product and quench excess acetic anhydride.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude N-alkoxycarbonylmaleimide by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Reaction Mechanism: The Advantage of an Electron-Withdrawing N-Substituent
The reaction proceeds via a standard Michael addition of a thiol to the electron-deficient alkene of the maleimide.[2] However, the critical insight for achieving superior stability lies in the fate of the resulting thiosuccinimide adduct. This adduct can undergo a retro-Michael reaction, releasing the conjugated payload.
The key advantage of an N-alkoxycarbonyl group is that its electron-withdrawing nature significantly accelerates the rate of hydrolysis of the thiosuccinimide ring.[3][4] This ring-opening reaction forms a stable maleamic acid derivative that is no longer susceptible to the retro-Michael reaction, effectively "locking" the conjugate in place.[5]
Caption: Reaction pathway showing the desired hydrolytic stabilization.
Data Summary: Comparative Properties of N-Substituted Maleimides
This table summarizes the causal relationships between the N-substituent and key performance characteristics, grounding the choice of an N-alkoxycarbonylmaleimide in established chemical principles.[3][4][6]
| N-Substituent Type | Electronic Effect | Thiol Reaction Rate | Ring-Opening Hydrolysis Rate | Conjugate Stability | Rationale |
| N-Alkyl | Electron-Donating | Moderate | Slow | Low | Prone to retro-Michael and thiol exchange reactions.[5] |
| N-Aryl | Weakly EWD* | Fast | Moderate-Fast | High | Ring hydrolysis is faster than N-alkyl, improving stability.[4] |
| N-Alkoxycarbonyl | Electron-Withdrawing | Fast | Very Fast | Very High | The strong inductive effect rapidly accelerates the stabilizing ring-opening hydrolysis, preventing reversal.[3] |
*EWD: Electron-Withdrawing
Application in Bioconjugation: Building Stable Antibody-Drug Conjugates
The primary application for stabilized maleimides is in the construction of bioconjugates where long-term in vivo stability is paramount, such as Antibody-Drug Conjugates (ADCs).[7][8] An N-alkoxycarbonylmaleimide-linker-drug construct can be conjugated to cysteine residues, often generated by the selective reduction of interchain disulfides on a monoclonal antibody.
Caption: Workflow for site-selective antibody-drug conjugation.
Detailed Protocol: Labeling a Cysteine-Containing Protein
This self-validating protocol describes the labeling of Bovine Serum Albumin (BSA), which contains a free cysteine (Cys-34), with a hypothetical N-alkoxycarbonylmaleimide-functionalized fluorescent dye.
Materials:
-
Bovine Serum Albumin (BSA)
-
N-alkoxycarbonylmaleimide-dye conjugate (10 mM stock in DMSO)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), 1 mM EDTA, pH 7.2, degassed
-
Quenching Solution: 100 mM N-acetylcysteine in PBS
-
Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Characterization: UV-Vis Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve BSA in degassed Conjugation Buffer to a final concentration of 5 mg/mL. Causality: Degassing the buffer is critical to prevent oxidation of the free thiol on the cysteine residue, ensuring it remains available for conjugation.
-
-
Conjugation Reaction:
-
To the BSA solution, add the N-alkoxycarbonylmaleimide-dye stock solution to achieve a 10-fold molar excess of the dye over the protein.
-
Incubate the reaction at room temperature for 2 hours with gentle stirring, protected from light. Insight: The incubation serves two purposes: allowing the initial Michael addition to complete and, crucially, allowing the subsequent, stabilizing ring-opening hydrolysis to proceed.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 10 mM. Incubate for 15 minutes. Self-Validation: This step ensures that any unreacted maleimide is consumed, preventing non-specific labeling during purification and storage. A control sample without quenching can be run to validate its effectiveness.
-
-
Purification:
-
Apply the quenched reaction mixture to a pre-equilibrated SEC column.
-
Elute with PBS (pH 7.4). The first colored fraction to elute will be the high-molecular-weight protein conjugate. Unreacted dye and quenching agent will elute later.
-
-
Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and the dye's λ_max.
-
Calculate the protein concentration using the Beer-Lambert law (A = εcl) with the extinction coefficient for BSA.
-
Calculate the dye concentration similarly.
-
The Degree of Labeling (DOL) is the molar ratio of dye to protein. A successful reaction should yield a DOL close to 1.0.
-
Application in Advanced Polymer Materials
N-alkoxycarbonylmaleimides serve as versatile monomers or functionalization agents in polymer chemistry.[9] Their defined reactivity allows for their use in controlled radical polymerizations like RAFT to produce well-defined architectures, or for post-polymerization modification of thiol-bearing polymers via "click" chemistry.[10][11]
Use Case: Synthesis of Thermoresponsive Polymers
Alternating copolymers of N-substituted maleimides and other monomers (like vinyl ethers) can exhibit a Lower Critical Solution Temperature (LCST), where the polymer is soluble in water at low temperatures but phase-separates upon heating.[12] The N-alkoxycarbonyl group can be used to fine-tune this transition temperature and impart hydrophilicity.
Caption: Synthesis of a functional copolymer via RAFT polymerization.
Application in Thiol-Activated Prodrug Design
The selective reactivity of maleimides with thiols can be exploited to design prodrugs. An N-alkoxycarbonylmaleimide can be used to "cage" a thiol-containing drug. A particularly elegant strategy involves designing the prodrug to bind to the free cysteine (Cys-34) on circulating serum albumin, turning the protein into a natural carrier that reduces renal clearance and improves pharmacokinetics.[13] The drug is then released slowly via hydrolysis or thiol exchange in the target tissue.
Caption: Mechanism of an albumin-binding maleimide prodrug.
Conclusion and Future Outlook
N-alkoxycarbonylmaleimides represent a significant advancement over conventional maleimide reagents. By leveraging fundamental principles of physical organic chemistry, the electron-withdrawing nature of the N-substituent is used to engineer a conjugate that rapidly proceeds to a stable, ring-opened form, precluding undesirable degradation pathways. This feature provides drug developers, protein scientists, and material engineers with a powerful tool for creating robust, well-defined, and highly stable constructs. Future work will likely focus on further tuning the electronic properties of the alkoxycarbonyl group to achieve specific, predictable rates of hydrolysis, enabling the design of bioconjugates and materials with precisely controlled stability profiles for tailored applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and characterization of maleimide functionalized poly(3,4-ethylenedioxythiophene) (PEDOT) polymers - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00356B [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Maleimide-oligo(ethylene glycol) derivatives of camptothecin as albumin-binding prodrugs: synthesis and antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Structural Elucidation of Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Foreword: Unveiling the Molecular Architecture of a Key Bioconjugation Reagent
Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate, a derivative of maleimide, has emerged as a significant tool in the field of bioconjugation and drug development.[1][2] Its reactive dibromo-maleimide core provides a platform for site-specific modification of proteins, particularly through covalent linkage to cysteine residues.[1][3] The precise understanding of its three-dimensional structure and electronic properties is paramount for optimizing its reactivity, selectivity, and the overall efficacy of the resulting bioconjugates. This technical guide provides a comprehensive framework for the structural analysis of this molecule, detailing the synergistic application of modern analytical techniques. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and interpret the resulting data to build a complete molecular portrait.
Foundational Physicochemical Properties
A thorough structural analysis begins with the fundamental physicochemical properties of the molecule. These parameters provide the initial clues to its identity and behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₃Br₂NO₄ | PubChem[4] |
| Molecular Weight | 312.90 g/mol | PubChem[4] |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents (predicted) | - |
The molecular formula and weight are critical for mass spectrometry analysis, providing the basis for identifying the molecular ion peak. The predicted solubility guides the choice of solvents for NMR spectroscopy and other solution-state analyses.
Mass Spectrometry: Deciphering the Isotopic Signature
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. For halogenated molecules like this compound, the isotopic distribution of bromine provides a unique and definitive signature.
Causality of Experimental Choices:
The choice of a high-resolution mass spectrometer (such as Orbitrap or FT-ICR) is crucial for obtaining accurate mass measurements, which in turn allows for the confident determination of the elemental formula. Electron Impact (EI) or Electrospray Ionization (ESI) can be employed, with ESI being particularly useful for generating intact molecular ions of such functionalized molecules.
Characteristic Isotopic Pattern:
Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (approximately 50.7% and 49.3%, respectively).[5][6] A molecule containing two bromine atoms will therefore exhibit a characteristic isotopic cluster for the molecular ion (M), with peaks at M, M+2, and M+4. The relative intensities of these peaks will be in an approximate ratio of 1:2:1.[7] This pattern is a powerful diagnostic tool for confirming the presence of two bromine atoms.
| Ion | m/z (calculated) | Relative Abundance |
| [M]⁺ (C₆H₃⁷⁹Br₂NO₄) | 310.8428 | ~25% (1) |
| [M+2]⁺ (C₆H₃⁷⁹Br⁸¹BrNO₄) | 312.8408 | ~50% (2) |
| [M+4]⁺ (C₆H₃⁸¹Br₂NO₄) | 314.8387 | ~25% (1) |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrument Setup:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Mass Analyzer: Orbitrap or FT-ICR.
-
Mass Range: m/z 100-500.
-
Resolution: > 60,000.
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire data for a sufficient duration to obtain a high-quality spectrum.
-
Data Analysis: Analyze the spectrum to identify the molecular ion cluster. Compare the observed m/z values and the isotopic pattern with the theoretical values for C₆H₃Br₂NO₄.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, allowing for the elucidation of its connectivity and stereochemistry. For this compound, ¹H and ¹³C NMR are fundamental.
Predicted ¹H NMR Spectrum:
The ¹H NMR spectrum is expected to be relatively simple, showing a single resonance corresponding to the methyl protons of the carboxylate group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.9 | Singlet | 3H | -OCH₃ |
The chemical shift of these protons will be influenced by the electronegativity of the adjacent oxygen and the overall electronic structure of the molecule.
Predicted ¹³C NMR Spectrum:
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~53 | -OCH₃ |
| ~125 | C3/C4 (C-Br) |
| ~165 | C2/C5 (C=O) |
| ~148 | N-C=O (Carboxylate) |
The chemical shifts of the carbonyl carbons and the bromine-substituted carbons are particularly diagnostic.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Nuclei: ¹H and ¹³C.
-
Temperature: 298 K.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
-
Data Analysis: Process the spectra (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts in both spectra to the corresponding atoms in the molecule.
Infrared (IR) Spectroscopy: Probing the Functional Groups
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The key vibrational modes for this compound will be the carbonyl stretches.
Characteristic Vibrational Frequencies:
Cyclic imides typically exhibit two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching modes.[8][9] The presence of the electron-withdrawing bromine atoms and the N-carboxylate group will influence the position of these bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1780 | Strong | Asymmetric C=O stretch |
| ~1720 | Strong | Symmetric C=O stretch |
| ~1300-1200 | Strong | C-O stretch (ester) |
| ~3000-2850 | Weak-Medium | C-H stretch (methyl) |
The absence of an N-H stretching band (typically around 3200 cm⁻¹) confirms the N-substituted nature of the imide.[9]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
-
Data Acquisition: Acquire a background spectrum of the clean ATR crystal. Then, acquire the sample spectrum.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum. Analyze the resulting absorbance or transmittance spectrum to identify the characteristic absorption bands and assign them to the corresponding functional groups.
X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles. While a crystal structure for the title compound is not publicly available, the methodology for its determination is well-established.
Causality of Experimental Choices:
The primary challenge is to grow single crystals of sufficient quality. This often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). The choice of X-ray source (e.g., Mo or Cu) depends on the crystal's properties.
Expected Structural Features:
-
The pyrrole-2,5-dione ring is expected to be nearly planar.[10][11]
-
The C-Br bond lengths will be consistent with those observed in other brominated organic compounds.
-
The geometry around the nitrogen atom will be trigonal planar, indicative of its sp² hybridization.
-
Intermolecular interactions, such as halogen bonding or C-H···O hydrogen bonds, may be observed in the crystal packing.[12]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound by slow evaporation of a solution in a suitable solvent (e.g., ethyl acetate/hexane mixture).
-
Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection:
-
Instrument: A modern single-crystal X-ray diffractometer.
-
X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.
-
Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
A full sphere of diffraction data is collected.
-
-
Structure Solution and Refinement:
-
The structure is solved using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined against the experimental data.
-
Hydrogen atoms are typically placed in calculated positions.
-
-
Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsion angles, as well as details of the crystal packing.
Integrated Structural Elucidation Workflow
The power of a comprehensive structural analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they offer a self-validating picture of the molecule.
Caption: Integrated workflow for the structural elucidation of this compound.
Conclusion: A Foundation for Rational Design
The structural analysis of this compound, through the synergistic application of mass spectrometry, NMR and IR spectroscopy, and X-ray crystallography, provides a complete and unambiguous picture of its molecular architecture. This detailed understanding is not merely an academic exercise; it is the foundation upon which rational drug design and the development of novel bioconjugation strategies are built. The methodologies and interpretative frameworks presented in this guide offer a robust approach for researchers and scientists to confidently characterize this and other related small molecules, thereby accelerating innovation in drug development and chemical biology.
References
- 1. methyl 3,4-dibromo-2,5-dioxo-2H-pyrrole-1(5H)-carboxylate, 1442447-48-4 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C6H3Br2NO4 | CID 71745215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 8. Infrared and Raman Group Frequencies of Cyclic Imides [opg.optica.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. 3,4-Dibromo-2,5-bis-[(dieth-oxy-phosphor-yl)meth-yl]-1-phenyl-sulfonyl-1H-pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3,4-Dibromo-2,5-bis[(diethoxyphosphoryl)methyl]-1-phenylsulfonyl-1H-pyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3,4-Dibromo-2,5-dimethyl-1-phenylsulfonyl-1H-pyrrole - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Guide to Protein Labeling with Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Introduction: A Versatile Tool for Cysteine-Specific Bioconjugation
In the landscape of bioconjugation, the precise and stable modification of proteins is paramount for the development of advanced therapeutics, diagnostics, and research tools. Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate, a derivative of dibromomaleimide (DBM), has emerged as a powerful and versatile reagent for the site-specific labeling of cysteine residues.[1][2] Its unique bifunctional nature allows it to react with one or two thiol groups, making it particularly adept at not only labeling single cysteine residues but also "re-bridging" the two thiols generated from a reduced disulfide bond.[1][2]
This capability is especially valuable in the construction of antibody-drug conjugates (ADCs), where maintaining the structural integrity of the antibody is crucial for its function.[2][3] Unlike traditional maleimides, which can form conjugates susceptible to retro-Michael reactions, the dithiomaleimide adduct formed with DBM can undergo a subsequent hydrolysis to yield a highly stable maleamic acid, effectively "locking" the conjugate and preventing premature drug release.[1][4][5]
This guide provides a comprehensive overview of the principles and protocols for using this compound, offering researchers the technical insights needed to successfully implement this technology.
The Chemistry of Dibromomaleimide: Mechanism of Action
The utility of this reagent is rooted in the high reactivity and selectivity of the dibromomaleimide core towards the thiol groups of cysteine residues.[1] The reaction proceeds via a rapid, sequential nucleophilic substitution of the two bromine atoms by thiol nucleophiles. This is distinct from the Michael addition mechanism typical of standard maleimides.[6]
Key Mechanistic Steps:
-
First Thiol Substitution: A deprotonated thiol group (thiolate) on the protein attacks one of the bromine-bearing carbons of the maleimide ring, displacing the first bromide ion.
-
Second Thiol Substitution: A second thiol group then attacks the remaining brominated carbon, displacing the second bromide ion. This results in the formation of a stable, re-bridged dithiomaleimide adduct.[1] This unique "disulfide bridging" capability is a hallmark of DBM chemistry.[1]
-
Hydrolysis for Enhanced Stability (Locking): Under mildly basic conditions (pH > 8), the dithiomaleimide conjugate can undergo hydrolysis. This opens the maleimide ring to form a dithiomaleamic acid.[1][7][8] This final form is exceptionally stable and resistant to thiol exchange reactions that can plague traditional maleimide conjugates in the reducing environments found in vivo.[7][8]
Caption: Reaction mechanism of dibromomaleimide with two cysteine thiols.
Core Principles & Advantages Over Traditional Maleimides
The choice of a bioconjugation reagent is dictated by the specific application, and DBM offers several distinct advantages.
| Feature | Dibromomaleimide (DBM) Platform | Conventional Maleimides |
| Reaction Mechanism | Sequential Nucleophilic Substitution | Michael Addition |
| Primary Product | Dithiomaleimide (re-bridges thiols) | Thiosuccinimide (single thiol adduct) |
| Stability | The initial adduct is stable; can be hydrolyzed to a highly stable maleamic acid, preventing retro-Michael reactions.[1][4] | Susceptible to retro-Michael reactions and thiol exchange, potentially leading to premature payload release.[9][10] |
| Homogeneity | High, especially in disulfide bridging, leading to well-defined products (e.g., DAR 4 ADCs).[1] | Can lead to heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and conjugation sites.[1] |
| Reversibility | The initial thioether bonds can be cleaved under reducing conditions with an excess of thiols, offering potential for controlled release applications.[11][12] | Generally considered irreversible, though some instability is noted.[13] |
Experimental Protocols
This section provides detailed methodologies for the labeling of proteins with this compound. The protocol is divided into two primary workflows: labeling a single cysteine and bridging a reduced disulfide, which is common for antibodies.
General Workflow Overview
Caption: General workflow for protein conjugation using dibromomaleimide.
Materials and Reagents
-
Protein: Cysteine-containing protein or antibody of interest (e.g., Trastuzumab).
-
Labeling Reagent: this compound.
-
Solvent for Reagent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Reducing Agent (for disulfide bridging): Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride. Note: Avoid DTT unless it can be removed prior to conjugation.
-
Conjugation Buffer: Degassed Phosphate-Buffered Saline (PBS) or similar non-thiol buffer, pH 7.0-7.5.
-
Hydrolysis Buffer (optional): Buffer with pH 8.0-8.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0).[1][2]
-
Quenching Reagent: N-acetylcysteine or L-cysteine solution.
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25, Superdex 200) or other suitable chromatography system.[1][14]
-
Analysis Equipment: LC-MS system for mass confirmation, SDS-PAGE for purity assessment.[2][15]
Step-by-Step Protocol: Antibody Disulfide Bridging
This protocol outlines the steps for reducing antibody interchain disulfide bonds followed by conjugation.
1. Reagent Preparation:
-
Prepare a 10 mM stock solution of the dibromomaleimide reagent in anhydrous DMSO. Vortex briefly to ensure it is fully dissolved. Prepare this solution fresh before use.
2. Antibody Preparation and Reduction:
-
Prepare the antibody solution at a suitable concentration (e.g., 2-5 mg/mL) in the degassed conjugation buffer (pH 7.4).[2]
-
To reduce the interchain disulfide bonds, add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours.[1] This step selectively reduces the more accessible interchain disulfides, generating pairs of reactive thiols.
3. Conjugation Reaction:
-
Add the dibromomaleimide reagent stock solution to the reduced antibody solution. A molar ratio of 8-10 equivalents of the reagent per antibody is a good starting point.[8]
-
Expert Tip: The optimal ratio should be determined empirically. Titrating the reagent can help maximize conjugation efficiency while minimizing non-specific labeling.
-
Incubate the reaction at room temperature (or 20°C) for 1 hour, protected from light.[2] The reaction is typically rapid, with conjugation often complete within minutes.[8]
4. Hydrolysis to Stable Maleamic Acid (Optional but Recommended):
-
To enhance long-term stability, adjust the pH of the reaction mixture to 8.0-8.5.[2][8]
-
Incubate for an additional 1-2 hours at room temperature.[5][8] This step facilitates the ring-opening hydrolysis to form the stable maleamic acid linkage.
5. Quenching the Reaction:
-
Add a 10-fold molar excess of N-acetylcysteine relative to the initial dibromomaleimide reagent to quench any unreacted reagent.
-
Incubate for 15-20 minutes at room temperature.
6. Purification of the Conjugate:
-
Purify the resulting ADC using a pre-equilibrated SEC column to remove excess reagent, quenched reagent, and any unconjugated payload.[1][2]
-
Monitor the elution profile at 280 nm (for protein) and the appropriate wavelength for the conjugated molecule, if it has a chromophore.
-
Collect the fractions corresponding to the purified conjugate.
7. Characterization and Storage:
-
Confirm the mass of the purified conjugate using LC-MS to verify the drug-to-antibody ratio (DAR).[2]
-
Assess purity and aggregation using SDS-PAGE and analytical SEC.
-
For long-term storage, add a stabilizer like 50% glycerol and store at -20°C, protected from light.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dinitroimidazoles as bifunctional bioconjugation reagents for protein functionalization and peptide macrocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cellmosaic.com [cellmosaic.com]
- 15. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry [jove.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
Application Notes & Protocols: Site-Specific Cysteine Modification Using Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Audience: Researchers, scientists, and drug development professionals engaged in bioconjugation, proteomics, and therapeutic development.
Introduction
The precise, site-specific modification of proteins is a cornerstone of modern chemical biology and therapeutic innovation. Among the proteinogenic amino acids, cysteine, with its uniquely nucleophilic thiol side chain, offers a prime target for selective chemical ligation. However, traditional maleimide-based chemistries, while widely used, often suffer from instability, as the resulting thiosuccinimide linkage can undergo a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione.[1][2]
This guide details the use of Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate, a member of the powerful dibromomaleimide (DBM) class of reagents. This bifunctional linker provides a robust solution to the stability problem by not only bridging two cysteine residues—ideal for re-bridging native disulfide bonds—but also undergoing a subsequent hydrolysis to form a highly stable maleamic acid conjugate.[1][3] This "locking" mechanism yields exceptionally stable and homogeneous bioconjugates, a critical attribute for the development of next-generation antibody-drug conjugates (ADCs), PEGylated proteins, and other advanced biotherapeutics.[1][4][5]
Core Principles & Mechanism of Action
The utility of this compound stems from its unique, two-stage reaction with cysteine thiols. This process is highly selective for thiols over other nucleophilic residues like lysines, ensuring precise modification.[3][6][7]
Stage 1: Disulfide Bridging via Sequential Substitution
The reaction is initiated by the reduction of a disulfide bond (e.g., an interchain disulfide in an antibody) to yield two free thiol groups. The DBM moiety then reacts via a rapid sequential nucleophilic substitution of its two bromine atoms by the two thiol groups.[3] This results in the formation of a stable, rebridged dithiomaleimide adduct, effectively crosslinking the two cysteine residues and largely maintaining the protein's tertiary structure.[5][8]
Stage 2: Irreversible Locking via Hydrolysis
A key advantage of the DBM platform is the subsequent, irreversible hydrolysis of the dithiomaleimide ring under mildly basic conditions. This "locking" step converts the conjugate into a highly stable maleamic acid.[1][3] This final product is resistant to the retro-Michael reactions that plague traditional maleimide conjugates, ensuring superior stability in biological environments.[2][4] The entire process, from conjugation to hydrolysis, can often be completed in just over an hour.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters for experimental design using DBM reagents. These values are derived from published literature and serve as a starting point for optimization.
| Parameter | Value/Range | Notes & Rationale |
| Conjugation Time | < 20 minutes to a few hours | The reaction is generally rapid. Shorter times (<30 min) are often sufficient.[5][8] |
| Hydrolysis Time | ~1 hour | Accelerated hydrolysis can be achieved at slightly basic pH (e.g., 8.5) to "lock" the conjugate quickly.[1] |
| Conjugation pH | 6.0 - 7.5 | A near-neutral pH is optimal for the selective reaction of DBM with thiols.[6][7] |
| Hydrolysis pH | > 8.0 (typically 8.5) | Mildly basic conditions promote the rapid and complete hydrolysis of the dithiomaleimide ring to the stable maleamic acid form.[1] |
| Reagent Stoichiometry | 1.1 - 4 fold molar excess per disulfide | A small molar excess is often sufficient due to the high efficiency of the reaction, simplifying purification.[3][5][8] |
| Conjugate Stability | Very High | Post-hydrolysis, conjugates show exceptional stability, with >99% remaining intact after several days in serum.[2][4] |
Key Applications & Experimental Protocols
The unique properties of this compound make it a versatile tool for various bioconjugation applications.
Application 1: Site-Specific Antibody-Drug Conjugate (ADC) Generation
A primary application is the production of homogeneous ADCs by re-bridging the four interchain disulfide bonds of an IgG antibody. This approach yields a defined drug-to-antibody ratio (DAR) of 4, which is highly desirable for therapeutic consistency and efficacy.
Protocol 1: Generation of a Homogeneous ADC (DAR 4)
This protocol outlines the reduction of antibody interchain disulfides followed by conjugation with a DBM-linker-payload molecule.[3][9]
Materials:
-
Purified Antibody (e.g., Trastuzumab) at 5-10 mg/mL.
-
DBM-functionalized payload (e.g., DBM-MMAF).
-
Reduction Buffer: Phosphate-buffered saline (PBS), pH 7.4, degassed.
-
Hydrolysis Buffer: 50 mM Borate or Phosphate buffer, pH 8.5.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM in water).
-
Quenching Reagent: N-acetylcysteine stock solution (e.g., 100 mM in water).
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200 or equivalent).
-
Analysis: LC-MS system for mass confirmation.
Methodology:
-
Antibody Preparation: Prepare the antibody solution to a final concentration of 5 mg/mL in Reduction Buffer.
-
Disulfide Bond Reduction:
-
Warm the antibody solution to 37°C.
-
Add a molar excess of TCEP. A starting point is a 2-4 fold molar excess per disulfide bond (i.e., 8-16 fold molar excess per antibody).
-
Incubate at 37°C for 1-2 hours to ensure complete reduction of the four interchain disulfide bonds. Note: TCEP does not need to be removed prior to conjugation.[10]
-
-
Conjugation:
-
Cool the reduced antibody solution to room temperature.
-
Add the DBM-functionalized payload (dissolved in a minimal amount of a compatible organic solvent like DMSO) to the reduced antibody solution. Use a slight molar excess (e.g., 5-fold over the antibody).
-
Incubate at room temperature for 1 hour.
-
-
Hydrolysis (Locking Step):
-
Adjust the pH of the reaction mixture to 8.5 by adding Hydrolysis Buffer or a small amount of a suitable base.
-
Incubate for an additional 1 hour at room temperature to drive the hydrolysis to completion.
-
-
Quenching: Quench any unreacted DBM reagent by adding a 10-fold molar excess of N-acetylcysteine and incubating for 15 minutes.
-
Purification: Purify the resulting ADC using an SEC column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4) to remove excess reagents and unconjugated payload.
-
Analysis: Characterize the purified ADC using LC-MS to confirm the expected mass increase and a homogeneous drug loading corresponding to a DAR of 4.
Application 2: Peptide Modification & Disulfide Bridging
DBM reagents are highly effective for modifying peptides containing disulfide bonds, such as the hormone somatostatin.[6][11] This allows for the site-specific introduction of labels or other functionalities while maintaining the peptide's conformational integrity.
Protocol 2: Bridging of Somatostatin
This protocol describes the reduction and subsequent DBM-mediated bridging of the single disulfide bond in somatostatin.[6]
Materials:
-
Lyophilized Somatostatin.
-
This compound.
-
Reaction Buffer: 50 mM Sodium Phosphate, 40% Acetonitrile (MeCN), 2.5% DMF, pH 6.2.
-
Reducing Agent: TCEP stock solution.
-
Analysis: LC-MS system.
Methodology:
-
Peptide Solubilization and Reduction:
-
Dissolve lyophilized somatostatin in the Reaction Buffer to a final concentration of approximately 0.25 mg/mL (152.6 µM).
-
Add 1.1 equivalents of TCEP to the somatostatin solution.
-
Incubate at 20°C for 1 hour to ensure complete reduction of the disulfide bond. Confirm reduction via LC-MS (mass should increase by 2 Da).
-
-
Conjugation Reaction:
-
To the reduced somatostatin solution, add 1.1 equivalents of the DBM reagent.
-
Incubate the reaction at 20°C for 1 hour.
-
-
Analysis: Analyze the reaction mixture directly by LC-MS. Quantitative insertion of the DBM into the disulfide bond should be observed.
Experimental Considerations & Best Practices
-
Reagent Purity: The this compound reagent should be of high purity and stored under anhydrous conditions, as it is susceptible to hydrolysis over time.
-
Buffer Choice: Always use thiol-free buffers (e.g., PBS, HEPES, Borate) for conjugation reactions to prevent competition with the target cysteines.
-
Solvent for DBM: Dissolve the DBM reagent in a minimal amount of anhydrous DMSO or DMF immediately before adding it to the aqueous protein solution to prevent precipitation and hydrolysis.
-
Reversibility: Before the hydrolysis step, the dithiomaleimide adduct can be cleaved by adding a large excess of a thiol (e.g., 2-mercaptoethanol) or a phosphine like TCEP.[6][11] This feature can be exploited for applications requiring reversible modification.
-
Saponification: The methyl ester on the specified reagent can be saponified to a carboxylic acid, which can then be coupled to amines using standard carbodiimide chemistry (e.g., EDC/NHS) to create more complex, custom linkers before conjugation to the target protein.[12]
Conclusion
This compound is a highly efficient and versatile reagent for the site-specific modification of cysteine residues. Its ability to bridge disulfide bonds and subsequently form a supremely stable maleamic acid linkage addresses the critical instability issues associated with conventional maleimide chemistry. This platform enables the robust and straightforward production of homogeneous bioconjugates, from ADCs and radiolabeled antibodies to precisely modified peptides, making it an invaluable tool for both fundamental research and the development of advanced biotherapeutics.
References
- 1. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Collection - Polymeric Dibromomaleimides As Extremely Efficient Disulfide Bridging Bioconjugation and Pegylation Agents - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Site-Specific Antibody Conjugation Using Dibromomaleimide Linkers: An Application and Protocol Guide
Intended Audience: Researchers, scientists, and drug development professionals in the fields of bioconjugation, antibody-drug conjugates (ADCs), and targeted therapeutics.
Introduction: Engineering Precision in Antibody-Drug Conjugates
The advent of antibody-drug conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These biotherapeutics leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to tumor cells, thereby enhancing efficacy while minimizing off-target toxicity.[1][2] However, the therapeutic window and overall success of an ADC are critically dependent on the method of conjugation. Traditional conjugation strategies, which often target lysine or cysteine residues, can result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and conjugation sites.[1][3] This heterogeneity can lead to unpredictable pharmacokinetics, reduced stability, and a narrower therapeutic index.[3][4][5]
Site-specific conjugation technologies have emerged to address these challenges, enabling the production of homogeneous ADCs with a defined DAR and precise payload placement.[6][7] Among these, the use of dibromomaleimide (DBM) linkers for disulfide re-bridging represents a particularly elegant and efficient approach. This technique allows for the selective modification of the four interchain disulfide bonds in a typical IgG1 antibody, yielding a homogeneous ADC with a DAR of 4.[1][3][6] This guide provides a comprehensive overview of the principles, protocols, and advantages of using dibromomaleimide linkers for the site-specific conjugation of antibodies.
The Dibromomaleimide Advantage: Mechanism and Stability
Dibromomaleimide linkers offer a distinct advantage over traditional maleimide-based conjugation chemistries. Conventional maleimides, while reactive towards thiols, form thioether bonds that are susceptible to a retro-Michael reaction in vivo.[8][9] This can lead to premature drug release and off-target toxicity. Dibromomaleimides circumvent this instability through a two-step process: disulfide bridging followed by hydrolysis.
The core of this technology lies in the bifunctional nature of the dibromomaleimide reagent.[10] It reacts with the two free thiol groups generated from the reduction of a native interchain disulfide bond on the antibody, forming a stable, re-bridged dithiomaleimide adduct.[10][11][12] This unique capability not only restores the covalent linkage between the antibody chains but also attaches the payload at a specific site.[3][4]
A key feature of the DBM platform is the subsequent hydrolysis of the dithiomaleimide intermediate under mildly basic conditions.[3][10][13][14] This hydrolysis converts the succinimide ring into a stable dithiomaleamic acid, effectively "locking" the conjugate and preventing the retro-Michael reaction that plagues traditional maleimide linkers.[9][13][15] The result is a highly stable and homogeneous ADC.[1][2][9]
Workflow for Dibromomaleimide-Mediated Antibody Conjugation
Caption: General workflow for site-specific antibody conjugation using a dibromomaleimide linker.
Comparative Performance of Maleimide Linkers
The enhanced stability of dibromomaleimide-linked conjugates translates directly to improved performance in preclinical studies.
| Linker Type | Model System | Incubation Time (days) | % Intact Conjugate | Key Observation |
| Traditional Maleimide (Thioether) | ADC in human plasma | 7 | ~50% | Significant degradation due to retro-Michael reaction.[8][9] |
| Dibromomaleimide ("Bridging" Disulfide) | ADC in human plasma | 7 | >95% | Substantially improved plasma stability due to hydrolysis of the thiosuccinimide ring.[8][9] |
Detailed Experimental Protocol: Generation of a Homogeneous ADC
This protocol outlines the key steps for the site-specific conjugation of a dibromomaleimide-linker-payload to a monoclonal antibody.
Materials:
-
Monoclonal Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
Dibromomaleimide-linker-payload dissolved in an organic solvent (e.g., DMF or DMSO)
-
Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)
-
Quenching Reagent (e.g., N-acetylcysteine, 100 mM in water)
-
Purification System (e.g., Size-Exclusion Chromatography (SEC) column)
Procedure:
1. Antibody Preparation:
-
Prepare the antibody solution to a final concentration of 2.0 mg/mL in the conjugation buffer.
-
Rationale: A slightly basic pH (8.0) for the conjugation buffer facilitates the subsequent hydrolysis step.[10][13]
2. Disulfide Bond Reduction:
-
Add a 2-4 fold molar excess of TCEP per disulfide bond to the antibody solution. The exact amount may require optimization for the specific antibody.
-
Incubate the reaction mixture at 37°C for 1-2 hours.[10]
-
Rationale: TCEP is a potent reducing agent that selectively cleaves the interchain disulfide bonds, exposing the cysteine thiol groups necessary for conjugation.
3. Conjugation Reaction:
-
Cool the reduced antibody solution to 0°C in an ice bath.
-
Add 8 equivalents of the dibromomaleimide-linker-payload solution per antibody to the reduced antibody solution.[10]
-
Gently mix and allow the reaction to proceed at 0°C for 1 hour.
-
Rationale: Performing the conjugation at a lower temperature helps to control the reaction rate and minimize potential side reactions.[10]
4. Hydrolysis and Stabilization:
-
After the initial 1-hour conjugation, allow the reaction mixture to warm to room temperature and incubate for an additional 1-2 hours to facilitate hydrolysis of the dithiomaleimide to the stable dithiomaleamic acid.[3][16] Some protocols may extend this time or adjust the pH to ensure complete conversion.[13][14]
5. Quenching:
-
Add a molar excess of the quenching reagent (e.g., N-acetylcysteine) to the reaction mixture to cap any unreacted dibromomaleimide linkers.
-
Incubate for 15-20 minutes at room temperature.
6. Purification:
-
Purify the resulting ADC using a suitable method, such as size-exclusion chromatography (SEC), to remove excess reagents, unconjugated payload, and any aggregates.[9][10]
Workflow for ADC Synthesis and Purification
Caption: Step-by-step experimental workflow for ADC synthesis and purification.
Characterization of the Final ADC Product
Thorough characterization is essential to confirm the homogeneity, stability, and functionality of the final ADC.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a critical technique for determining the precise mass of the intact ADC and its subunits, which allows for accurate determination of the drug-to-antibody ratio (DAR) and confirmation of successful conjugation.[9]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE, under both reducing and non-reducing conditions, can be used to visualize the successful re-bridging of the antibody chains and to assess the purity of the final product.[10]
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the level of aggregation or fragmentation of the ADC, ensuring the final product is monomeric and free of impurities.[9]
-
Functional Assays: In vitro cell-based assays are necessary to confirm that the conjugation process has not compromised the antibody's binding affinity to its target antigen and to evaluate the cytotoxic potency of the ADC.
Conclusion: A Robust Platform for Homogeneous Bioconjugates
Dibromomaleimide linkers provide a powerful and reliable platform for the site-specific conjugation of antibodies. The ability to efficiently re-bridge native disulfide bonds and the formation of a highly stable final conjugate address the key limitations of traditional maleimide chemistries.[8][10] This technology enables the production of homogeneous and stable antibody-drug conjugates with a defined DAR, which is crucial for optimizing their therapeutic window and clinical success.[1][2] The straightforward and robust protocols associated with dibromomaleimide chemistry make it an attractive choice for researchers and drug developers seeking to advance the next generation of targeted biotherapeutics.
References
- 1. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 4. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - UCL Discovery [discovery.ucl.ac.uk]
Application Note: Synthesis and Application of Dithiomaleimide-Based Fluorescent Probes for Thiol-Specific Bioconjugation
Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the use of N-substituted dibromomaleimides, exemplified by Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate, as potent reagents for the synthesis of intrinsically fluorescent probes. We delve into the underlying reaction mechanism, which leverages a "conjugation-induced fluorescence" phenomenon, and provide detailed, field-tested protocols for the site-specific labeling of thiol-containing biomolecules such as proteins and peptides. The unique advantages of this chemistry, including the formation of stable, cross-linked adducts and the elimination of a separate fluorophore attachment step, are highlighted as critical advancements for applications ranging from basic research to the development of therapeutic conjugates.
Introduction: The Advent of Profluorescent Maleimides
Site-specific modification of biomolecules is a cornerstone of modern chemical biology and therapeutic development. Among the various strategies, the reaction between a maleimide and a thiol (typically from a cysteine residue) is one of the most established and reliable methods for bioconjugation.[1] However, traditional maleimide chemistry results in a non-fluorescent thioether bond, necessitating the use of reagents pre-functionalized with a fluorophore. This adds synthetic complexity and can introduce steric hindrance or undesirable physicochemical properties.
Dibromomaleimides (DBMs) represent a paradigm shift in this field.[2][3] These reagents feature two bromine atoms on the maleimide core, which act as leaving groups in a sequential substitution reaction with thiols.[4] The critical innovation lies in the product of this reaction: a dithiomaleimide (DTM) conjugate that is intrinsically fluorescent.[1][4] This "profluorescent" characteristic, where fluorescence is generated upon successful conjugation, offers a streamlined and efficient workflow for creating fluorescently labeled biomolecules.[4]
The N-substituent on the DBM ring, such as the methyl carboxylate group in the titular compound, provides a versatile handle for tuning the reagent's properties or for introducing additional functionalities, such as affinity tags or chelators for radiolabeling.[4][5] This guide will focus on the core chemistry of the DBM scaffold to generate fluorescent probes through direct conjugation.
The Dithiomaleimide Conjugation Mechanism
The reaction of a dibromomaleimide with thiols is a highly selective and efficient process that proceeds under mild physiological conditions (typically pH 6.2-8.5).[4] It occurs via a two-step nucleophilic substitution mechanism, which is particularly well-suited for bridging two proximal thiols, such as those generated from the reduction of a native disulfide bond in a protein.
The mechanism involves:
-
First Substitution: The first thiol group acts as a nucleophile, attacking one of the electrophilic carbon-bromine bonds on the maleimide ring. This displaces the first bromide ion and forms a monobromo-thioether intermediate.[4]
-
Second Substitution & Cyclization: A second thiol group then attacks the remaining carbon-bromine bond, displacing the second bromide ion. This results in the formation of a stable, cyclized dithiomaleimide (DTM) product.[4]
This dual reactivity allows DBMs to act as robust bridging agents, re-establishing a covalent link between cysteine residues and helping to maintain the biomolecule's native tertiary structure while simultaneously introducing a fluorescent reporter group.[4][6]
Core Application: Fluorescent Labeling of Proteins
The primary application of DBM reagents is the direct, conjugation-induced fluorescent labeling of proteins and peptides at cysteine residues. The resulting DTM fluorophore typically exhibits bright emission around 500 nm, making it easily detectable with standard fluorescence imaging systems.[1][2]
Key Advantages:
-
All-in-One Reagent: The DBM acts as both the conjugation linker and the precursor to the fluorophore, simplifying experimental design.[1][7]
-
Low Background: Since the starting material is non-fluorescent, there is minimal background signal from unreacted probes, leading to a high signal-to-noise ratio.[4]
-
High Stability: The resulting dithiomaleimide linkage is significantly more stable against retro-Michael reactions in biological media compared to traditional thiosuccinimide linkages from standard maleimides.[5][8]
-
Structural Integrity: When used to bridge reduced disulfide bonds, the reaction helps maintain the protein's native conformation.[4][6]
Detailed Experimental Protocol
This protocol provides a general method for labeling a protein containing accessible cysteine residues or native disulfide bonds with a dibromomaleimide reagent like this compound.
Workflow Overview
Step 1: Reagent and Buffer Preparation
-
Protein Solution:
-
Dissolve the target protein in a degassed, thiol-free buffer at a concentration of 1-10 mg/mL.[9][10]
-
Rationale: Oxygen can promote the re-oxidation of free thiols into disulfide bonds, which do not react with maleimides. Degassing the buffer minimizes this side reaction.[9]
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, or Tris buffers, adjusted to a pH between 7.0 and 7.5 for optimal reactivity and protein stability.[9]
-
-
DBM Stock Solution:
-
Prepare a 10 mM stock solution of the dibromomaleimide reagent in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[10]
-
Rationale: Most DBM derivatives have low aqueous solubility, requiring an organic co-solvent. Using an anhydrous solvent prevents premature hydrolysis of the reagent.
-
Step 2: Reduction of Disulfide Bonds (if applicable)
-
Causality: This step is essential if the goal is to label cysteine residues that are part of a native disulfide bond. For proteins that already have free, accessible cysteine residues, this step can be omitted.
-
To the protein solution, add a 10-100 fold molar excess of a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) .[9]
-
Incubate the mixture for 20-60 minutes at room temperature.[6][10]
-
Expert Insight: TCEP is highly recommended over dithiothreitol (DTT) because TCEP is thiol-free and does not need to be removed prior to adding the DBM reagent. If DTT is used, it must be completely removed (e.g., by dialysis or spin column) as it will compete with the protein for reaction with the DBM.
Step 3: Conjugation Reaction
-
Add the DBM stock solution to the (reduced) protein solution to achieve a final molar ratio of DBM-to-protein between 10:1 and 20:1.
-
Rationale: A molar excess of the DBM reagent drives the reaction to completion. The optimal ratio should be determined empirically for each specific protein.
-
-
Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[10]
-
Rationale: Protecting the reaction from light is a general best practice when working with potential fluorophores to prevent photobleaching.
-
Step 4: Purification of the Fluorescent Conjugate
-
Remove the unreacted DBM reagent and byproducts from the labeled protein.
-
Recommended Methods:
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: Highly effective for separating the larger labeled protein from the small molecule reagent.[10]
-
Dialysis: Suitable for removing excess reagent, but may require longer processing times.[10]
-
Reversed-Phase HPLC: Can be used for purification of peptides and smaller proteins, offering high resolution.[4]
-
Step 5: Characterization and Validation
-
Confirm Conjugation:
-
SDS-PAGE: Run the purified conjugate on a polyacrylamide gel. Visualize the gel under UV light (approx. 365 nm) before staining. A fluorescent band at the correct molecular weight for the protein is a strong indicator of successful labeling.[7] Follow with Coomassie staining to visualize the total protein.
-
Mass Spectrometry (LC-MS): The most definitive method. The mass of the labeled protein should increase by the mass of the DBM core plus the two thiol-containing molecules, minus the two bromine atoms.
-
-
Quantify Fluorescence:
-
Use a fluorescence spectrophotometer to measure the excitation and emission spectra of the purified conjugate. The DTM adduct typically has an emission maximum around 500 nm.[1]
-
Quantitative Data and Troubleshooting
The following table summarizes key parameters and common issues encountered during DBM labeling protocols.
| Parameter | Recommended Value / Observation | Rationale & Notes |
| Reaction pH | 6.2 - 8.5 | Balances thiol reactivity with protein stability. pH > 8.5 can increase reaction with other nucleophilic residues like amines.[4] |
| DBM:Protein Ratio | 10:1 to 20:1 (molar) | Should be optimized. Higher ratios can lead to non-specific labeling if the protein has many accessible thiols. |
| Emission λ (max) | ~500 nm | The exact wavelength can vary slightly depending on the N- and S-substituents and the local environment.[1][2] |
| Problem: Low Labeling | - Incomplete disulfide reduction.- DBM reagent hydrolyzed.- Incorrect pH. | - Increase TCEP concentration or incubation time.- Use fresh, anhydrous DMSO/DMF for stock solution.- Verify buffer pH is within the optimal range. |
| Problem: Precipitation | - High concentration of organic co-solvent.- Protein is unstable under reaction conditions. | - Keep the final DMSO/DMF concentration below 10% (v/v).- Perform the reaction at 4°C instead of room temperature. |
| Problem: High Background | - Insufficient purification. | - Repeat the purification step (e.g., SEC) to ensure complete removal of the unreacted, hydrophobic DBM probe. |
Conclusion
N-substituted dibromomaleimides are exceptionally versatile reagents that serve as profluorescent platforms for the site-specific labeling of biomolecules. The conjugation-induced formation of a stable and intrinsically fluorescent dithiomaleimide adduct provides a streamlined and powerful alternative to traditional multi-step labeling workflows. This chemistry enables robust applications in protein tracking, conformational analysis, and the construction of highly stable antibody-drug conjugates, positioning it as an indispensable tool for researchers in chemistry, biology, and medicine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Making Conjugation-induced Fluorescent PEGylated Virus-like Particles by Dibromomaleimide-disulfide Chemistry [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. lumiprobe.com [lumiprobe.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes & Protocols: Site-Specific Protein PEGylation via Dibromomaleimide Chemistry
Introduction: Advancing Beyond Conventional PEGylation
PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a cornerstone of biopharmaceutical development. It enhances the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn prolongs plasma half-life, improves solubility and stability, and reduces immunogenicity[1][2]. Conventional PEGylation strategies often target nucleophilic amine residues on lysine side chains, leading to heterogeneous mixtures of positional isomers with varying degrees of PEGylation[3]. This heterogeneity presents significant analytical challenges and can result in inconsistent biological activity[4][5].
Site-specific PEGylation addresses these limitations by directing the PEG moiety to a single, predetermined location on the protein. Cysteine-thiol chemistry is a popular route for site-specific modification due to the low natural abundance and unique nucleophilicity of cysteine residues[1][6]. While traditional maleimides are widely used for this purpose, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to deconjugation and potential off-target effects[7][8].
Dibromomaleimide (DBM) chemistry has emerged as a superior platform that overcomes these challenges. It enables the highly efficient, site-specific bridging of disulfide bonds, creating stable, homogeneous conjugates while preserving the protein's native structure[9][10][11]. This guide provides an in-depth exploration of the DBM platform for protein PEGylation, including the underlying chemical principles, detailed experimental protocols, and critical analytical considerations.
The Dibromomaleimide Advantage: Mechanism and Stability
Dibromomaleimide is a bifunctional reagent that reacts with high selectivity toward the thiol groups of two cysteine residues[9][12]. Its primary application in PEGylation involves the re-bridging of a native disulfide bond after mild reduction.
The Reaction Mechanism Proceeds in Three Key Stages:
-
Disulfide Reduction: A native, accessible disulfide bond on the protein is gently reduced using a phosphine-based reducing agent like tris(2-carboxyethyl)phosphine (TCEP). TCEP is ideal as it is highly selective for disulfides and does not contain a thiol group, meaning it does not need to be removed prior to the conjugation step[11][13]. This reduction yields two free, nucleophilic cysteine thiols.
-
Disulfide Bridging (Conjugation): The DBM-PEG reagent is introduced. The two proximal cysteine thiols perform a sequential nucleophilic substitution on the dibromomaleimide, displacing both bromine atoms. This forms a stable, re-bridged dithiomaleimide adduct, effectively "inserting" the PEG-maleimide moiety into the original disulfide bond[9][10]. This reaction is typically rapid, often reaching completion in under 20 minutes[3][11].
-
Hydrolysis for Enhanced Stability: The resulting dithiomaleimide conjugate can be intentionally hydrolyzed under mildly basic conditions (pH > 8.0)[14][15]. This process opens the succinimide ring to form a maleamic acid thioether. This hydrolyzed form is crucially resistant to the retro-Michael reaction, rendering the linkage exceptionally stable in biological media and preventing thiol exchange with serum proteins like albumin[7][14][16]. The bromine atoms on the maleimide ring inductively withdraw electrons, significantly accelerating this stabilizing hydrolysis step compared to traditional maleimides[17][18].
Application Notes: Keys to Successful Conjugation
Designing a successful DBM-PEGylation experiment requires careful consideration of several parameters. The causality behind these choices is critical for reproducibility and achieving a homogeneous final product.
-
Protein Suitability: The ideal candidate protein possesses one or more accessible native disulfide bonds. The accessibility is key; buried disulfide bonds may require partial denaturation for reduction, which can compromise protein function. Antibodies (IgGs) are excellent candidates, as their interchain disulfide bonds in the hinge region are solvent-accessible and can be selectively reduced under mild conditions[14][19].
-
Choice of Buffer: The pH of the reaction buffer is a critical determinant of success.
-
Reduction Step: A pH between 6.0 and 7.5 is optimal for the TCEP-mediated reduction. A slightly acidic pH (e.g., pH 6.2) can be beneficial as it protonates the resulting thiols, preventing their premature re-oxidation back to a disulfide bond[11][13].
-
Conjugation Step: The conjugation reaction itself proceeds efficiently across a pH range of 6.5 to 8.5[14].
-
Hydrolysis Step: If accelerated hydrolysis is desired to lock the linkage, the pH should be adjusted to 8.5-9.0 post-conjugation[7][12].
-
-
Stoichiometry of Reagents:
-
TCEP: A slight molar excess (e.g., 1.1 to 3 equivalents per disulfide) is typically sufficient for complete reduction[11][12]. A large excess should be avoided as TCEP can slowly react with the DBM reagent itself, creating unproductive side-reactions[3][20].
-
DBM-PEG: Stoichiometric or a very slight excess (e.g., 1.1 equivalents per disulfide) is often enough for quantitative conjugation, highlighting the high efficiency of the reaction[10][11]. This minimizes the need for extensive purification to remove large amounts of unreacted PEG, a common issue in other PEGylation methods[10][11].
-
-
Reaction Time and Temperature:
-
Reduction: Typically complete within 30-60 minutes at room temperature (20-25°C)[12].
-
Conjugation: Very rapid, often complete in less than 20 minutes at room temperature[3][10].
-
Hydrolysis: The rate is temperature and pH-dependent. At pH 8.5 and 37°C, hydrolysis can be complete within 1-2 hours[9][12].
-
Quantitative Data Summary
The following table summarizes typical reaction parameters for DBM-based PEGylation, providing a basis for experimental design.
| Parameter | Value/Range | Rationale & Key Considerations |
| Optimal pH (Reduction) | 6.0 - 7.5 | Minimizes thiol re-oxidation before conjugation[13]. |
| Optimal pH (Conjugation) | 6.5 - 8.5 | Efficient thiol-maleimide reaction occurs in this range[14]. |
| Optimal pH (Hydrolysis) | 8.5 - 9.0 | Base-catalyzed hydrolysis is accelerated to form the stable maleamic acid[7][12]. |
| TCEP Molar Excess | 1.1 - 3 eq. | Ensures complete reduction without significant side reactions with DBM[11][12]. |
| DBM-PEG Molar Excess | 1.0 - 1.5 eq. | High reaction efficiency minimizes the need for large excesses[10][11]. |
| Reaction Time (Reduction) | 30 - 60 min | Sufficient time for complete disulfide cleavage at room temperature[12]. |
| Reaction Time (Conjugation) | < 20 min | The substitution reaction is extremely rapid[3][10]. |
| Reaction Time (Hydrolysis) | 1 - 2 hours | Can be monitored by LC-MS to confirm completion[9]. |
| Temperature | 4°C to 37°C | Most reactions proceed efficiently at room temperature (20-25°C). |
Experimental Protocols
The following protocols provide step-by-step methodologies for the PEGylation of a model peptide and a monoclonal antibody.
Protocol 1: Site-Specific PEGylation of a Peptide with a Native Disulfide Bond
This protocol is based on the PEGylation of peptides like somatostatin or salmon calcitonin, which contain a single, accessible disulfide bond[3][10][11].
Materials:
-
Peptide containing a disulfide bond (e.g., Somatostatin)
-
DBM-PEG (N-functionalized dibromomaleimide with desired PEG length)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reaction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 6.2
-
Hydrolysis Buffer: 100 mM Sodium Phosphate, pH 8.5
-
Quenching Reagent: N-acetylcysteine
-
Purification System: RP-HPLC or Size-Exclusion Chromatography (SEC)
-
Analysis Equipment: LC-MS
Workflow Diagram:
Procedure:
-
Reagent Preparation: a. Dissolve the lyophilized peptide in the Reaction Buffer (pH 6.2) to a final concentration of 1-5 mg/mL. b. Prepare a fresh stock solution of TCEP (e.g., 10 mM in water). c. Prepare a stock solution of DBM-PEG in a compatible organic solvent like DMF or DMSO.
-
Disulfide Reduction: a. To the peptide solution, add 1.1 molar equivalents of TCEP from the stock solution. b. Incubate for 30 minutes at room temperature (20-25°C) to ensure complete reduction of the disulfide bond.
-
Conjugation Reaction: a. Add 1.1 molar equivalents of the DBM-PEG solution to the reduced peptide. b. Allow the reaction to proceed for 20 minutes at room temperature. The reaction is typically complete within this timeframe[3][11].
-
Hydrolysis (Recommended for Maximum Stability): a. Adjust the pH of the reaction mixture to 8.5 by adding a small volume of a suitable base or by buffer exchange into the Hydrolysis Buffer. b. Incubate the solution for 1-2 hours at 37°C to facilitate the hydrolysis of the succinimide ring.
-
Quenching & Purification: a. (Optional) Quench any unreacted DBM-PEG by adding a 5-fold molar excess of N-acetylcysteine. b. Purify the PEGylated peptide using an appropriate chromatography method (e.g., SEC or RP-HPLC) to remove excess reagents and unreacted peptide.
-
Analysis: a. Analyze the purified product by LC-MS to confirm the expected mass increase corresponding to the addition of one DBM-PEG molecule. b. Assess the purity and homogeneity of the final product by HPLC.
Protocol 2: PEGylation of an IgG Antibody via Interchain Disulfide Bridging
This protocol outlines the selective reduction of the four interchain disulfide bonds of a typical IgG1 antibody, followed by conjugation to generate a homogeneous conjugate with a drug-to-antibody ratio (DAR) of 4, or in this case, a PEG-to-antibody ratio of 4.
Materials:
-
Purified monoclonal antibody (e.g., Trastuzumab) at >5 mg/mL
-
DBM-PEG
-
TCEP
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), 2 mM EDTA, pH 7.4
-
Purification: Size-Exclusion Chromatography (SEC)
-
Analysis: LC-MS, SDS-PAGE (non-reducing and reducing), Hydrophobic Interaction Chromatography (HIC)
Procedure:
-
Antibody Preparation: a. Buffer exchange the purified antibody into the Conjugation Buffer. Ensure the final concentration is between 5-10 mg/mL.
-
Selective Reduction: a. Add 2.5 molar equivalents of TCEP to the antibody solution. This concentration is optimized to selectively reduce the four interchain disulfides while leaving the intrachain disulfides intact. b. Incubate for 1-2 hours at 37°C.
-
Conjugation: a. Add 8-10 molar equivalents of DBM-PEG (this corresponds to ~2.0-2.5 eq. per thiol) to the reduced antibody solution. b. Incubate for 1 hour at room temperature.
-
Purification: a. Purify the resulting PEGylated antibody using a gravity-flow or FPLC-based SEC column (e.g., Sephadex G-25 or Superdex 200) to remove excess DBM-PEG and TCEP.
-
Analysis and Characterization: a. SDS-PAGE: Under non-reducing conditions, the PEGylated antibody should run as a single band at a higher molecular weight than the unmodified antibody. Under reducing conditions, the heavy and light chains will separate, but the PEGylated heavy chain will show a significant mass shift. b. LC-MS: Deconvoluted mass spectrometry will confirm the final mass of the PEGylated antibody, allowing for precise determination of the number of conjugated PEGs. c. HIC: Hydrophobic Interaction Chromatography can be used to assess the homogeneity of the conjugate population. A successful reaction will yield a single, sharp peak corresponding to the species with 4 PEG molecules attached[12].
Characterization of DBM-PEGylated Proteins
Thorough characterization is essential to validate the success of the conjugation and ensure the homogeneity of the final product. This fulfills the requirement for a self-validating protocol.
| Technique | Purpose | Expected Outcome for Successful PEGylation |
| SDS-PAGE | Assess molecular weight increase and purity. | A distinct band shift upwards corresponding to the mass of the attached PEG(s). Under non-reducing conditions, re-bridged antibodies will appear as a single high MW band[13][19]. |
| Size-Exclusion Chromatography (SEC) | Determine purity and detect aggregation. | A single, symmetrical peak with a shorter retention time than the unmodified protein, indicating an increased hydrodynamic radius. |
| Mass Spectrometry (LC-MS) | Confirm covalent modification and determine the precise mass and degree of PEGylation. | The deconvoluted mass spectrum should show a mass increase corresponding exactly to the mass of the attached DBM-PEG moiety (or multiples thereof for antibodies)[5][12]. |
| Hydrophobic Interaction Chromatography (HIC) | Assess homogeneity of the conjugate population, especially for antibodies. | A single major peak indicating a homogeneous product with a specific PEG-to-protein ratio[12]. |
| Biological Activity Assay | Confirm retention of function. | The specific activity of the PEGylated protein should be retained, although some reduction may be observed due to steric hindrance from the PEG chain. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Conjugation / Low Yield | 1. Incomplete disulfide reduction.2. Re-oxidation of thiols before conjugation.3. Insufficient DBM-PEG reagent. | 1. Increase TCEP concentration or incubation time. Ensure TCEP is fresh.2. Perform the reaction in degassed buffers. A slightly acidic pH (6.0-6.5) for reduction can help[13].3. Increase molar excess of DBM-PEG to 1.5-2.0 eq. |
| Heterogeneous Product (Multiple Peaks in HIC/MS) | 1. Partial reduction of disulfide bonds.2. Unstable linkage (incomplete hydrolysis).3. Protein aggregation. | 1. Optimize TCEP concentration and reduction time.2. Ensure the post-conjugation hydrolysis step (pH 8.5-9.0) is performed to completion.3. Centrifuge protein solution before use. Optimize buffer conditions (e.g., additives like arginine). Purify promptly after conjugation. |
| Protein Aggregation | 1. Protein instability upon reduction.2. Harsh reaction conditions (pH, temp). | 1. Lower the reaction temperature. Include stabilizing excipients in the buffer.2. Ensure pH remains within the optimal range. Avoid excessive incubation times. |
Conclusion
PEGylation using dibromomaleimide chemistry offers a robust and highly efficient method for producing homogeneous, site-specific protein conjugates. By targeting native disulfide bonds, this strategy maintains the protein's structural integrity while introducing the benefits of PEGylation. The ability to form a stable, re-bridged linkage that can be further "locked" via hydrolysis makes DBM a superior alternative to traditional maleimides for the development of next-generation biotherapeutics[9][14]. The protocols and guidelines presented here provide a comprehensive framework for researchers to successfully implement this powerful bioconjugation technology.
References
- 1. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Polymeric dibromomaleimides as extremely efficient disulfide bridging bioconjugation and pegylation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Making Conjugation-induced Fluorescent PEGylated Virus-like Particles by Dibromomaleimide-disulfide Chemistry [jove.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crosslinking Studies with Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Introduction: A New Generation of Stable and Versatile Crosslinking Chemistry
For researchers, scientists, and drug development professionals engaged in the intricate world of protein interactions and bioconjugation, the choice of a crosslinking agent is paramount. Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate, a member of the dibromomaleimide (DBM) family of reagents, represents a significant advancement in the field.[1][2][3] This bifunctional agent offers a unique combination of high reactivity towards cysteine residues and the ability to form exceptionally stable crosslinks, overcoming a critical limitation of traditional maleimide-based chemistries.[4][5][6]
The core utility of this reagent lies in its capacity for sequential nucleophilic substitution of its two bromine atoms by thiol groups, typically from cysteine residues.[1] This reaction facilitates the re-bridging of disulfide bonds that have been selectively reduced, a common strategy in the site-specific modification of proteins like antibodies.[1][7] A key advantage of the dibromomaleimide platform is the subsequent hydrolysis of the initial dithiomaleimide adduct under mildly basic conditions.[1][8][9] This irreversible ring-opening to form a stable maleamic acid thioether effectively "locks" the conjugate, preventing the retro-Michael reaction that plagues conventional thiosuccinimide linkages and leads to premature deconjugation in biological environments.[4][5][6][10]
The presence of a methyl ester group on this compound offers an additional handle for potential further modifications, such as saponification to reveal a carboxylic acid that can be coupled to amines.[2] This versatility makes it a powerful tool for constructing well-defined and stable protein conjugates for a range of applications, from antibody-drug conjugates (ADCs) to the assembly of multivalent protein complexes.[11][12]
Chemical Properties and Reaction Mechanism
This compound is a small molecule with a molecular weight of approximately 312.9 g/mol .[13] Its reactivity is centered on the two bromine atoms attached to the pyrrole-2,5-dione core.
| Property | Value | Source |
| Molecular Formula | C6H3Br2NO4 | [13] |
| Molecular Weight | ~312.90 g/mol | [13] |
| CAS Number | 1442447-48-4 | [14] |
| Appearance | Solid | |
| Melting Point | 115-118 °C | [14] |
The reaction with thiols proceeds in a two-step manner, as illustrated below. This is particularly relevant for bridging two proximal cysteine residues, such as those generated from the reduction of a disulfide bond.
Caption: Reaction mechanism of this compound with two thiol groups.
Protocols for Protein Crosslinking and Bioconjugation
The following protocols provide a general framework for using this compound for disulfide bond bridging in proteins, a common application in the generation of antibody-drug conjugates. Optimization of reaction conditions may be necessary for specific proteins and payloads.
Protocol 1: Disulfide Bond Reduction and Crosslinking
This protocol is designed for proteins with accessible disulfide bonds, such as the interchain disulfides in IgG1 antibodies.
Materials:
-
Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: N-acetylcysteine stock solution (e.g., 100 mM)
-
Purification system: Size-Exclusion Chromatography (SEC) column
-
Analysis equipment: LC-MS system
Procedure:
-
Protein Preparation:
-
Buffer exchange the protein into the Reaction Buffer to a final concentration of 2-10 mg/mL.[12] Ensure the buffer is free of primary amines if not targeting lysines.
-
-
Disulfide Bond Reduction:
-
Crosslinking Reaction:
-
Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO).
-
Add the crosslinker stock solution to the reduced protein solution. A 5- to 20-fold molar excess of the crosslinker over the protein is recommended.[4]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[4] Protect from light if the payload is light-sensitive.
-
-
Quenching:
-
Add a molar excess of the Quenching Solution (e.g., N-acetylcysteine) to react with any unreacted crosslinker.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Analysis:
Caption: Experimental workflow for disulfide bridging using this compound.
Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability
To maximize the stability of the conjugate, a subsequent hydrolysis step can be introduced to open the dithiomaleimide ring.
Materials:
Procedure:
-
Buffer Exchange:
-
Buffer exchange the purified conjugate into the Hydrolysis Buffer.
-
-
Hydrolysis:
-
Final Formulation:
-
Once hydrolysis is complete, buffer exchange the final, stabilized conjugate into a suitable storage buffer.
-
Analysis of Crosslinked Products
Crosslinking mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions and elucidating protein structures.[16][17][18] While this compound is not an MS-cleavable crosslinker in the traditional sense, the analysis of crosslinked peptides by mass spectrometry is crucial for confirming the crosslinking sites.
General Analytical Workflow:
-
Proteolytic Digestion: The crosslinked protein or protein complex is digested with a protease, typically trypsin.
-
Enrichment of Crosslinked Peptides: Due to the low stoichiometry of crosslinking, an enrichment step, such as strong cation-exchange chromatography (SCX), is often employed to separate the crosslinked peptides from the much more abundant linear peptides.[19][20]
-
LC-MS/MS Analysis: The enriched peptide fraction is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Specialized software is used to identify the crosslinked peptides from the complex MS/MS spectra.
Caption: General workflow for the mass spectrometric analysis of crosslinked proteins.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Crosslinking Efficiency / Low DAR | Incomplete reduction of disulfide bonds. | Ensure complete reduction by optimizing TCEP concentration and incubation time. Verify reduction with Ellman's reagent or LC-MS analysis of the reduced protein.[15] |
| Suboptimal reaction pH. | The thiol-maleimide reaction is most efficient between pH 6.5 and 7.5.[4] Ensure the reaction buffer is within this range. | |
| Sterically hindered cysteine residues. | The target cysteines may be inaccessible. Consider protein denaturation or using a crosslinker with a longer spacer arm. | |
| Non-specific Labeling | Reaction with other nucleophilic residues (e.g., lysine). | While dibromomaleimides are highly selective for thiols, high concentrations and prolonged reaction times can lead to off-target reactions.[21] Reduce the molar excess of the crosslinker and optimize the reaction time. |
| Protein Aggregation | High protein concentration or unfavorable buffer conditions. | Optimize protein concentration and buffer composition. Consider including additives that enhance protein stability. |
| Instability at high pH during hydrolysis. | Carefully monitor the protein for aggregation during the hydrolysis step. Perform this step at a lower temperature if necessary.[15] |
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound by MedChem Express, Cat. No. HY-W394551-100MG | Lucerna-Chem AG [shop.lucerna-chem.ch]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. This compound | C6H3Br2NO4 | CID 71745215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. hoffmanchemicals.com [hoffmanchemicals.com]
- 15. benchchem.com [benchchem.com]
- 16. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Leveraging crosslinking mass spectrometry in structural and cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 20. Evaluating Imide-Based Mass Spectrometry-Cleavable Cross-Linkers for Structural Proteomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Use of Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate in proteomics research
Harnessing the Power of Cysteine Chemistry: Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate for Protein Structure and Interaction Analysis
Introduction: A Homobifunctional Cross-linker for Cysteine-Rich Environments
In the dynamic landscape of proteomics, the study of protein-protein interactions and the elucidation of protein structures are paramount to understanding cellular function. Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to probe these intricacies by providing distance constraints between amino acid residues. While lysine-reactive cross-linkers are widely used, targeting other residues, such as cysteine, offers a complementary approach to expand our understanding of the proteome. Cysteine, with its unique nucleophilic thiol group, is often found in functionally significant regions of proteins, including enzyme active sites, metal-binding sites, and disulfide bonds that are critical for protein stability and structure.
This application note details the use of this compound, a homobifunctional cross-linking agent designed for the specific and efficient covalent modification of cysteine residues. The core of this reagent is the dibromomaleimide moiety, which exhibits high reactivity towards thiol groups.[1][2] The presence of two bromine atoms allows for the sequential reaction with two cysteine residues, creating a stable thioether linkage.[3] This makes it an ideal tool for capturing both intramolecular and intermolecular protein interactions, as well as for bridging native disulfide bonds upon their reduction.
Mechanism of Action: The Dibromomaleimide Reaction with Cysteine
The utility of this compound as a cysteine-specific cross-linker is rooted in the reactivity of the dibromomaleimide functional group. The reaction proceeds via a rapid, sequential nucleophilic substitution of the two bromine atoms by the thiol groups of two cysteine residues.[1]
Step 1: First Nucleophilic Substitution A deprotonated thiol group (thiolate) from a cysteine residue acts as a nucleophile, attacking one of the electrophilic carbon atoms of the dibromomaleimide ring. This results in the displacement of the first bromide ion and the formation of a monobromo-thioether intermediate.
Step 2: Second Nucleophilic Substitution and Cross-link Formation A second cysteine thiol group then attacks the remaining carbon-bromine bond, displacing the second bromide ion. This second substitution reaction forms a stable, covalent dithioether linkage, effectively cross-linking the two cysteine residues.[4]
The resulting cross-linked product is stable under typical proteomics sample processing conditions, allowing for subsequent enzymatic digestion and analysis by mass spectrometry.
Caption: Reaction mechanism of the dibromomaleimide cross-linker with two cysteine residues.
Applications in Proteomics Research
The unique reactivity of this compound opens up several avenues for proteomics research:
-
Mapping Protein-Protein Interactions: By capturing interactions between cysteine-containing proteins, this cross-linker can help to elucidate the architecture of protein complexes.
-
Probing Protein Conformation: Intramolecular cross-links can provide distance constraints that are valuable for computational modeling and refining protein structures.
-
Disulfide Bond Analysis: Following the reduction of native disulfide bonds, the reagent can be used to bridge the resulting free cysteines, providing information on the original disulfide connectivity.[5]
-
Targeted Bioconjugation: While the focus here is on proteomics, the dibromomaleimide chemistry is also extensively used for site-specific antibody-drug conjugation.[6][7]
Experimental Protocol: Cross-Linking of a Protein Complex for Mass Spectrometry Analysis
This protocol provides a general workflow for the cross-linking of a purified protein complex using this compound, followed by sample preparation for bottom-up proteomics analysis.
Materials and Reagents
-
This compound (CAS: 1442447-48-4)[3]
-
Purified protein complex in a suitable buffer (e.g., HEPES, PBS, pH 7.2-7.5)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction (optional)
-
Iodoacetamide (IAA) for alkylation
-
Quenching reagent (e.g., L-cysteine or N-acetylcysteine)
-
Urea
-
Ammonium Bicarbonate
-
Trypsin (mass spectrometry grade)
-
Formic Acid
-
Acetonitrile
-
Desalting columns (e.g., C18)
Step-by-Step Methodology
1. Protein Preparation and Optional Reduction:
-
Ensure the purified protein complex is in a buffer free of primary amines and thiols. A suitable buffer is 20 mM HEPES, 150 mM NaCl, pH 7.4.
-
The protein concentration should be optimized, typically in the range of 0.1-1 mg/mL.
-
For targeting native disulfide bonds: Reduce the protein complex by adding TCEP to a final concentration of 5 mM and incubate for 30 minutes at room temperature. Note: If you are targeting free cysteines, skip this step.
2. Cross-Linking Reaction:
-
Prepare a fresh stock solution of this compound in a water-miscible organic solvent such as DMSO.
-
Add the cross-linker to the protein solution to achieve a final molar excess ranging from 20:1 to 50:1 (cross-linker:protein). The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
3. Quenching the Reaction:
-
To stop the cross-linking reaction, add a quenching reagent with a free thiol group. L-cysteine or N-acetylcysteine can be added to a final concentration of 50-100 mM.
-
Incubate for 15-20 minutes at room temperature to quench any unreacted cross-linker.
4. Sample Preparation for Mass Spectrometry:
-
Denature the cross-linked proteins by adding urea to a final concentration of 8 M.
-
Reduce any remaining disulfide bonds (if not done previously) by adding DTT to 10 mM and incubating for 45 minutes at 37°C.
-
Alkylate all free cysteines by adding iodoacetamide to a final concentration of 25 mM and incubating for 30 minutes at room temperature in the dark.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1.5 M.
-
Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and digest overnight at 37°C.
5. Peptide Desalting and Mass Spectrometry Analysis:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 desalting column according to the manufacturer's instructions.
-
Analyze the desalted peptides by LC-MS/MS on a high-resolution mass spectrometer.
Data Analysis
The identification of cross-linked peptides from the complex MS/MS spectra requires specialized software such as pLink, MeroX, or Kojak. These programs are designed to search for pairs of peptides linked by the mass of the cross-linker minus the two displaced bromine atoms.
Caption: General workflow for a cysteine-specific cross-linking experiment for proteomics.
Quantitative Data and Key Parameters
| Parameter | Recommended Range/Value | Rationale |
| Protein Concentration | 0.1 - 1 mg/mL | Balances the need for sufficient material with the risk of aggregation. |
| Cross-linker:Protein Molar Ratio | 20:1 to 50:1 | A molar excess ensures efficient cross-linking, but excessive amounts can lead to non-specific modifications and protein precipitation. |
| Reaction pH | 7.2 - 7.5 | The thiol group is more nucleophilic at a slightly basic pH, promoting the reaction with the dibromomaleimide. |
| Reaction Time | 1 - 2 hours | Provides sufficient time for the cross-linking reaction to proceed to completion. |
| Quenching Reagent Concentration | 50 - 100 mM | Ensures that all unreacted cross-linker is inactivated to prevent unwanted side reactions during subsequent sample processing. |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through several key checkpoints:
-
SDS-PAGE Analysis: After the cross-linking reaction, running a sample on an SDS-PAGE gel can provide visual confirmation of cross-linking. The appearance of higher molecular weight bands corresponding to cross-linked protein species indicates a successful reaction.
-
Mass Spectrometry Data: The ultimate validation comes from the successful identification of cross-linked peptides by the specialized search software. The software provides scoring metrics to assess the confidence of each cross-link identification.
-
Negative Controls: Performing the experiment without the cross-linker is essential to ensure that the observed higher molecular weight species or identified cross-links are not artifacts of the sample preparation process.
Conclusion
This compound is a valuable tool for proteomics research, offering a specific and efficient means of cross-linking cysteine residues. Its ability to capture protein-protein interactions and provide structural information complements existing cross-linking chemistries. By following the detailed protocols and understanding the underlying mechanism of action, researchers can confidently employ this reagent to gain deeper insights into the structure and function of protein complexes.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. methyl 3,4-dibromo-2,5-dioxo-2H-pyrrole-1(5H)-carboxylate, 1442447-48-4 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sculpting a uniquely reactive cysteine residue for site-specific antibody conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Experimental conditions for reacting N-methoxycarbonyl-dibromomaleimide with thiols
An In-Depth Guide to the Reaction of N-Methoxycarbonyl-dibromomaleimide with Thiols: Principles and Protocols
Introduction: A Gateway to Precision Bioconjugation
The selective chemical modification of biomolecules is a cornerstone of modern chemical biology, drug development, and diagnostics. Among the various strategies, the reaction between thiols (particularly from cysteine residues in proteins) and maleimides is a widely adopted "click" chemistry approach, prized for its speed and specificity.[1] N-methoxycarbonyl-dibromomaleimide represents an advanced class of reagents within this family. It serves as an activated precursor, enabling the mild and efficient synthesis of N-functionalized dibromomaleimides.[2] These dibromomaleimides are exceptionally reactive bifunctional linkers, capable of reacting with two thiol groups.
This unique reactivity profile makes them ideal for applications such as bridging native disulfide bonds in proteins like antibodies, creating homogenous and stable antibody-drug conjugates (ADCs).[3][4] Unlike traditional maleimides, the resulting dithiomaleimide adducts offer enhanced stability, especially after a subsequent hydrolysis step, providing a robust linkage critical for therapeutic applications.[5][6] This guide provides a detailed exploration of the experimental conditions, underlying mechanisms, and practical protocols for leveraging the reaction between N-methoxycarbonyl-dibromomaleimide derivatives and thiols.
Reaction Mechanism: A Stepwise Thiol-Bromine Substitution
The reaction of a dibromomaleimide with thiols proceeds via a sequential nucleophilic substitution mechanism. The key reactive species is the thiolate anion (-S⁻), which is a potent nucleophile.
-
First Thiol Addition: The first thiol attacks one of the electrophilic carbons of the maleimide double bond, leading to the substitution of a bromide ion. This forms a monobromo-monothiomaleimide intermediate.[7][8]
-
Second Thiol Addition: A second thiol molecule then reacts with the remaining bromo-substituted carbon, displacing the second bromide ion. This results in the formation of a stable, cross-linked dithiomaleimide (or thiomaleimide) adduct.[3] This second step is often kinetically distinct from the first.[9]
-
Hydrolysis for Enhanced Stability: Under mildly basic conditions (pH > 8), the dithiomaleimide conjugate can undergo hydrolysis of the imide ring to form a dithiomaleamic acid.[5][6] This "locking" mechanism is highly advantageous as it creates an irreversible linkage that is not susceptible to retro-Michael reactions or thiol exchange in biological media, a known limitation of some conventional maleimide conjugates.[6]
Caption: Reaction mechanism of dibromomaleimide with two thiol equivalents.
Optimizing Experimental Conditions: A Multi-Parameter Approach
The success of the conjugation reaction hinges on the careful control of several key parameters. The interplay between these factors determines the reaction's efficiency, selectivity, and the stability of the final product.
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH | 6.5 - 8.5 | Crucial for Selectivity. The reaction rate is dependent on the concentration of the nucleophilic thiolate anion, which increases with pH.[10] A pH of 6.5-7.5 favors highly selective reaction with thiols over other nucleophilic groups like amines.[11][12] Higher pH (>8.5) increases the reaction rate but also elevates the risk of maleimide hydrolysis and reaction with lysine residues.[12] For disulfide bridging, reactions are often performed between pH 6.2 and 8.0.[7][13] |
| Solvent | Aqueous Buffers (PBS, HEPES, Phosphate) +/- Organic Co-solvents | Biocompatibility and Solubility. Aqueous buffers are standard for protein conjugations.[3] Organic co-solvents like DMSO, DMF, or acetonitrile (MeCN) can be used at low percentages (e.g., 5-10%) to dissolve hydrophobic dibromomaleimide reagents before addition to the aqueous reaction mixture.[7][14] |
| Temperature | 0°C to 25°C (Room Temp) | Controlling Reaction Rate. The reaction is typically fast and proceeds efficiently at room temperature or below.[2] Performing the reaction at 0°C or 4°C can help minimize potential side reactions and is often employed when working with sensitive proteins.[8] |
| Stoichiometry | 1.1 - 2.0 equivalents of DBM | Dependent on Application. For bridging a reduced disulfide, a slight excess (e.g., 1.1 equivalents) of the dibromomaleimide reagent per disulfide is often sufficient.[7][13] For cross-linking two separate mono-thiol molecules, 1 equivalent of dibromomaleimide per 2 equivalents of thiol is the target. A large excess of the maleimide reagent should be avoided to prevent off-target modifications. |
| Reaction Time | 15 minutes - 4 hours | Rapid Kinetics. Conjugation is often complete within 15-60 minutes.[8][13] The optional subsequent hydrolysis step to lock the conjugate may require additional time (e.g., 1-2 hours) at a slightly elevated pH (~8.5).[5][6] Progress should be monitored by techniques like LC-MS. |
| Reducing Agent | TCEP (for disulfide bridging) | Disulfide Cleavage. For disulfide re-bridging applications, the native disulfide bond must first be reduced. Tris(2-carboxyethyl)phosphine (TCEP) is the preferred reducing agent as it is highly selective for disulfides and does not contain a thiol group that could compete in the subsequent conjugation step.[13] |
Experimental Protocols
The following protocols provide step-by-step methodologies for common applications involving dibromomaleimide reagents.
Protocol 1: Site-Specific Antibody Disulfide Bridging
This protocol describes the generation of a homogenous antibody conjugate by reducing the interchain disulfide bonds followed by re-bridging with a dibromomaleimide (DBM) functionalized payload.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
DBM-functionalized payload/linker, dissolved in DMSO or DMF
-
Quenching solution: N-acetylcysteine in PBS
-
Reaction Buffer: Sodium phosphate buffer, pH adjusted as needed (e.g., pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography column)
Workflow:
Caption: General workflow for antibody-drug conjugate (ADC) synthesis.
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in the chosen reaction buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Reduction: Add a solution of TCEP to the antibody solution to achieve a final molar excess of ~2-3 equivalents per antibody. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Conjugation: Add the DBM-payload (typically 4-8 molar equivalents per antibody, assuming 4 reducible disulfides) from a concentrated stock in DMSO. The final concentration of DMSO should ideally be below 10% (v/v). Incubate the reaction at room temperature for 1 hour.
-
Hydrolysis (Optional but Recommended): To ensure maximum stability of the conjugate, adjust the pH of the reaction mixture to 8.5 and incubate for an additional 1-2 hours. This facilitates the conversion of the dithiomaleimide to the stable dithiomaleamic acid.[5][6]
-
Quenching: Add a 10-fold molar excess of N-acetylcysteine (relative to the DBM-payload) to quench any unreacted DBM reagent. Incubate for 15 minutes.
-
Purification: Purify the resulting antibody conjugate using a suitable method, such as size-exclusion chromatography (SEC), to remove excess reagents, unconjugated payload, and quenching agent.[3]
-
Characterization: Analyze the final conjugate by LC-MS to confirm the drug-to-antibody ratio (DAR) and by SDS-PAGE to confirm covalent attachment.
Protocol 2: General Reaction with a Monofunctional Thiol
This protocol outlines the reaction of a DBM derivative with a simple thiol-containing molecule.
Materials:
-
N-methoxycarbonyl-dibromomaleimide or other N-substituted DBM
-
Thiol-containing compound (e.g., N-acetylcysteine, Glutathione)
-
Solvent: Acetonitrile, THF, or a suitable buffer
-
Base (if needed): N-methylmorpholine (NMM) or similar non-nucleophilic base
Procedure:
-
Reagent Preparation: Dissolve the N-substituted dibromomaleimide (1 equivalent) in the chosen solvent.
-
Thiol Addition: In a separate vessel, dissolve the thiol-containing compound (2.2 equivalents) in the same solvent. If the thiol is used as a hydrochloride salt, add a suitable base (e.g., NMM, 2.2 equivalents) to liberate the free thiol.
-
Reaction: Add the thiol solution dropwise to the dibromomaleimide solution at room temperature with stirring.
-
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). The reaction is often accompanied by a color change, as the dithiomaleimide adduct is typically yellow.[15]
-
Workup and Purification: Once the reaction is complete (typically 1-4 hours), concentrate the mixture under reduced pressure. Purify the resulting dithiomaleimide product by flash column chromatography or recrystallization.
Expert Insights and Troubleshooting
-
Reactivity Comparison: Dibromomaleimides react with cysteine residues at a rate comparable to or slightly slower than common reagents like N-ethylmaleimide (NEM), but significantly faster than iodoacetamide.[7][8]
-
Reversible vs. Irreversible Modification: While the initial thiol-maleimide adduct can be cleaved by a large excess of a competing thiol, the hydrolyzed maleamic acid form is robust and effectively permanent.[6][8][16] This feature allows DBMs to be used for either temporary or permanent cysteine modification depending on the downstream processing.
-
Managing Heterogeneity: Incomplete reduction of antibody disulfides is a common source of heterogeneity. Ensure TCEP concentration and incubation time are optimized. The use of DBM reagents designed for accelerated post-conjugation hydrolysis can also improve the homogeneity of the final product.[5]
-
Side Reactions: To minimize unwanted reactions with primary amines (e.g., lysine), maintain the reaction pH below 8.0.[12] Ensure that all buffers are free of extraneous nucleophiles.
Conclusion
N-methoxycarbonyl-dibromomaleimide and its derivatives are powerful and versatile reagents for thiol-based bioconjugation. Their ability to efficiently bridge disulfide bonds with high stability makes them particularly valuable for the construction of next-generation antibody-drug conjugates and other complex biomolecular structures. By understanding the core reaction mechanism and carefully controlling key experimental parameters such as pH, stoichiometry, and temperature, researchers can harness the full potential of this chemistry to create precisely engineered, stable, and functional bioconjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Polymeric dibromomaleimides as extremely efficient disulfide bridging bioconjugation and pegylation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protein modification, bioconjugation, and disulfide bridging using bromomaleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Thiol Conjugation with Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Welcome to the technical support guide for Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and answers to frequently asked questions (FAQs) regarding the use of this powerful bioconjugation reagent. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring your success in creating stable and homogeneous bioconjugates.
Introduction to Dibromomaleimide (DBM) Chemistry
This compound is a member of the dibromomaleimide (DBM) class of reagents, which are highly effective for conjugating molecules to thiol groups, particularly cysteine residues in proteins and peptides.[1][2][3] Unlike traditional maleimides, DBMs offer a unique advantage: the ability to form exceptionally stable conjugates through a post-conjugation hydrolysis step.[4][5][6][7]
The core reaction involves a rapid, sequential nucleophilic substitution of the two bromine atoms by thiol groups.[3][8] This is particularly useful for re-bridging disulfide bonds in antibodies after selective reduction, leading to site-specific and homogeneous antibody-drug conjugates (ADCs).[3][5][7] The most critical feature of the DBM platform is the subsequent, often accelerated, hydrolysis of the conjugated maleimide ring under mildly basic conditions.[4][5][9] This ring-opening forms a stable maleamic acid, which "locks" the conjugate and prevents the retro-Michael reactions (thiol exchange) that can lead to conjugate instability with conventional maleimides.[3][7][10]
Frequently Asked Questions (FAQs)
Here we address common questions and issues that arise during conjugation experiments.
Q1: What is the optimal pH for my conjugation reaction?
A1: The optimal pH is a two-stage consideration. For the initial thiol conjugation, a pH range of 6.5–7.5 is recommended to ensure high selectivity for cysteine's thiol group over other nucleophiles like the amine group of lysine.[11][12] However, for DBMs, the subsequent stabilization step is critical. After the initial conjugation, raising the pH to 8.0-8.5 dramatically accelerates the hydrolysis of the thiosuccinimide ring to the highly stable maleamic acid.[5][7] Some protocols even perform the entire reaction at a higher pH (e.g., 8.5) to achieve conjugation and hydrolysis in a single, rapid sequence, often in just over an hour.[5][6]
Q2: My conjugation yield is very low. What are the likely causes?
A2: Low conjugation efficiency can stem from several factors:
-
Incomplete Disulfide Reduction: If you are targeting native disulfide bonds, ensure they are fully reduced. Use an adequate molar excess of a reducing agent like TCEP or DTT. TCEP is often preferred as it doesn't require removal before adding the DBM reagent.[11]
-
Re-oxidation of Thiols: Free thiols can re-oxidize to form disulfides. It is crucial to work with de-gassed buffers and consider including a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.[11]
-
Premature Hydrolysis of the DBM Reagent: DBM reagents themselves can hydrolyze in aqueous solutions, rendering them inactive.[5][9] The bromine atoms make the imide ring highly susceptible to hydrolysis, with some DBMs having a half-life of less than a minute at pH 8.0.[5][9] Always prepare aqueous solutions of the DBM reagent immediately before use and add it to the thiol-containing solution without delay. Store stock solutions in an anhydrous organic solvent like DMSO or DMF.[12]
-
Incorrect Stoichiometry: An insufficient amount of the DBM reagent will lead to incomplete conjugation. A 10-20 fold molar excess of the maleimide reagent is a common starting point for protein labeling, but this should be optimized for your specific molecules.[11]
Q3: My final conjugate appears to be unstable over time. I thought DBMs created stable links?
A3: The stability of the DBM conjugate is contingent on the final hydrolysis step. If the conjugated thiosuccinimide ring is not hydrolyzed to the maleamic acid, it remains susceptible to a retro-Michael reaction, similar to conventional maleimides.[7][10][12] This can lead to deconjugation or payload exchange with other thiols (e.g., glutathione). To ensure stability, you must confirm that the ring-opening hydrolysis has occurred. This is typically achieved by incubating the reaction mixture at a slightly basic pH (e.g., 8.0-8.5) for a sufficient period (often 1-2 hours) after the initial conjugation.[5][7]
Q4: I am seeing unexpected side products. How can I minimize them?
A4: The primary side reactions to consider are:
-
Reaction with Amines: At pH values above 7.5, maleimides can lose their thiol selectivity and react with primary amines, such as those on lysine residues.[11][12] While the thiol reaction is significantly faster, this can become a factor. If non-specific labeling is an issue, consider performing the initial conjugation at a lower pH (e.g., 7.0) before raising it for the hydrolysis step.
-
Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the N-terminal amine can attack the succinimide ring, leading to a stable six-membered thiazine ring.[11][13][14] This is more prominent at neutral or higher pH.[11][14] If this is a concern, avoiding conjugation to N-terminal cysteines or performing the reaction under more acidic conditions (pH ~5) can prevent this rearrangement.[14]
Q5: How do I remove the excess, unreacted DBM reagent after the reaction?
A5: After the incubation period, the reaction should be quenched to consume any unreacted DBM reagent. This is easily done by adding a small molecule thiol like free cysteine or N-acetylcysteine in excess.[3] Following quenching, the excess reagent, quencher, and any byproducts can be removed from the purified bioconjugate using standard techniques like size-exclusion chromatography (SEC), dialysis, or desalting columns.[15]
Troubleshooting Guide
Problem 1: Low or No Conjugation
| Potential Cause | Recommended Solution |
| Inactive DBM Reagent | The DBM reagent is susceptible to hydrolysis.[9] Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. Avoid storing the reagent in aqueous buffers. |
| Suboptimal pH for Thiol Reactivity | The thiol group must be in its reactive thiolate anion form. Ensure the reaction pH is between 6.5 and 7.5 for the initial conjugation step. Below pH 6.5, the reaction rate slows dramatically.[11][12] |
| Incomplete Disulfide Reduction | Use an appropriate excess of a reducing agent (e.g., TCEP). Incubate for a sufficient time (e.g., 1-2 hours at 37°C) to ensure complete reduction.[3] Confirm reduction with Ellman's test if possible. |
| Thiol Re-oxidation | Use de-gassed buffers. Add 1-5 mM EDTA to chelate metal ions. Minimize the headspace in reaction vials. |
| Steric Hindrance | The cysteine residue may be in a sterically hindered location. Increase the molar excess of the DBM reagent and/or increase the reaction time or temperature. |
Problem 2: Conjugate Instability or Deconjugation
| Potential Cause | Recommended Solution |
| Incomplete Hydrolysis of Thiosuccinimide Ring | The key to DBM stability is the post-conjugation hydrolysis. After initial conjugation, ensure the pH is raised to 8.0-8.5 and incubated for at least 1-2 hours to drive the ring-opening to the stable maleamic acid.[5][7] |
| Retro-Michael Reaction | This occurs if the hydrolysis step is missed or incomplete. The thioether bond can reverse, especially in the presence of other thiols.[10][12] Implement the hydrolysis step as described above. Electron-withdrawing groups on the maleimide N-substituent accelerate this stabilizing hydrolysis.[16][17] |
Problem 3: Poor Homogeneity and Multiple Products
| Potential Cause | Recommended Solution |
| Reaction with Other Nucleophiles (e.g., Lysine) | The reaction is highly selective for thiols at pH 6.5-7.5.[12] If amine reactivity is observed, perform the initial conjugation at a lower pH (e.g., 7.0) before raising it for the hydrolysis step. |
| Thiazine Rearrangement with N-terminal Cysteine | This side reaction is pH-dependent.[11][14] If possible, avoid using proteins/peptides with an N-terminal cysteine. Alternatively, perform the conjugation at a more acidic pH (~5) to suppress the rearrangement.[14] |
| Protein Aggregation | High concentrations of protein or the organic solvent used to dissolve the DBM reagent can cause aggregation. Optimize buffer conditions and ensure the final concentration of organic solvent is low (typically <10%). Consider screening for stabilizing excipients if aggregation persists. |
Visualized Mechanisms and Workflows
Reaction Mechanism: DBM Conjugation and Hydrolysis
The following diagram illustrates the two-step process of thiol conjugation to a DBM reagent followed by the critical ring-opening hydrolysis step that ensures conjugate stability.
Caption: DBM conjugation proceeds via thiol addition, followed by stabilizing hydrolysis.
General Troubleshooting Workflow
Use this flowchart to diagnose and resolve common issues encountered during your DBM conjugation experiments.
Caption: A logical workflow for troubleshooting DBM conjugation experiments.
Experimental Protocol: Antibody Disulfide Bridging
This protocol outlines the reduction of antibody interchain disulfide bonds followed by conjugation with a DBM-linker-payload construct.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution.
-
Conjugation Buffer: Phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2).
-
Hydrolysis Buffer: Borate or phosphate buffer, pH 8.5.
-
DBM Reagent: this compound dissolved in anhydrous DMSO.
-
Quenching Reagent: N-acetylcysteine solution.
-
Purification System: SEC column appropriate for the size of the antibody.
Procedure:
-
Antibody Preparation: Prepare the antibody solution to a final concentration of 2-10 mg/mL in the conjugation buffer.
-
Disulfide Bond Reduction: Add a 2-4 fold molar excess of TCEP per disulfide bond to be reduced. Incubate the solution at 37°C for 1-2 hours.
-
DBM Reagent Addition: Immediately before use, dissolve the DBM reagent in DMSO. Add a 10-20 fold molar excess of the DBM reagent to the reduced antibody solution. Mix gently and immediately. The final DMSO concentration should ideally be below 10% (v/v).
-
Initial Conjugation: Incubate the reaction for 1 hour at room temperature, protected from light if the payload is light-sensitive.
-
Hydrolysis for Stabilization: Adjust the pH of the reaction mixture to 8.5 by adding a small volume of a basic buffer stock (e.g., 1M borate buffer pH 8.5). Incubate for an additional 1-2 hours at room temperature to ensure complete hydrolysis of the succinimide ring.[5][7]
-
Quenching: Add a 10-fold molar excess of N-acetylcysteine (relative to the DBM reagent) to quench any unreacted DBM. Incubate for 20 minutes.
-
Purification: Purify the resulting antibody conjugate using an SEC column to remove excess reagent, quencher, and byproducts. The elution buffer should be suitable for the final formulation (e.g., PBS, pH 7.4).
-
Characterization: Characterize the final conjugate. Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.[18] Assess purity and aggregation using SEC-HPLC.
References
- 1. methyl 3,4-dibromo-2,5-dioxo-2H-pyrrole-1(5H)-carboxylate, 1442447-48-4 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 6. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bachem.com [bachem.com]
- 14. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. kinampark.com [kinampark.com]
- 18. benchchem.com [benchchem.com]
Side reactions of Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate with amino acids
Welcome to the technical support center for Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate and related dibromomaleimide (DBM) reagents. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot side reactions and optimize conjugation protocols.
FAQs: Core Chemistry & Reaction Principles
Q1: What is the primary and intended reaction of this compound with amino acids?
The primary and intended reaction of this reagent is a highly selective, sequential nucleophilic substitution with the thiol groups of two cysteine residues.[1] This is most powerfully applied to bridge a native disulfide bond in a protein, such as an antibody, that has been mildly reduced. The reaction proceeds in two main stages:
-
Disulfide Reduction: A reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), is used to cleave a disulfide bond, yielding two free, spatially proximal cysteine thiol groups.[1][2]
-
Disulfide Bridging: The dibromomaleimide reagent reacts rapidly with the two thiols, displacing both bromine atoms to form a stable, three-carbon dithiomaleimide bridge, thus re-linking the protein chains.[3][4] This process is highly efficient, often reaching completion in under 20 minutes.[1]
The key advantage of this "disulfide bridging" is the generation of homogeneous bioconjugates, for instance, antibody-drug conjugates (ADCs) with a precise drug-to-antibody ratio (DAR) of 4 from native IgG1 antibodies.[1][5]
Q2: How selective is the reagent for cysteine versus other nucleophilic amino acids like lysine or histidine?
Dibromomaleimides exhibit exceptionally high selectivity for cysteine's thiol group over other nucleophilic side chains, particularly the ε-amino group of lysine.[3][6] Several studies confirm that even in proteins with numerous surface-accessible lysines, the reaction proceeds selectively at the cysteine residues.[3]
However, this selectivity is not absolute and can be influenced by reaction conditions:
-
pH: At higher pH values (e.g., > 8.5-9.0), the deprotonation of lysine's amino group increases its nucleophilicity, which can elevate the risk of non-specific modification.
-
Local Environment: A uniquely reactive lysine residue within a specific binding pocket or catalytic site might exhibit unusual reactivity.[7]
Under optimized conditions (typically pH 6.5-8.0), modification of lysine is minimal to non-existent.[2][8] There is less specific information in the provided results regarding histidine, but the general principle of high thiol selectivity applies.
Q3: What is post-conjugation hydrolysis and why is it a critical step?
Post-conjugation hydrolysis is a crucial second step following the initial disulfide bridging. The newly formed dithiomaleimide conjugate is treated under mildly basic conditions (e.g., pH 8.5) to hydrolyze the maleimide ring, converting it into a stable maleamic acid.[1][5]
This "locking" mechanism is critical for ensuring the long-term stability of the bioconjugate for two primary reasons:
-
Prevents Retro-Michael Reactions: The initial thiosuccinimide adduct in conventional maleimide conjugates is susceptible to a reverse Michael reaction, where the conjugate breaks apart. Hydrolysis to the maleamic acid form eliminates this pathway.[6][9]
-
Inhibits Thiol Exchange: The dithiomaleimide is still reactive and can undergo exchange reactions with other thiols, such as glutathione in serum, which would lead to premature payload release.[5] The hydrolyzed maleamic acid is unreactive toward serum thiols, ensuring the conjugate remains intact in vivo.[6]
Optimizing this step is key to producing robustly stable conjugates. The hydrolysis can often be completed in about an hour.[1][5]
Troubleshooting Guide: Side Reactions & Common Issues
Q4: My conjugation yield is low. What are the common causes and how can I fix them?
Low conjugation yield is a frequent issue that can typically be traced to one of two main side reactions occurring before the desired protein modification can complete.
Cause 1: Premature Hydrolysis of the DBM Reagent Dibromomaleimides themselves are susceptible to hydrolysis, especially at basic pH.[5] The bromine atoms are electron-withdrawing, which activates the imide ring for nucleophilic attack by hydroxide ions.[10] This side reaction consumes your reagent, making it unavailable for protein conjugation.
-
Troubleshooting Steps:
-
pH Control: Prepare the DBM stock solution in an anhydrous organic solvent (e.g., DMF or DMSO) and add it to the protein solution just before starting the reaction. Avoid pre-incubating the DBM reagent in aqueous buffers, especially at pH > 7.5.
-
Optimize Reaction Time: While the conjugation is rapid, prolonged reaction times increase the opportunity for reagent hydrolysis. Monitor the reaction by LC-MS and aim for the shortest time needed for completion (often 15-60 minutes).[1][2]
-
Reagent Stoichiometry: A slight excess of the DBM reagent (e.g., 1.1 equivalents per disulfide) is often used to compensate for minor hydrolysis.[8]
-
Cause 2: Reaction with the Reducing Agent The reducing agent used to cleave the disulfide bonds, particularly phosphine-based reagents like TCEP, is also a nucleophile and can react directly with the highly electrophilic dibromomaleimide. This leads to the formation of inactive DBM-TCEP adducts, reducing the effective concentration of both the reducing and conjugating agents.[11][12]
-
Troubleshooting Steps:
-
Remove Excess Reductant: After the reduction step, remove the excess TCEP using a desalting column or size-exclusion chromatography (SEC) before adding the DBM reagent.
-
In Situ Bridging Optimization: If performing an "in situ" protocol where the reductant is not removed, carefully optimize the stoichiometry. Using the minimum effective concentration of TCEP and a slight excess of DBM can favor the desired protein reaction.[12] However, be aware that some formation of side products like protein-maleimide-TCEP conjugates is possible.[11]
-
Troubleshooting Workflow: Low Conjugation Yield
Caption: Troubleshooting workflow for low DBM conjugation yield.
Q5: I am observing unexpected masses by LC-MS. What are the likely side products?
Observing unexpected molecular weights is a clear indicator of side reactions. Besides the TCEP adducts mentioned above, here are other common possibilities:
-
Reaction with Lysine: Although rare, a +[DBM-payload] mass addition on a lysine residue can occur, especially at high pH. This will appear as a mass addition without the corresponding loss of 2H from thiol oxidation.
-
Incomplete Bromine Substitution: A mono-substituted product, where only one cysteine has reacted and a bromine atom remains, is a possible intermediate. This species (Protein-S-DBM-Br) is highly reactive and may be subsequently capped by buffer nucleophiles or the other cysteine.
-
Decarboxylation: In some antibody conjugates, an undesirable decarboxylative cleavage of a C-terminal cysteine on the light chain has been observed.[5] Rapid and efficient post-conjugation hydrolysis to the maleamic acid was shown to prevent this side reaction.[5]
-
Half-Antibody Formation: For antibody conjugations, if the DBM bridges an intrachain disulfide (within the same heavy or light chain) instead of the intended interchain disulfide, it can lead to the observation of "half-antibody" fragments (one heavy + one light chain) under non-reducing SDS-PAGE.[13]
Q6: My final, purified conjugate is unstable in serum. What went wrong?
Instability of the final product almost always points to incomplete or failed post-conjugation hydrolysis.
| Problem | Underlying Cause | Solution |
| Payload loss in serum | The dithiomaleimide ring was not fully hydrolyzed to the stable maleamic acid. | Optimize the hydrolysis step: increase pH to 8.5, extend incubation time (e.g., 1-2 hours), or gently warm to 37°C.[5][8] Monitor hydrolysis completion by LC-MS. |
| Thiol exchange | The unhydrolyzed conjugate is susceptible to cleavage by endogenous thiols like glutathione.[5][14] | Ensure complete hydrolysis. The resulting maleamic acid is robustly stable and does not undergo thiol exchange.[6] |
The stability of the maleamic acid conjugate is excellent, with studies showing >99% of the conjugate remaining intact after 7 days in human serum.[9]
Experimental Protocols & Best Practices
Protocol 1: General Disulfide Bridging of a Native Antibody
This protocol outlines a standard procedure for conjugating a DBM-functionalized payload to a native IgG1 antibody.
Materials:
-
Purified antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).
-
DBM-functionalized payload dissolved in anhydrous DMF or DMSO.
-
Reducing Agent: 10 mM TCEP solution, freshly prepared.
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0.[1]
-
Hydrolysis Buffer: pH 8.5 (can be the same buffer, pH-adjusted).
-
Quenching Reagent: 1 M N-acetylcysteine.
-
Purification System: Size-Exclusion Chromatography (SEC) column.
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into the conjugation buffer. Adjust the concentration to 2-5 mg/mL.[1][2]
-
Disulfide Reduction: Warm the antibody solution to 37°C. Add a molar excess of TCEP to reduce the interchain disulfides (a 2-4 fold molar excess per disulfide is a good starting point). Incubate for 1-2 hours.[1]
-
Removal of Reductant (Recommended): Purify the reduced antibody using a desalting column equilibrated with conjugation buffer to remove excess TCEP.
-
Conjugation: To the reduced antibody, promptly add the DBM-payload solution (e.g., 8 molar equivalents relative to the antibody).[9] Incubate for 5-20 minutes at room temperature. The reaction is typically very fast.[6][9]
-
Post-Conjugation Hydrolysis: Adjust the pH of the reaction mixture to 8.5. Incubate for 1-2 hours at room temperature or 37°C to drive the conversion to the stable maleamic acid.[5]
-
Quenching: Add a 10-fold molar excess of N-acetylcysteine to quench any unreacted DBM reagent.
-
Purification: Purify the final ADC using SEC to remove excess payload and quenching reagent.
-
Analysis: Characterize the purified ADC by LC-MS to confirm the desired mass and a homogeneous DAR of 4, and by SDS-PAGE to confirm integrity.
Reaction Pathway and Key Side Reactions
Caption: Primary reaction pathway and potential side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 6. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sculpting a uniquely reactive cysteine residue for site-specific antibody conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence ‘turn-on’ reagents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB42141D [pubs.rsc.org]
Stability of Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate in different buffers and pH
Technical Support Center: Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing this compound. Here, we address common questions and troubleshooting scenarios related to the stability of this reagent in various buffer systems and pH conditions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and stability of this compound, a specialized dibromomaleimide (DBM) reagent.
Q1: What is the primary mechanism of degradation for this compound in aqueous solutions?
A: The primary degradation pathway for this and other maleimide-based compounds in aqueous solution is hydrolysis of the maleimide ring.[1][2][3] This reaction involves nucleophilic attack by water or hydroxide ions on one of the carbonyl carbons of the maleimide ring, leading to ring-opening and the formation of the corresponding maleamic acid derivative. This derivative is unreactive towards thiols and thus inactive for its intended bioconjugation purpose.[3]
Q2: How does pH impact the stability of the dibromomaleimide ring?
A: The stability of the maleimide ring is highly pH-dependent.
-
Acidic to Neutral pH (pH < 7.5): The compound exhibits its greatest stability in this range.[2][4] Hydrolysis is significantly slower, making this the recommended pH window for most conjugation reactions.[4][5] For instance, many N-substituted maleimides are completely stable for at least 24 hours at pH 4–6.5.[2]
-
Alkaline pH (pH > 7.5): The rate of hydrolysis increases significantly in alkaline conditions.[1][5][6][7] The higher concentration of hydroxide ions, a potent nucleophile, accelerates the ring-opening reaction.[6][7] Therefore, prolonged exposure to basic buffers should be avoided.
Q3: Are there specific buffer species that I should avoid?
A: Yes. Buffers containing primary or secondary amines (e.g., Tris, glycine) can be problematic, especially at pH values above 7.5. These amines can act as nucleophiles and compete with the target thiol, leading to undesired side reactions.[1] Additionally, any buffer containing extraneous thiol-based additives (e.g., Dithiothreitol (DTT), β-mercaptoethanol) will directly react with the maleimide and must be completely removed prior to use.[5]
Q4: What are the recommended buffers for working with this reagent?
A: Phosphate buffers (e.g., sodium phosphate), MES, and HEPES are generally recommended for reactions within the optimal pH range of 6.5-7.5.[4] These buffers are non-nucleophilic and provide good pH control in the region where the maleimide is most stable and reactive towards thiols.
Q5: How do the dibromo- and N-carboxylate substituents affect stability compared to a simpler maleimide like N-ethylmaleimide (NEM)?
A: The two bromine atoms and the N-methoxycarbonyl group are strongly electron-withdrawing. These groups increase the electrophilicity of the maleimide ring.[8][9] This has two main consequences:
-
Increased Reactivity: The compound will react more rapidly with thiols compared to less substituted maleimides.
-
Increased Susceptibility to Hydrolysis: The enhanced electrophilicity also makes the carbonyl carbons more susceptible to nucleophilic attack by water, leading to a faster rate of hydrolysis.[9] Dibromomaleimide has been shown to have a half-life of about 18 minutes at pH 7.4, which is significantly shorter than many other maleimides.[9]
Q6: How should I prepare and store stock solutions of this compound?
A: Stock solutions should be prepared in a dry, water-miscible organic solvent such as DMSO or DMF.[3] These solutions should be stored at -20°C or -80°C, protected from moisture. Prepare fresh aqueous working solutions immediately before use and avoid storing the compound in aqueous buffers for extended periods.
Section 2: Troubleshooting Guide
Scenario 1: My conjugation yield is low or the reaction failed.
-
Potential Cause: Degradation of the reagent due to hydrolysis.
-
Troubleshooting Steps:
-
Verify pH: Confirm that the pH of your reaction buffer is within the optimal 6.5-7.5 range.[4] Use a calibrated pH meter.
-
Check Buffer Composition: Ensure you are not using a buffer with nucleophilic species like Tris or primary amines.[1]
-
Minimize Incubation Time in Aqueous Buffer: The reagent has a short half-life in aqueous media.[9] Add the maleimide reagent (from a concentrated organic stock) to the reaction mixture as the final step and proceed with the conjugation immediately.
-
Confirm Reagent Integrity: If possible, analyze your stock solution via HPLC or LC-MS to confirm the compound has not degraded during storage.
-
Scenario 2: I observe unexpected peaks in my LC-MS analysis post-reaction.
-
Potential Cause: Formation of hydrolysis byproducts.
-
Troubleshooting Steps:
-
Identify the Mass: The primary hydrolysis product will be the ring-opened maleamic acid. This corresponds to the addition of one molecule of water (+18 Da) to the parent mass of your reagent. Check your data for a species with this mass.
-
Optimize Reaction Time: Prolonged reaction times, even at optimal pH, can lead to the accumulation of hydrolyzed product. Run a time-course experiment to find the shortest reaction time required for complete conjugation.
-
Post-Conjugation Hydrolysis: Note that after successful conjugation to a thiol, the resulting dithiomaleimide adduct can also be hydrolyzed.[10][11] This is often a desired outcome as the ring-opened product is more stable and not susceptible to retro-Michael reactions.[3][8][12] This hydrolysis can be intentionally promoted by a brief incubation at a slightly higher pH (e.g., pH 8.0-9.0) after the initial conjugation is complete.[3][9][13]
-
Section 3: Data Summary & Visual Guides
Table 1: General Stability Profile of Maleimides vs. pH
| pH Range | Stability | Primary Reaction | Recommendation |
| < 6.5 | High | Slow thiol-maleimide reaction | Use for long-term stability, but expect slower conjugation kinetics.[4] |
| 6.5 - 7.5 | Moderate | Optimal Thiol-Maleimide Reaction | Recommended range for all conjugation experiments. [4][5] |
| > 7.5 | Low | Rapid Hydrolysis, Amine Reactivity | Avoid for storage and conjugation reactions unless intentional post-conjugation hydrolysis is desired.[1][5] |
Visualizing the Degradation Pathway
The following diagram illustrates the primary competition between the desired thiol conjugation and the undesired hydrolysis pathway.
Caption: Competing reaction pathways for dibromomaleimide in aqueous buffer.
Section 4: Experimental Protocol
Protocol: General Stability Assessment of the Reagent in a User-Defined Buffer
This protocol provides a framework to determine the stability (half-life) of this compound in your specific experimental buffer.
1. Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
User-defined aqueous buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4)
-
Reverse-phase HPLC or LC-MS system
-
Thermostated incubator or water bath
2. Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the dibromomaleimide reagent in anhydrous DMSO.
-
Initiate Stability Study:
-
Pre-warm your aqueous buffer to the desired experimental temperature (e.g., 25°C or 37°C).
-
To initiate the experiment (t=0), dilute the DMSO stock solution into the pre-warmed buffer to a final concentration suitable for your analytical method (e.g., 0.1 mM). Ensure the final percentage of DMSO is low (e.g., <1%) to minimize solvent effects.
-
-
Time-Course Analysis:
-
Immediately inject an aliquot of the solution (t=0) onto the HPLC or LC-MS system.
-
Incubate the remaining solution at the constant temperature.
-
Take aliquots at regular time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes). The exact time points should be adjusted based on the expected stability. Given the high reactivity, initial time points should be frequent.
-
-
Analytical Method:
-
Use a reverse-phase C18 column.
-
Monitor the disappearance of the starting material peak (dibromomaleimide) and the appearance of the hydrolysis product peak at a suitable UV wavelength (e.g., ~300 nm).
-
-
Data Analysis:
-
Integrate the peak area of the starting material at each time point.
-
Plot the natural logarithm of the peak area versus time.
-
The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Rationale for Protocol Design: This kinetic study provides empirical data on the reagent's stability under your exact experimental conditions. This is crucial because dibromomaleimide stability is sensitive not only to pH and buffer type but also to temperature and the presence of any additives in your system.[9]
Caption: Experimental workflow for determining reagent half-life.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Purification methods for proteins labeled with Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of proteins labeled with Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate and similar dibromomaleimide (DBM) reagents. Our focus is to provide not just protocols, but the scientific rationale behind them to empower you to overcome experimental challenges.
Introduction to Dibromomaleimide Chemistry
This compound is a bifunctional labeling reagent belonging to the dibromomaleimide class. These reagents are highly valued in bioconjugation for their ability to selectively react with thiol groups on cysteine residues.[1][2] A primary application is the "re-bridging" of reduced interchain disulfide bonds in antibodies, allowing for the creation of homogeneous and site-specific antibody-drug conjugates (ADCs).[1]
The key feature of DBM chemistry is a two-stage process. First, a rapid reaction occurs where two thiol groups displace the two bromine atoms, forming a dithiomaleimide adduct.[1] Second, this initial conjugate can be intentionally and irreversibly "locked" by hydrolysis of the maleimide ring under mildly basic conditions.[1][3] This hydrolysis step is critical as it forms a stable maleamic acid, preventing the retro-Michael reaction that can lead to deconjugation and loss of the attached molecule in biological environments.[3][4]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the labeling and purification workflow.
Section 1: The Labeling Reaction
Q1: My labeling efficiency is very low. What are the common causes?
Low labeling efficiency is a frequent issue that can typically be traced back to one of three areas: the state of your protein, the reaction buffer, or the reagent itself.
-
Oxidized Cysteine Residues: The target of the DBM reagent is the free thiol (-SH) group on cysteine residues. If these have formed disulfide bonds (either intramolecular or intermolecular), they will be unreactive.[5]
-
Solution: Before labeling, treat your protein with a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[5][6] A 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature is usually sufficient. Unlike DTT, excess TCEP does not need to be removed before adding the maleimide reagent.[5]
-
-
Incorrect Buffer pH: The thiol-maleimide reaction is highly pH-dependent. The optimal range is typically between pH 6.5 and 7.5.[7][]
-
Below pH 6.5: The reaction rate slows considerably because the target thiol is protonated and thus a poor nucleophile.[7]
-
Above pH 8.0: The risk of non-specific labeling increases as other nucleophilic residues, like the epsilon-amino group of lysine, become deprotonated and can react with the maleimide. Additionally, the DBM reagent itself is more susceptible to hydrolysis at higher pH, which can inactivate it before it reacts with the protein.[9][10]
-
-
Reagent Instability: DBM reagents are moisture-sensitive. The maleimide ring can hydrolyze in aqueous solutions, rendering it inactive.[5]
Q2: I'm seeing significant protein precipitation or aggregation after adding the DBM reagent. How can I fix this?
Protein aggregation is often caused by changes in the protein's physicochemical properties upon labeling.[6] The addition of what is often a hydrophobic DBM-payload can expose hydrophobic patches on the protein surface, leading to self-association.[6][12]
-
High Protein Concentration: Crowding can promote aggregation.[6]
-
Solution: Try reducing the protein concentration. Experiment with a range (e.g., 1-10 mg/mL) to find an optimal balance between reaction efficiency and solubility.[13]
-
-
Suboptimal Buffer Conditions: The buffer composition can significantly impact protein stability.
-
High Molar Excess of Reagent/Solvent Shock: Adding a large volume of organic solvent (like DMSO) from the reagent stock can denature the protein.
-
Solution: Add the DBM stock solution slowly and dropwise to the protein solution while gently stirring.[5] Keep the final concentration of the organic solvent to a minimum, ideally below 10% (v/v). Also, evaluate if a lower molar excess of the DBM reagent (e.g., 5-10 fold) is sufficient for labeling, which would reduce the amount of organic solvent added.
-
Section 2: Purification of the Labeled Protein
Q3: What is the most effective method for removing unreacted DBM reagent after the reaction?
The goal is to separate the large, labeled protein from the small, unreacted DBM reagent and its hydrolysis byproducts. Size-based separation techniques are ideal for this purpose.[15][16]
| Purification Method | Best For | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) / Gel Filtration | All scales, high purity | Excellent separation of large proteins from small molecules. Can be performed using gravity columns, FPLC, or HPLC systems.[16][17] | Can lead to sample dilution. Requires specific equipment for high-throughput applications. |
| Spin Desalting Columns | Small to medium sample volumes (< 4 mL) | Very fast and convenient. High recovery of the protein conjugate.[15] | Not suitable for very large sample volumes. |
| Dialysis | Large sample volumes, gentle processing | Gentle on the protein. Can handle large volumes. | Very time-consuming (can take overnight with multiple buffer changes).[16] Not effective for removing impurities that are similar in size to the protein. |
Q4: My purified conjugate seems unstable and is losing the label over time. What is happening?
This is a classic sign of the retro-Michael reaction . The initial thiosuccinimide linkage formed between the cysteine and the maleimide is reversible.[4][18] In a biological environment containing other thiols (like glutathione in plasma), the released DBM-payload can react with these off-target molecules, leading to loss of efficacy and potential toxicity.[4][19]
-
The Critical Solution: Post-Conjugation Hydrolysis: To create a stable, irreversible bond, the dithiomaleimide conjugate must be hydrolyzed to form a dithiomaleamic acid.[1][3] This "locks" the conjugate and makes it resistant to the retro-Michael reaction.[3][4]
-
Procedure: After the initial conjugation reaction and purification to remove excess DBM reagent, adjust the pH of the conjugate solution to 8.5-9.0.[3][18] Incubate at room temperature or 37°C for 1-3 hours. The progress can be monitored by mass spectrometry.[3] Some next-generation DBM reagents are engineered for accelerated hydrolysis, completing the process in about an hour.[3][20]
-
Section 3: Characterization
Q5: How can I confirm that my protein is successfully labeled?
Several analytical techniques can be used to confirm conjugation and characterize the final product.
-
Mass Spectrometry (MS): This is the most direct method. By comparing the mass of the unlabeled protein with the labeled protein, you can confirm the addition of the DBM-payload and calculate the degree of labeling (DOL).[20]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. Since labeling often increases a protein's hydrophobicity, the labeled species will elute later than the unlabeled protein, allowing for quantification of different drug-to-antibody ratio (DAR) species.[18]
-
UV-Vis Spectroscopy: If the attached payload has a unique absorbance spectrum, you can use UV-Vis to measure the concentration of both the protein (at 280 nm) and the payload to calculate the DOL.[13]
Experimental Protocols & Workflows
Protocol 1: General Procedure for Protein Labeling with DBM
-
Protein Preparation: Dissolve the protein in a degassed, amine-free buffer (e.g., PBS) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[13]
-
(Optional) Reduction of Disulfides: If necessary, add a 10-20 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.[6]
-
Prepare DBM Stock Solution: Immediately before use, dissolve the DBM reagent in anhydrous DMSO or DMF to a concentration of 10 mM.[5]
-
Labeling Reaction: Slowly add a 10-20 fold molar excess of the DBM stock solution to the protein solution while gently stirring.[5][13]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect from light if the payload is light-sensitive.[15]
-
Quenching (Optional): To stop the reaction, you can add a small molecule thiol like N-acetylcysteine to scavenge any unreacted DBM.[1]
Protocol 2: Purification via Size Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate a suitable SEC column (e.g., Sephadex G-25) with at least 3 column volumes of your desired storage buffer (e.g., PBS, pH 7.4).[15]
-
Sample Loading: Load the quenched reaction mixture onto the equilibrated column.
-
Elution: Elute the sample with the equilibration buffer. The larger, labeled protein will elute first in the earlier fractions, while the smaller, unreacted DBM reagent will elute later.[5][15]
-
Fraction Analysis: Monitor the column eluate by measuring absorbance at 280 nm to identify the protein-containing fractions. Pool the relevant fractions.
Protocol 3: Post-Conjugation Hydrolysis for Stabilization
-
pH Adjustment: After purifying the conjugate via SEC (Protocol 2), adjust the pH of the pooled protein fractions to 8.5-9.0 using a suitable buffer (e.g., 100 mM sodium phosphate).[18]
-
Incubation: Incubate the solution at room temperature or 37°C for 1-3 hours to facilitate the hydrolysis of the dithiomaleimide ring.[3]
-
Final Buffer Exchange: Once hydrolysis is complete (can be confirmed by LC-MS), perform a final buffer exchange back into your desired formulation buffer (pH 6.0-7.5) using SEC or dialysis.
Visual Diagrams
Caption: Complete workflow for labeling, purification, and stabilization.
Caption: Reaction mechanism showing stabilization via hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. lumiprobe.com [lumiprobe.com]
- 12. researchgate.net [researchgate.net]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Disulfide Re-bridging Efficiency with Dibromomaleimides
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize the efficiency of disulfide re-bridging reactions using dibromomaleimide (DBM) reagents. Our goal is to equip you with the technical knowledge and practical solutions to overcome common challenges in your bioconjugation experiments.
Foundational Principles: The Dibromomaleimide Re-bridging Mechanism
Dibromomaleimide has become a cornerstone reagent for site-specific bioconjugation, particularly in the construction of homogeneous antibody-drug conjugates (ADCs).[1] Its utility lies in its ability to re-bridge the two sulfur atoms of a reduced disulfide bond, creating a stable covalent linkage. The overall process can be broken down into three key stages:
-
Disulfide Bond Reduction: The process begins with the selective reduction of a disulfide bond (e.g., interchain disulfides in an antibody) to yield two free thiol (-SH) groups. This is typically achieved using a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).[1]
-
Sequential Thiol Conjugation: The DBM reagent, featuring two reactive bromine atoms, is introduced. The generated thiols sequentially attack the maleimide core via nucleophilic substitution, displacing the bromine atoms and forming a dithiomaleimide conjugate.[1]
-
Hydrolytic Stabilization ("Locking"): The resulting dithiomaleimide linkage can be susceptible to retro-Michael reactions. To ensure long-term stability, the conjugate is subjected to hydrolysis under mildly basic conditions. This opens the maleimide ring to form a highly stable maleamic acid derivative, effectively "locking" the payload in place.[2][3]
Visualizing the Reaction Pathway
Caption: Workflow for disulfide re-bridging using dibromomaleimides.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that researchers may encounter during the disulfide re-bridging process with dibromomaleimides.
Question 1: Why am I observing low conjugation yield or incomplete reaction?
Possible Causes & Solutions:
-
Inefficient Disulfide Reduction:
-
Insight: The availability of free thiols is the rate-limiting step for the conjugation. Incomplete reduction of the disulfide bonds will directly lead to low yields.
-
Troubleshooting:
-
Optimize Reducing Agent Concentration: Ensure a sufficient molar excess of the reducing agent. For TCEP, a 2-4 fold molar excess per disulfide bond is a good starting point.[1]
-
Incubation Time and Temperature: The reduction of sterically hindered disulfide bonds may require longer incubation times or slightly elevated temperatures (e.g., 37°C).[1] Monitor the reduction process by analytical techniques like non-reducing SDS-PAGE or mass spectrometry.
-
Choice of Reducing Agent: TCEP is generally preferred over thiol-based reducing agents like DTT or β-mercaptoethanol because it does not compete with the protein thiols for reaction with the dibromomaleimide.[4][5] If DTT must be used, it is crucial to remove it completely before adding the DBM reagent.[4]
-
-
-
Hydrolysis of Dibromomaleimide Reagent:
-
Insight: Dibromomaleimides are highly electrophilic and can be susceptible to hydrolysis, especially at neutral to basic pH.[6] This hydrolysis renders the reagent inactive.
-
Troubleshooting:
-
Fresh Reagent Preparation: Always prepare fresh stock solutions of the DBM reagent in an anhydrous, water-miscible organic solvent like DMSO or DMF immediately before use.[7]
-
Reaction Temperature: Performing the conjugation at a lower temperature (e.g., 0-4°C) can help to minimize the rate of hydrolysis of the DBM reagent.[1]
-
-
-
Suboptimal Reaction pH:
Question 2: My final conjugate is not stable and shows loss of payload over time. What is happening?
Possible Cause & Solution:
-
Incomplete Hydrolysis of the Dithiomaleimide Linkage:
-
Insight: The initial dithiomaleimide adduct is susceptible to a retro-Michael reaction, which can lead to deconjugation, especially in the presence of other thiols (e.g., in plasma).[11][12] The subsequent hydrolysis step is crucial for forming a stable, irreversible bond.
-
Troubleshooting:
-
Post-Conjugation pH Adjustment: After the initial conjugation is complete, adjust the pH of the reaction mixture to a mildly basic range (e.g., pH 8.5).[2][13] This significantly accelerates the hydrolysis of the succinimide ring to the stable maleamic acid form.[2][13]
-
Monitor Hydrolysis: The progress of the hydrolysis can be monitored by mass spectrometry, looking for the mass shift corresponding to the addition of a water molecule.[13]
-
"Fast-Hydrolyzing" Linkers: Consider using DBM reagents with linkers designed to accelerate post-conjugation hydrolysis, which can significantly shorten the overall reaction time and improve homogeneity.[2][3]
-
-
Question 3: I am observing heterogeneity in my final product, such as multiple drug-to-antibody ratios (DARs). How can I improve homogeneity?
Possible Causes & Solutions:
-
Partial Reduction of Disulfide Bonds:
-
Insight: Incomplete or non-selective reduction of the target disulfide bonds will result in a mixed population of antibodies with varying numbers of available thiol groups for conjugation.
-
Troubleshooting:
-
Optimize Reduction Conditions: As mentioned in Q1, fine-tuning the concentration of the reducing agent, incubation time, and temperature is critical for achieving complete and selective reduction of the desired disulfide bonds.
-
-
-
Side Reactions of the DBM Reagent:
-
Insight: At higher pH values, dibromomaleimides can potentially react with other nucleophilic residues on the protein, such as the amine groups of lysine residues.[10]
-
Troubleshooting:
-
-
Purification Strategy:
-
Insight: The final product mixture may contain unreacted antibody, free payload, and antibodies with different DARs. An effective purification strategy is essential for isolating the desired homogeneous conjugate.
-
Troubleshooting:
-
Chromatographic Purification: Techniques like hydrophobic interaction chromatography (HIC) are effective for separating ADC species with different DARs.[14][15] Size exclusion chromatography (SEC) can be used to remove excess, unreacted payload and aggregates.[14][15] Tangential flow filtration (TFF) is also a scalable method for buffer exchange and removal of small molecule impurities.[]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of DBM reagent to antibody?
A common starting point is to use a molar excess of the DBM reagent, typically around 8 equivalents per antibody, to drive the reaction to completion.[1] However, the optimal ratio may vary depending on the specific antibody and DBM reagent, and should be determined empirically.
Q2: How can I quench the reaction after conjugation?
The reaction can be quenched by adding a small molecule thiol, such as N-acetylcysteine, to react with any excess DBM reagent.
Q3: What are the best practices for storing DBM reagents?
DBM reagents should be stored as a solid in a desiccator at low temperature (e.g., -20°C). Stock solutions in anhydrous organic solvents like DMSO or DMF should be prepared fresh and used immediately to avoid degradation due to hydrolysis.[7]
Q4: Can I use dibromomaleimides to bridge disulfide bonds in peptides?
Yes, DBMs are effective for re-bridging disulfide bonds in peptides, as demonstrated with somatostatin.[8][9] The reaction conditions may need to be optimized for the specific peptide sequence and solubility.
Q5: Are there any analytical techniques to monitor the re-bridging reaction?
Yes, the reaction can be monitored using several techniques:
-
LC-MS: To confirm the mass of the starting materials, intermediates, and the final conjugate.[13]
-
SDS-PAGE (non-reducing): To visualize the reduction of interchain disulfide bonds and the subsequent formation of the higher molecular weight conjugate.[1]
-
UV-Vis Spectroscopy: The formation of the dithiomaleimide adduct can sometimes be monitored by a change in UV-Vis absorbance.[13]
Experimental Protocols
Protocol 1: General Procedure for Antibody-Drug Conjugate (ADC) Synthesis using Dibromomaleimide
This protocol outlines the fundamental steps for the reduction of antibody interchain disulfide bonds followed by conjugation with a dibromomaleimide-linker-payload.
Materials:
-
Monoclonal antibody (e.g., IgG1) in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.
-
Dibromomaleimide-linker-payload in an anhydrous organic solvent (e.g., DMSO or DMF).
-
Conjugation Buffer: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0-7.5.
-
Hydrolysis Buffer: e.g., 100 mM sodium phosphate, pH 8.5.
-
Quenching Reagent: e.g., N-acetylcysteine.
-
Purification system (e.g., SEC or HIC).
Procedure:
-
Antibody Preparation: Prepare the antibody solution to the desired concentration in degassed conjugation buffer.
-
Disulfide Bond Reduction:
-
Prepare a fresh stock solution of TCEP in the conjugation buffer.
-
Add the TCEP solution to the antibody solution to achieve a 2-4 fold molar excess per disulfide bond.
-
Incubate at 37°C for 1-2 hours.
-
-
Conjugation:
-
Cool the reduced antibody solution to 0-4°C.
-
Add the DBM-linker-payload solution to the reduced antibody solution (typically 8 molar equivalents per antibody).
-
Incubate at 0-4°C for 1-2 hours.
-
-
Hydrolysis (Stabilization):
-
Adjust the pH of the reaction mixture to 8.5 using the hydrolysis buffer.
-
Incubate at room temperature for 1-2 hours to facilitate the hydrolysis of the dithiomaleimide to the stable maleamic acid.[2]
-
-
Quenching (Optional): Add a molar excess of N-acetylcysteine to quench any unreacted DBM reagent.
-
Purification: Purify the resulting ADC using an appropriate chromatographic method (e.g., SEC or HIC) to remove excess reagents and unconjugated species.[14][15]
Data Summary Table
| Parameter | Recommended Range/Value | Rationale |
| Reduction pH | 7.0 - 7.5 | Optimal for TCEP activity and protein stability. |
| TCEP Molar Excess | 2-4 fold per disulfide | Ensures complete reduction without excessive reagent.[1] |
| Reduction Temperature | 37°C | Facilitates unfolding for access to hindered disulfides.[1] |
| Conjugation pH | 6.5 - 7.5 | Balances thiol reactivity and DBM stability.[7][10] |
| DBM Molar Excess | ~8 equivalents per antibody | Drives the reaction towards completion.[1] |
| Conjugation Temperature | 0 - 4°C | Minimizes DBM hydrolysis and other side reactions.[1] |
| Hydrolysis pH | 8.5 | Accelerates the conversion to the stable maleamic acid.[2] |
| Hydrolysis Time | 1 - 2 hours | Typically sufficient for complete hydrolysis.[2] |
References
- 1. benchchem.com [benchchem.com]
- 2. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 3. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Addressing non-specific binding of Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Welcome to the technical support guide for Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate and related dibromomaleimide (DBM) reagents. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for non-specific binding and other common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (CAS: 1442447-48-4) is a homobifunctional crosslinking agent.[1][2][3] Its core structure is a dibromomaleimide (DBM), which is highly reactive toward thiol (sulfhydryl) groups, primarily found in cysteine residues within proteins and peptides.[1][2]
The key application of this reagent is in bioconjugation, particularly for the site-specific re-bridging of disulfide bonds.[4][5] In a typical workflow, a native disulfide bond in a protein (e.g., in an antibody) is first reduced to yield two free thiol groups. The DBM reagent then reacts with both thiols to form a stable covalent bridge, effectively replacing the disulfide bond with a dithiomaleimide linkage.[4][6] This maintains the protein's structural integrity while introducing a point for further modification or conjugation.[4][7]
Q2: I'm observing high background signal in my assays. What are the primary causes of non-specific binding with this reagent?
Non-specific binding (NSB) refers to the attachment of your DBM-conjugated molecule to unintended targets or surfaces, leading to inaccurate results and high background.[4] The primary drivers of NSB in this context are:
-
Off-Target Reactivity with Amines: While the maleimide moiety is highly selective for thiols, this selectivity is pH-dependent. At pH values above 7.5, the maleimide's reactivity with primary amines (e.g., the ε-amino group of lysine residues) increases significantly, becoming a competitive side reaction.[8][9][10] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[9][11]
-
Hydrophobic Interactions: The DBM reagent itself or the molecule you are conjugating (e.g., a fluorescent dye, a drug molecule) may possess hydrophobic regions. These can adsorb non-specifically to hydrophobic patches on other proteins or to the surfaces of plasticware (e.g., microplates).[4][8]
-
Electrostatic Interactions: Charged molecules can interact non-specifically with oppositely charged surfaces or biomolecules.[4] This is particularly relevant in low-salt buffers where electrostatic forces are stronger.
-
Reagent Hydrolysis and Aggregation: DBM reagents are susceptible to hydrolysis, especially at basic pH.[12][13][14] The hydrolyzed form is unreactive toward thiols.[12] If the reagent is not handled properly (e.g., stored in aqueous solution), it can lead to failed conjugations, which might be misinterpreted as NSB if unreacted detection molecules are not adequately washed away.
Diagram: The DBM Conjugation and Hydrolysis Pathway
The following diagram illustrates the intended reaction of a DBM reagent with reduced thiols, followed by the crucial hydrolysis step that stabilizes the conjugate.
Caption: Workflow of DBM conjugation from disulfide reduction to the final stable product.
Troubleshooting Guide: Non-Specific Binding
This section provides a structured approach to diagnosing and resolving common issues related to non-specific binding.
Q3: My protein conjugate is precipitating during or after the reaction. What should I do?
Protein precipitation is often a sign of aggregation, which can be caused by the conjugation process itself or the properties of the final conjugate.
| Potential Cause | Explanation | Recommended Solution |
| Solvent Effects | The DBM reagent is often dissolved in an organic co-solvent like DMSO or DMF. Adding too much organic solvent can denature the protein, leading to precipitation.[8] | 1. Minimize the volume of the organic solvent to <10% of the total reaction volume. 2. Add the DBM stock solution to the protein solution slowly and with gentle stirring to avoid localized high concentrations of solvent.[8] |
| Buffer pH near pI | If the reaction buffer pH is close to the isoelectric point (pI) of the protein, its net charge will be near zero, reducing solubility and promoting aggregation.[4] | 1. Adjust the buffer pH to be at least 1-1.5 units away from the protein's pI. 2. Perform a buffer screen to identify optimal conditions for your specific protein. |
| Increased Hydrophobicity | The conjugated molecule (e.g., a drug payload) may be highly hydrophobic, causing the entire conjugate to aggregate in aqueous buffers. | 1. Incorporate a low concentration (0.01-0.1%) of a non-ionic surfactant (e.g., Tween-20, Polysorbate 80) into your buffer to improve solubility.[4] 2. If designing the linker, incorporate a hydrophilic spacer like polyethylene glycol (PEG) to increase the overall solubility of the conjugate.[8] |
Q4: How can I systematically optimize my reaction buffer to minimize NSB?
Buffer optimization is the most critical step in controlling non-specific interactions.
| Parameter | Problem | Mechanism & Solution |
| pH | High background due to off-target labeling. | Mechanism: At pH > 7.5, deprotonated primary amines on lysine residues become more nucleophilic and can compete with thiols for reaction with the maleimide.[8][9] Solution: Maintain the reaction pH strictly within the 6.5-7.5 range .[8][10][11] This protonates most amines, rendering them unreactive, while a sufficient population of the more nucleophilic thiolate anion (R-S⁻) is present for efficient conjugation.[12] |
| Salt Concentration | High background due to electrostatic interactions. | Mechanism: At low ionic strength, charged regions on your conjugate can form strong, non-specific electrostatic bonds with oppositely charged proteins or surfaces.[4] Solution: Increase the salt concentration in your reaction and wash buffers. A starting point is 150-500 mM NaCl . The ions will shield the charges and disrupt these non-specific interactions. |
| Blocking Agents | Non-specific adsorption to surfaces or other proteins. | Mechanism: Blocking agents are inert proteins or polymers that "coat" surfaces, preventing your conjugate from binding non-specifically.[4] Solution: Add a blocking agent like Bovine Serum Albumin (BSA) at 1-3% or polyethylene glycol (PEG) to your buffers.[4][8] This is especially important in plate-based assays. |
Diagram: Troubleshooting Workflow for Non-Specific Binding
This flowchart provides a logical sequence of steps to diagnose and resolve NSB issues.
Caption: A step-by-step decision tree for troubleshooting non-specific binding issues.
Experimental Protocols
Protocol 1: General Procedure for Disulfide Re-bridging with DBM
This protocol provides a general workflow for reducing a protein's disulfide bonds and subsequently labeling the resulting free thiols with a DBM reagent.
Materials:
-
Protein of interest (e.g., antibody) in a thiol-free buffer (e.g., PBS, HEPES).
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.
-
This compound (DBM reagent).
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Reaction Buffer: PBS, pH 7.2 (degassed).
-
Quenching Solution: 1 M L-cysteine solution.
-
Desalting column (e.g., PD-10) for purification.
Procedure:
-
Protein Preparation:
-
Disulfide Bond Reduction:
-
DBM Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the DBM reagent in anhydrous DMSO or DMF.[8][16] Vortex to ensure it is fully dissolved.
-
Trustworthiness Check: DBM reagents are susceptible to hydrolysis.[13][14] Preparing the stock solution fresh in an anhydrous solvent is critical for maximum reactivity.[8][12]
-
-
Conjugation Reaction:
-
Quenching (Optional but Recommended):
-
To stop the reaction and consume any unreacted DBM reagent, add a quenching agent like L-cysteine to a final concentration of 1-5 mM.[17] Incubate for 15 minutes.
-
-
Post-Conjugation Hydrolysis (Stabilization):
-
Purification:
-
Remove excess reagent and byproducts by passing the reaction mixture through a desalting column (e.g., PD-10) equilibrated with your desired storage buffer.
-
Protocol 2: Reducing Surface-Based Non-Specific Binding in an ELISA
This protocol describes how to use a blocking agent to reduce non-specific binding of a DBM-conjugated molecule in a plate-based assay.
Materials:
-
Microplate (e.g., 96-well high-binding plate).
-
Blocking Buffer: 1-3% BSA in PBS.[8]
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).[8]
-
DBM-conjugated molecule of interest.
Procedure:
-
Coat Plate: If required, coat the microplate wells with the desired antigen or capture antibody according to your standard protocol.
-
Wash: Wash the wells 3 times with Wash Buffer to remove any unbound material.
-
Block:
-
Add 200-300 µL of Blocking Buffer to each well.
-
Incubate for at least 1-2 hours at room temperature or overnight at 4°C. This step saturates non-specific binding sites on the plastic surface.[8]
-
-
Wash: Decant the blocking buffer and wash the wells thoroughly 3 times with Wash Buffer.
-
Incubate with Conjugate: Add your DBM-conjugated molecule (diluted in Blocking Buffer) to the wells.
-
Proceed with Assay: Continue with the remaining incubation, washing, and detection steps of your assay. The blocking step ensures that the signal you detect is from the specific binding of your conjugate to its target, not to the well surface.
References
- 1. methyl 3,4-dibromo-2,5-dioxo-2H-pyrrole-1(5H)-carboxylate, 1442447-48-4 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C6H3Br2NO4 | CID 71745215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Making Conjugation-induced Fluorescent PEGylated Virus-like Particles by Dibromomaleimide-disulfide Chemistry [jove.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-Methoxycarbonyl-dibromomaleimide
Welcome to the technical support center for the synthesis and application of N-methoxycarbonyl-dibromomaleimide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile reagent. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting advice to ensure your success.
PART 1: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and use of N-methoxycarbonyl-dibromomaleimide.
1. What are the primary methods for synthesizing N-substituted dibromomaleimides, and where does N-methoxycarbonyl-dibromomaleimide fit in?
There are two main approaches for the synthesis of N-substituted dibromomaleimides:
-
Traditional High-Temperature Cyclization: This classic method involves reacting dibromomaleic anhydride with a primary amine in a solvent like acetic acid at reflux temperatures to drive the dehydrative cyclization.[1] However, these conditions are extremely harsh and are not compatible with substrates containing sensitive functional groups.[1]
-
Mild Two-Step Synthesis via an Activated Intermediate: A more modern and milder approach involves the use of an activated N-methoxycarbonyl-dibromomaleimide intermediate. This method proceeds in two steps:
This second method is highly advantageous for its mild conditions and broad substrate scope.
2. Why is the N-methoxycarbonyl activation step beneficial?
The N-methoxycarbonyl group acts as an excellent leaving group, facilitating the nucleophilic attack of an amine on one of the imide carbonyls. This activation allows the subsequent amination reaction to proceed under very mild conditions, typically at room temperature, thus preserving sensitive functionalities within the amine substrate that would be degraded by the harsh conditions of the traditional method.[1][3] This approach significantly expands the utility of dibromomaleimides in bioconjugation and complex molecule synthesis.[4][5]
3. What is the general stability of N-methoxycarbonyl-dibromomaleimide?
N-methoxycarbonyl-dibromomaleimide is a reactive intermediate. The maleimide ring, particularly when substituted with electron-withdrawing groups like bromine, is susceptible to hydrolysis, which can lead to ring-opening and the formation of the corresponding maleamic acid.[6] This process is a competing pathway, especially in the presence of moisture or under basic conditions.[6] Therefore, it is recommended to use the activated intermediate soon after its synthesis and to conduct reactions under anhydrous conditions where possible.
PART 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you troubleshoot your synthesis of N-methoxycarbonyl-dibromomaleimide.
Issue 1: Low or No Yield of N-Methoxycarbonyl-dibromomaleimide
Question: My reaction to form N-methoxycarbonyl-dibromomaleimide from dibromomaleimide and methyl chloroformate is resulting in a low yield. What are the potential causes?
Answer: A low yield in this activation step can often be attributed to several factors. Below is a systematic guide to troubleshoot this issue.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low yield.
-
Causality and Actionable Advice:
-
Reagent Purity and Stability:
-
Dibromomaleimide: The starting material should be pure. Impurities can interfere with the reaction. Consider recrystallizing the dibromomaleimide if its purity is questionable.
-
Methyl Chloroformate: This reagent is sensitive to moisture and can degrade over time. Use a fresh bottle or a recently opened one.
-
Base: N-methylmorpholine (NMM) is commonly used.[2] Ensure it is free of water. The base is crucial for scavenging the HCl generated during the reaction. An impure or weak base will lead to an incomplete reaction.
-
Solvent: The reaction should be carried out in an anhydrous solvent like tetrahydrofuran (THF).[2] The presence of water can lead to the hydrolysis of methyl chloroformate and the product.
-
-
Reaction Conditions:
-
Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of methyl chloroformate and the base relative to the dibromomaleimide to ensure complete conversion.
-
Temperature and Time: The reaction is typically fast and can be performed at room temperature, often completing within 20-30 minutes.[2] Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time.
-
Inert Atmosphere: While not always strictly necessary for this step, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent side reactions, especially if your reagents are sensitive to air or moisture.
-
-
Issue 2: Low Yield in Subsequent Reaction with an Amine
Question: I have successfully synthesized N-methoxycarbonyl-dibromomaleimide, but the subsequent reaction with my amine of interest gives a low yield of the final N-substituted product. What could be wrong?
Answer: This is a common issue that often relates to the stoichiometry of the reactants and the nature of the amine.
Key Experimental Parameters for Amine Coupling
| Parameter | Recommended Value/Condition | Rationale | Potential Issue if Deviated |
| Amine Stoichiometry | ≤ 1.0 equivalent | The dibromomaleimide product is a reactive Michael acceptor. Excess amine can lead to bis-addition byproducts.[1] | Formation of undesired byproducts, difficult purification. |
| Reaction Temperature | Room Temperature | The N-methoxycarbonyl group is a good leaving group, allowing for mild reaction conditions.[1] | Higher temperatures may promote degradation pathways, especially with sensitive amines. |
| Solvent | Anhydrous Aprotic Solvent (e.g., THF, DCM) | Prevents hydrolysis of the activated maleimide and ensures good solubility of reactants. | Side reactions, incomplete dissolution of starting materials. |
| Reaction Time | Monitored by TLC | Reaction times can vary depending on the nucleophilicity of the amine. | Incomplete reaction or product degradation if left for too long. |
-
Causality and Actionable Advice:
-
Control of Stoichiometry: The most critical factor is to avoid using an excess of the amine. The resulting N-substituted dibromomaleimide is an electrophile, and a second molecule of the amine can add to the double bond (Michael addition). It is recommended to use a stoichiometric amount or even a slight excess of the N-methoxycarbonyl-dibromomaleimide.
-
Amine Nucleophilicity and Side Reactions:
-
Highly nucleophilic alkyl amines generally react well.
-
Less nucleophilic amines, such as anilines, may react slower. It has been reported that aniline itself can lead to lower yields due to "undetermined competing degradation pathways".[1] If you are using an aniline, consider that substitution on the aromatic ring can influence the outcome.
-
-
Purity of the Activated Intermediate: Ensure that the N-methoxycarbonyl-dibromomaleimide used is pure and free from any unreacted dibromomaleimide or hydrolysis byproducts.
-
Issue 3: Product Instability and Purification Challenges
Question: I am having difficulty purifying N-methoxycarbonyl-dibromomaleimide, and it seems to decompose on my silica gel column. What are my options?
Answer: The electrophilic nature of this compound can make it sensitive to certain purification conditions.
Purification Strategy Flowchart
References
- 1. A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Improving the stability of antibody-drug conjugates formed with dibromomaleimide linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the stability challenges of Antibody-Drug Conjugates (ADCs) formed with dibromomaleimide (DBM) linkers. As your virtual Senior Application Scientist, my goal is to provide you with the causal explanations and field-proven protocols necessary to enhance the stability and performance of your ADCs.
Introduction: The Dibromomaleimide Advantage and Challenge
Dibromomaleimide (DBM) linkers have emerged as a next-generation solution for creating site-specific and stable ADCs.[1] They react with two thiol groups, typically from reduced interchain disulfide bonds in an antibody's hinge region, to form a re-bridged, covalent dithiomaleimide linkage.[2][3] The primary advantage of this platform is the potential for creating homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[4]
However, the initial thiosuccinimide conjugate, while more stable than traditional maleimide linkages, can still be susceptible to degradation. The key to unlocking the full potential of DBM linkers lies in the subsequent hydrolysis of the succinimide ring to a highly stable, ring-opened maleamic acid derivative.[1][5] This "locking" mechanism effectively prevents premature drug release via retro-Michael reactions, a common issue with first-generation maleimide ADCs.[1][] This guide will focus on understanding and optimizing this crucial hydrolysis step.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of instability for maleimide-based ADCs, and how do DBM linkers address this?
The main instability pathway for traditional maleimide-cysteine conjugates is a retro-Michael reaction, where the bond between the linker and the antibody's cysteine residue reverses.[7][8] This is particularly problematic in the bloodstream, where endogenous thiols like glutathione and albumin can facilitate this deconjugation, leading to premature payload release and potential off-target toxicity.[9][10]
Dibromomaleimide linkers address this by design. After the initial conjugation to two thiols, the resulting dithiomaleimide can undergo hydrolysis. This process opens the succinimide ring to form a stable maleamic acid, which is no longer susceptible to the retro-Michael reaction.[1][5] This effectively locks the payload onto the antibody, significantly enhancing in-vivo stability.[11]
Q2: My DBM-linked ADC is still showing some instability. What factors influence the crucial hydrolysis step?
While DBM platforms are designed for stability, the rate of the stabilizing hydrolysis reaction is not instantaneous and is influenced by several factors:
-
pH: The hydrolysis of the dithiomaleimide ring is significantly accelerated at mildly alkaline pH.[8][12] Conjugations are often performed at a near-neutral pH (6.5-7.5) to favor the thiol-maleimide reaction, but a subsequent incubation at a higher pH (e.g., 8.5-9.0) is often required to drive the hydrolysis to completion in a timely manner.[5][8]
-
Linker Chemistry: The substituents on the maleimide nitrogen can influence the rate of hydrolysis. Electron-withdrawing groups, such as N-aryl substitutions, can accelerate hydrolysis and enhance conjugate stability compared to N-alkyl maleimides.[7][13]
-
Temperature and Time: Like most chemical reactions, hydrolysis is temperature-dependent. Incubating the ADC at a controlled temperature (e.g., 37°C) can speed up the conversion.[8] The optimal incubation time must be determined empirically for each specific ADC construct.
Q3: How can I confirm that the stabilizing ring-opening hydrolysis has occurred?
Verifying the conversion from the dithiomaleimide to the dithiomaleamic acid is a critical quality control step. The most direct and effective method is Liquid Chromatography-Mass Spectrometry (LC-MS) .[12][14]
-
Expected Mass Shift: The hydrolysis reaction involves the addition of one molecule of water (H₂O), resulting in a predictable mass increase of 18.01 Da for the linker-payload complex. By analyzing the intact or reduced ADC, you can identify the mass shift corresponding to the ring-opened form.
-
Monitoring Reaction Completion: You can use LC-MS to monitor the reaction over time, ensuring that the conversion has gone to completion before proceeding with formulation or in-vivo studies.
Q4: What are the key analytical methods for assessing the overall stability of my final, hydrolyzed ADC?
A multi-faceted approach is necessary to fully characterize the stability of your ADC.[15] Key methods include:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful tool for separating ADC species with different DARs.[1] It can be used in stability studies to monitor changes in the DAR profile over time, indicating payload loss.
-
Size Exclusion Chromatography (SEC): SEC is used to detect and quantify aggregates, which can be a sign of physical instability.[16] The conjugation process, especially with hydrophobic payloads, can increase the propensity for aggregation.[14]
-
LC-MS Analysis: As mentioned, LC-MS is crucial for confirming the chemical identity of the ADC and its degradation products.[17] It can be used to measure the average DAR and confirm the absence of deconjugated species.[18]
-
In Vitro Plasma Stability Assays: Incubating the ADC in plasma (e.g., human, mouse) at 37°C and monitoring the DAR over several days provides a direct measure of its stability in a biologically relevant matrix.[1][19]
Troubleshooting Guide
This section addresses common problems encountered during the preparation and analysis of DBM-linked ADCs.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency / Incomplete Reaction | 1. Incomplete Antibody Reduction: Insufficient reducing agent (e.g., TCEP, DTT) results in fewer available thiols for conjugation.[12][] 2. DBM Reagent Degradation: The dibromomaleimide linker may have hydrolyzed prior to conjugation. | 1. Optimize Reduction: Titrate the amount of reducing agent and confirm complete reduction of interchain disulfides via non-reducing SDS-PAGE or LC-MS analysis of the antibody light and heavy chains. 2. Use Fresh Reagent: Prepare DBM-linker solutions immediately before use. Avoid prolonged storage in aqueous buffers. |
| Significant Payload Loss in Plasma Stability Assays | 1. Incomplete Hydrolysis: The dithiomaleimide ring has not fully converted to the stable maleamic acid form, leaving it susceptible to retro-Michael deconjugation.[1][8] | 1. Implement Post-Conjugation Hydrolysis Step: After conjugation, adjust the ADC solution to a mildly alkaline pH (e.g., 8.5-9.0) and incubate at a controlled temperature (e.g., 37°C) for 12-24 hours.[8] 2. Confirm Hydrolysis with LC-MS: Verify the +18 Da mass shift to ensure complete conversion to the stable, ring-opened form before conducting stability studies.[12] |
| ADC Aggregation Observed by SEC | 1. Hydrophobic Payload: Highly hydrophobic drugs can induce aggregation when conjugated to the antibody.[16] 2. Harsh Reaction Conditions: High pH or elevated temperatures used to promote hydrolysis can sometimes compromise the physical stability of the antibody.[12] | 1. Formulation Optimization: Screen different formulation buffers (e.g., containing excipients like polysorbate or sucrose) to improve solubility and prevent aggregation. 2. Optimize Hydrolysis Conditions: Empirically determine the mildest pH and temperature conditions that still achieve complete hydrolysis within a reasonable timeframe. Monitor aggregation by SEC during this optimization. |
| Heterogeneous Product by HIC or MS (Unexpected DAR species) | 1. Partial Reduction/Re-oxidation: Inconsistent reduction of disulfide bonds or re-oxidation during the conjugation process can lead to a mix of DAR species. 2. Off-Target Conjugation: At pH values above 7.5, maleimides can begin to react with amines (e.g., lysine residues), though this is less common.[21] | 1. Control Redox Environment: Perform reduction and conjugation steps under an inert atmosphere (e.g., argon or nitrogen) if re-oxidation is suspected. Ensure complete removal of the reducing agent before adding the DBM linker. 2. Maintain pH Control: Keep the conjugation reaction pH between 6.5 and 7.5 to ensure high selectivity for thiol groups.[] |
Visualized Mechanisms and Workflows
Mechanism: From Unstable to Stable Conjugate
The following diagram illustrates the two-step process of DBM conjugation and subsequent stabilization via hydrolysis.
Caption: DBM conjugation followed by stabilizing hydrolysis.
Workflow: Assessing ADC Stability
This workflow outlines the key stages for producing and validating a stable DBM-linked ADC.
Caption: Experimental workflow for stable ADC production and validation.
Key Experimental Protocol: Post-Conjugation Hydrolysis for ADC Stabilization
This protocol details the critical step of inducing hydrolysis to stabilize the DBM-linker. It assumes the initial conjugation reaction has already been performed.
Objective: To convert the dithiomaleimide linkage of a purified ADC to the stable, ring-opened dithiomaleamic acid form.
Materials:
-
Purified DBM-conjugated ADC in a suitable buffer (e.g., PBS, pH 7.4)
-
High pH buffer: 0.5 M Borate Buffer, pH 9.0
-
Neutralization buffer: 1 M Phosphate Buffer, pH 6.0
-
Buffer exchange system (e.g., SEC column, tangential flow filtration, or dialysis cassette)
-
Final formulation buffer (e.g., PBS, pH 7.4)
-
LC-MS system for analysis
Procedure:
-
Initial Characterization (T=0): Before starting the hydrolysis, take an aliquot of the purified ADC for a baseline LC-MS analysis. This will confirm the mass of the unhydrolyzed conjugate.
-
pH Adjustment:
-
Slowly add the high pH buffer (0.5 M Borate, pH 9.0) to the ADC solution while gently stirring. Add buffer until the final pH of the solution is between 8.5 and 9.0.
-
Expert Tip: Avoid localized pH spikes by adding the buffer dropwise. Monitor the pH carefully with a calibrated pH meter.
-
-
Incubation:
-
Incubate the ADC solution at a controlled temperature, typically 37°C.
-
The required incubation time can range from a few hours to overnight (e.g., 12-24 hours). This should be optimized for your specific ADC. You can take time points (e.g., 2, 4, 8, 16 hours) during the first run to build a kinetic profile.[8]
-
-
Neutralization:
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the reaction by adding the neutralization buffer (1 M Phosphate, pH 6.0) until the pH returns to ~7.4.
-
-
Buffer Exchange and Final Formulation:
-
The ADC is now in a high-salt buffer. Perform a buffer exchange into your final desired formulation buffer (e.g., PBS, pH 7.4) using an appropriate method like SEC or TFF.[8] This step also removes the neutralization salts and any small molecule impurities.
-
-
Final QC Analysis (Confirmation of Hydrolysis):
-
Analyze the final, buffer-exchanged ADC using LC-MS.
-
Validation: Confirm the disappearance of the initial mass peak and the appearance of a new, dominant peak corresponding to the initial mass + 18.01 Da.[12] The conversion should ideally be >95% complete.
-
Perform final analytical checks for aggregation (SEC) and DAR distribution (HIC).
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next generation maleimides enable the controlled assembly of antibody-drug conjugates via native disulfide bond bridging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 19. benchchem.com [benchchem.com]
- 21. vectorlabs.com [vectorlabs.com]
Validation & Comparative
The Next Generation of Bioconjugation: A Comparative Guide to Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate and Other Crosslinkers
In the intricate landscape of biotherapeutics and diagnostics development, the covalent linkage of molecules—be it for creating antibody-drug conjugates (ADCs), pegylating proteins, or immobilizing biomolecules—is a foundational process. The choice of a crosslinking agent is a critical decision point that profoundly impacts the stability, homogeneity, and ultimate efficacy of the final bioconjugate.[1][2] For decades, traditional maleimides, such as the maleimide moiety in SMCC, have been a mainstay for their reactivity towards thiol groups found in cysteine residues.[3][4][5] However, the inherent instability of the resulting thioether bond has driven the development of "next-generation" reagents.
This guide provides an in-depth comparison of Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate, a representative dibromomaleimide, with other prevalent thiol-reactive crosslinkers. We will delve into the mechanistic underpinnings, compare performance based on experimental data, and provide actionable protocols to guide researchers, scientists, and drug development professionals in selecting the optimal tool for their conjugation needs.
The Challenge of Stability in Maleimide Chemistry
Traditional maleimide crosslinkers react with thiols via a Michael addition, forming a succinimidyl thioether linkage.[3] While this reaction is rapid and highly specific for thiols at a pH of 6.5-7.5, the resulting bond is susceptible to a reverse Michael reaction.[6] This deconjugation is particularly problematic in vivo, where endogenous thiols like glutathione and albumin can displace the conjugated molecule, leading to reduced efficacy and potential off-target toxicity.[6][7]
Another challenge is the hydrolysis of the maleimide ring itself, which renders it unreactive. While this can be a drawback if it occurs before conjugation, controlled post-conjugation hydrolysis of the succinimide ring can actually stabilize the linkage by preventing the retro-Michael reaction.[6][8][9] This concept of "self-hydrolyzing" or stabilizable maleimides is a key driver behind the development of next-generation platforms.
This compound: A Paradigm Shift
This compound belongs to the dibromomaleimide (DBM) class of reagents, which fundamentally alters the conjugation strategy.[10][11][12] Instead of a Michael addition, DBMs react with thiols via a substitution mechanism where the two bromine atoms act as leaving groups. This allows a single DBM molecule to react with two thiol groups.[10][13]
This bifunctional reactivity is exceptionally well-suited for re-bridging the interchain disulfide bonds of antibodies after their reduction.[14][15][16] This "disulfide bridging" capability enables the creation of highly homogeneous and stable ADCs with a defined drug-to-antibody ratio (DAR).[13][15]
A critical feature of the DBM platform is the subsequent rapid hydrolysis of the resulting dithiomaleimide linkage under mild basic conditions to form a dithiomaleamic acid.[13][17] This ring-opened structure is highly stable and not susceptible to retro-Michael reactions in biological media, directly addressing the primary limitation of conventional maleimides.[17]
Head-to-Head Comparison of Thiol-Reactive Crosslinkers
The selection of a crosslinker involves a trade-off between reactivity, stability, and the specific structural goals of the conjugation. The following tables provide a quantitative comparison of key performance parameters.
Table 1: Reaction Kinetics of Thiol-Reactive Crosslinkers
| Reactive Group | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Optimal Reaction pH | Key Considerations |
| Dibromomaleimide | Very Rapid (Diiodo > Dibromo > Dichloro)[18][19] | 6.5 - 7.5 | Rate is for substitution. The reactivity is tunable based on the halogen leaving group.[19] |
| Maleimide | ~10² - 10⁴[1] | 6.5 - 7.5[1][3] | Highly reactive and specific for thiols in this pH range.[3] |
| Iodoacetamide | ~10¹ - 10²[1] | 8.0 - 8.5 | Reaction with other nucleophiles (e.g., histidines) can occur. |
| Vinyl Sulfone | ~10¹ - 10²[1] | ~8.0 - 9.0 | Slower reaction kinetics compared to maleimides.[20] |
| Pyridyldithiol | 0.1 - 10[1] | 7.0 - 8.0 | Reaction rate is for thiol-disulfide exchange. |
Table 2: Stability of Covalent Linkages Formed with Thiol-Reactive Crosslinkers
| Linkage Formed | Reactive Group | Chemical Structure | Stability Characteristics |
| Dithiomaleamic Acid | Dibromomaleimide | Dithiomaleamic Acid Adduct | Highly stable; irreversible and resistant to retro-Michael reaction after hydrolysis.[13][17] |
| Thioether | Maleimide | Succinimidyl Thioether | Susceptible to retro-Michael reaction (cleavage) in the presence of other thiols.[6] Can be stabilized by ring-opening hydrolysis.[8] |
| Thioether | Haloacetyl | Thioether | Highly stable and irreversible bond.[20] |
| Thioether | Vinyl Sulfone | Thioether | Stable and irreversible bond.[20] |
| Disulfide | Pyridyldithiol | -S-S- | Cleavable by reducing agents (e.g., DTT, TCEP, glutathione).[1] |
Visualizing the Reaction Pathways
To further clarify the distinct mechanisms, the following diagrams illustrate the reaction pathways for key thiol-reactive chemistries.
Caption: Comparison of Dibromomaleimide and conventional Maleimide reaction pathways.
Experimental Protocols
The following protocols provide a framework for utilizing dibromomaleimide crosslinkers and comparing conjugate stability.
Protocol 1: Site-Specific Antibody Conjugation via Disulfide Bridging
This protocol details the reduction of antibody interchain disulfide bonds and subsequent conjugation with a dibromomaleimide-linker-payload (DBM-payload).
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
DBM-payload dissolved in a water-miscible organic solvent (e.g., DMSO)
-
Quenching solution (e.g., N-acetyl cysteine)
-
Purification system (e.g., size-exclusion chromatography)
Methodology:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in PBS.
-
Disulfide Reduction: Add a 5-10 fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Conjugation: Add a 10-20 fold molar excess of the DBM-payload solution to the reduced antibody. The final concentration of organic solvent should typically be below 10% (v/v) to maintain protein integrity. Incubate at room temperature for 1 hour.
-
Stabilization (Hydrolysis): Adjust the pH of the reaction mixture to 8.0 by adding a small volume of a suitable buffer (e.g., 1M Tris). Incubate at 37°C for 2-4 hours to promote the hydrolysis of the dithiomaleimide to the stable dithiomaleamic acid.[17][21]
-
Quenching: Add a 5-fold molar excess of N-acetyl cysteine relative to the DBM-payload to quench any unreacted reagent. Incubate for 15 minutes.
-
Purification: Purify the resulting antibody-drug conjugate using size-exclusion chromatography to remove excess reagents and unconjugated payload.
-
Analysis: Characterize the conjugate using techniques such as LC-MS to confirm the molecular weight and determine the drug-to-antibody ratio (DAR), and SDS-PAGE to assess homogeneity.
Caption: General workflow for synthesizing a stable antibody-drug conjugate using DBM.
Protocol 2: Comparative In Vitro Stability Assay
This protocol provides a method to directly compare the stability of bioconjugates prepared with different crosslinkers in the presence of a competing thiol.
Methodology:
-
Conjugate Preparation: Prepare conjugates of a model protein or peptide with the crosslinkers of interest (e.g., DBM, SMCC, SPDP) following established protocols. Purify each conjugate to remove unreacted reagents.
-
Stability Challenge: Incubate a known concentration of each purified conjugate (e.g., 1 mg/mL) in a buffer (e.g., PBS, pH 7.4) containing a high concentration of a competing thiol, such as 5 mM L-cysteine or glutathione, at 37°C.[7]
-
Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each incubation mixture.
-
Quenching and Analysis: Immediately quench the retro-reaction if necessary (e.g., by acidification) and analyze the sample by reverse-phase HPLC or LC-MS.
-
Data Interpretation: Quantify the percentage of intact conjugate remaining at each time point by measuring the peak area. Plot the percentage of intact conjugate versus time to determine the stability profile and half-life of each linkage under these challenging conditions. Conjugates formed with DBM (and subsequently hydrolyzed) are expected to show significantly higher stability (minimal loss of payload) compared to those formed with conventional maleimides.[7]
Conclusion and Expert Recommendations
The evolution from conventional maleimides to dibromomaleimide platforms like this compound represents a significant advancement in bioconjugation technology. While traditional maleimides offer rapid kinetics, the instability of the resulting conjugate remains a critical liability, particularly for therapeutics intended for in vivo use.
This compound and its analogues offer a superior solution for applications demanding both homogeneity and stability. Its unique ability to bridge disulfide bonds allows for the site-specific construction of bioconjugates with a controlled stoichiometry, while the subsequent hydrolysis of the linkage effectively eliminates the problem of retro-Michael deconjugation. This makes it an ideal choice for the development of next-generation ADCs and other complex biotherapeutics.
For applications where cleavability is desired, pyridyldithiol reagents remain the standard. For simple, stable labeling where disulfide bridging is not required and slower kinetics are acceptable, haloacetyls and vinyl sulfones are robust alternatives. Ultimately, the optimal crosslinker is dictated by the specific demands of the application. However, for the growing field of precisely engineered biotherapeutics, the stability and control afforded by the dibromomaleimide platform are unparalleled.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 5. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. medchemexpress.com [medchemexpress.com]
- 11. methyl 3,4-dibromo-2,5-dioxo-2H-pyrrole-1(5H)-carboxylate, 1442447-48-4 | BroadPharm [broadpharm.com]
- 12. This compound | C6H3Br2NO4 | CID 71745215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Next generation maleimides enable the controlled assembly of antibody-drug conjugates via native disulfide bond bridging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
A Comparative Guide to Bioconjugation: The Ascendancy of Dibromomaleimides Over Traditional Maleimides
For researchers, scientists, and drug development professionals, the creation of stable, well-defined bioconjugates is a critical objective. The covalent linkage of payloads—be they cytotoxic drugs, imaging agents, or polymers—to biomolecules like antibodies and peptides is a foundational technology in modern therapeutics and diagnostics. For years, the workhorse of thiol-specific conjugation has been the maleimide moiety, prized for its rapid and selective reaction with cysteine residues.[1][2] However, the apparent simplicity of this chemistry belies a significant flaw: the instability of the resulting conjugate.[3][4]
This guide provides an in-depth, data-supported comparison between traditional maleimide chemistry and the next-generation technology of dibromomaleimides (DBMs). We will explore the mechanistic underpinnings of their respective reactions, present comparative stability data, and provide practical experimental protocols to demonstrate why DBMs represent a superior platform for creating robust, homogeneous, and effective bioconjugates.
The Achilles' Heel of Traditional Maleimides: Reversible Conjugation
The reaction between a maleimide and a thiol proceeds via a Michael addition, where the nucleophilic thiol attacks the electron-deficient double bond of the maleimide ring.[1][5] This forms a thiosuccinimide thioether bond, a reaction that is highly efficient and chemoselective within a pH range of 6.5-7.5.[2][6][7]
However, the stability of this linkage is compromised by its reversibility through a retro-Michael reaction.[7][8][9] In the physiological environment, which is rich in endogenous thiols like glutathione, the thiosuccinimide bond can break, leading to deconjugation.[3][10] The released maleimide-payload can then react with other biomolecules, such as serum albumin, causing off-target toxicity and a dramatic reduction in therapeutic efficacy.[4] This "payload migration" is a critical liability for therapeutics like antibody-drug conjugates (ADCs), where precise delivery is paramount.[4][8][11]
While the thiosuccinimide ring can undergo hydrolysis to form a stable, ring-opened succinamic acid thioether that is resistant to the retro-Michael reaction, this process is often too slow for traditional N-alkyl maleimides to prevent deconjugation in vivo.[7][12][13][14]
Dibromomaleimides: Engineering Stability Through Disulfide Rebridging
Dibromomaleimides (DBMs) are a class of "next-generation maleimides" (NGMs) designed to overcome the inherent instability of the traditional thioether linkage.[15][16][17] As bifunctional reagents, DBMs can react with two thiol groups via a rapid sequential nucleophilic substitution of the two bromine atoms.[18][19]
This unique property makes them ideal for disulfide bridging.[20][21] Many proteins, particularly antibodies (IgG1 isotype), contain solvent-accessible interchain disulfide bonds. These bonds can be mildly reduced using a reagent like tris(2-carboxyethyl)phosphine (TCEP) to yield two free, reactive cysteine residues. The DBM then reacts with both thiols simultaneously, "rebridging" the disulfide bond with a linker-payload.[18][20][21]
The most significant advantage arises after this rebridging. The resulting dithiomaleimide conjugate is designed to undergo rapid and quantitative hydrolysis under mild basic conditions.[22][23][24][25] This opens the maleimide ring to form a dithiomaleamic acid, which is exceptionally stable and completely resistant to retro-Michael deconjugation and thiol exchange.[22][23]
References
- 1. bachem.com [bachem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. communities.springernature.com [communities.springernature.com]
- 15. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Expanding the scope of Next Generation Maleimides for Antibody Conjugation - UCL Discovery [discovery.ucl.ac.uk]
- 18. benchchem.com [benchchem.com]
- 19. tandfonline.com [tandfonline.com]
- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 25. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reactivity of Mono- and Dibromomaleimides with Cysteine
For Researchers, Scientists, and Drug Development Professionals
The site-specific modification of cysteine residues is a cornerstone of modern bioconjugation, enabling the construction of sophisticated biomolecules such as antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes.[1][2] Among the arsenal of chemical tools available, maleimides have long been favored for their rapid and selective reaction with thiols under physiological conditions.[3] However, the classic maleimide-thiol linkage has known stability issues, primarily the potential for retro-Michael reactions and thiol exchange in the reducing environment of the bloodstream.[4][5] This has spurred the development of "next-generation" maleimides, including monobromomaleimides and dibromomaleimides, which offer unique reactivity profiles and enhanced stability.[6][7]
This guide provides an in-depth, objective comparison of the reactivity of mono- and dibromomaleimides with cysteine, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal reagent for their specific application.
The Chemistry of Bromomaleimide-Cysteine Reactions
Both monobromomaleimides and dibromomaleimides react with cysteine residues through a mechanism that differs significantly from the Michael addition of traditional maleimides. The reaction proceeds via a rapid addition-elimination sequence, where the thiol group of cysteine attacks the carbon-carbon double bond of the maleimide, followed by the elimination of a bromide ion.[8][9] This key difference in mechanism imparts distinct properties to the resulting conjugates.
Monobromomaleimides react with a single cysteine residue to form a thiomaleimide.[8] This reaction is noteworthy for its potential reversibility. The resulting C-S bond can be cleaved by treatment with a phosphine, such as tris(2-carboxyethyl)phosphine (TCEP), regenerating the original cysteine.[8][10] This reversibility offers a unique advantage for applications requiring temporary protein modification. Furthermore, the thiomaleimide product retains a reactive double bond, allowing for a subsequent Michael addition with a second thiol, providing a platform for dual functionalization.[10]
Dibromomaleimides , on the other hand, are bifunctional reagents capable of reacting with two cysteine residues.[10][11] This property is particularly advantageous for re-bridging disulfide bonds that have been selectively reduced.[12][13] The reaction proceeds in a sequential manner, with the first thiol addition forming a monobromo adduct, which then rapidly reacts with a second thiol to yield a stable dithiomaleimide bridge.[11][14] A crucial feature of dibromomaleimide chemistry is the subsequent hydrolysis of the dithiomaleimide conjugate under mildly basic conditions to form a highly stable maleamic acid, which "locks" the linkage and prevents retro-Michael reactions.[11][15]
Caption: Reaction pathways for mono- and dibromomaleimides with cysteine.
Comparative Performance Metrics
The choice between a mono- and dibromomaleimide hinges on the specific experimental goals. The following table summarizes key performance metrics to guide this decision.
| Feature | Monobromomaleimide | Dibromomaleimide | References |
| Stoichiometry | 1:1 (Maleimide:Cysteine) | 1:2 (Maleimide:Cysteine) | [8],[11] |
| Primary Application | Reversible/dual functionalization | Disulfide bridging | [10],[12] |
| Reaction Rate | Rapid | Very Rapid | [10],[14] |
| Reversibility | Yes (with phosphines) | No (stable bridge) | [8],[11] |
| Final Adduct Stability | Susceptible to thiol exchange | Highly stable (post-hydrolysis) | [8],[15] |
| Drug-to-Antibody Ratio (DAR) Control | N/A (single point attachment) | High (homogeneous ADCs) | [11],[13] |
Experimental Data Insights
Reactivity Comparison:
Studies comparing the reaction rates of various maleimides with a model cysteine-containing protein have shown the following order of reactivity: N-methylbromomaleimide ≈ N-ethylmaleimide > dibromomaleimide ≫ iodoacetamide.[10][14] This demonstrates that bromomaleimides react on a similar timescale to highly reactive traditional maleimides and significantly faster than conventional alkylating agents like iodoacetamide.[10]
Stability of the Conjugate:
The primary advantage of dibromomaleimide lies in the exceptional stability of the final hydrolyzed adduct. Traditional maleimide-cysteine conjugates are susceptible to a retro-Michael reaction, leading to deconjugation and potential off-target effects.[4][16] Dibromomaleimide-derived dithiomaleamic acid conjugates are resistant to this degradation pathway, exhibiting high stability in biological media.[15] While monobromomaleimide adducts offer the unique feature of reversibility, this also implies a lower intrinsic stability compared to the "locked" dibromomaleimide bridge.[8]
Caption: Stability comparison of traditional vs. dibromomaleimide conjugates.
Experimental Protocols
Protocol 1: Reversible Cysteine Modification with Monobromomaleimide
This protocol outlines the general steps for the reversible modification of a cysteine-containing protein with a monobromomaleimide.
Materials:
-
Cysteine-containing protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.0-8.0.
-
Monobromomaleimide stock solution in an anhydrous organic solvent (e.g., DMSO or DMF).
-
Tris(2-carboxyethyl)phosphine (TCEP) solution for reversal.
-
Quenching reagent (e.g., N-acetylcysteine).
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation: Ensure the protein solution is free of extraneous thiols. If necessary, perform a buffer exchange.
-
Conjugation: Add a 5-10 fold molar excess of the monobromomaleimide stock solution to the protein solution. Incubate at room temperature or 4°C for 1-2 hours.
-
Quenching: Add a quenching reagent to consume any unreacted monobromomaleimide.
-
Purification: Purify the conjugate to remove excess reagents.
-
Reversal (Optional): To reverse the modification, incubate the purified conjugate with a 50-100 fold molar excess of TCEP for 1-2 hours at room temperature.
-
Analysis: Analyze the reaction products by LC-MS to confirm conjugation and/or reversal.
Protocol 2: Disulfide Bridging with Dibromomaleimide for ADC Synthesis
This protocol details the reduction of antibody interchain disulfide bonds followed by conjugation with a dibromomaleimide-linker-payload.[11]
Materials:
-
Antibody (e.g., IgG1) in a suitable buffer (e.g., PBS), pH 7.4.
-
Reducing agent (e.g., TCEP).
-
Dibromomaleimide-linker-payload stock solution in an anhydrous organic solvent (e.g., DMSO).
-
Hydrolysis buffer (e.g., borate buffer, pH 8.5).
-
Quenching reagent (e.g., N-acetylcysteine).
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Reduction: Add a controlled molar excess of TCEP to the antibody solution to selectively reduce the interchain disulfide bonds. Incubate at 37°C for 1-2 hours.
-
Conjugation: Add the dibromomaleimide-linker-payload stock solution to the reduced antibody. The reaction is typically rapid, often reaching completion in under 20 minutes.
-
Hydrolysis: Adjust the pH of the reaction mixture to ~8.5 to induce hydrolysis of the dithiomaleimide ring to the stable maleamic acid. Incubate for approximately 1 hour.
-
Quenching: Quench any unreacted dibromomaleimide by adding a thiol-containing reagent like N-acetylcysteine.[11]
-
Purification: Purify the resulting ADC using a suitable method, such as size-exclusion chromatography, to remove excess reagents and unconjugated payload.[11]
-
Analysis: Characterize the final ADC by methods such as LC-MS and SDS-PAGE to determine the drug-to-antibody ratio (DAR) and confirm homogeneity.
Caption: Workflow for ADC synthesis using dibromomaleimide.
Conclusion
Monobromomaleimides and dibromomaleimides represent significant advancements in maleimide chemistry, offering solutions to the limitations of traditional reagents.
-
Monobromomaleimides provide a unique platform for reversible protein modification and dual functionalization , making them ideal for applications requiring temporary labeling or the introduction of multiple functionalities at a single site.[10]
-
Dibromomaleimides excel in the creation of highly stable bioconjugates through efficient disulfide bridging .[11] Their ability to form robust, hydrolysis-locked linkages makes them a superior choice for the development of next-generation therapeutics, particularly homogeneous and stable antibody-drug conjugates.[11][13]
The selection between these two powerful reagents should be guided by a thorough understanding of their distinct reactivity profiles and the specific demands of the intended application. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary knowledge to effectively implement these next-generation maleimide technologies in their work.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Maleimide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bromomaleimides: new reagents for the selective and reversible modification of cysteine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
The Stability Showdown: A Comparative Guide to Dithiomaleimide Linkage in Serum
For researchers, scientists, and drug development professionals, the stability of the linker in a bioconjugate is a critical determinant of its therapeutic efficacy and safety. An unstable linker can lead to premature payload release, resulting in off-target toxicity and a diminished therapeutic window. While the maleimide-thiol Michael addition has been a workhorse for bioconjugation, the reversibility of the resulting thiosuccinimide linkage in the thiol-rich environment of serum is a well-documented liability.[1][2][3][4][5] This guide provides an in-depth, objective comparison of the dithiomaleimide (DTM) linkage with other common and next-generation alternatives, supported by experimental data and detailed protocols to inform rational linker design.
The Challenge of Linker Stability in Serum
The Achilles' heel of the conventional maleimide-thiol conjugate is its susceptibility to a retro-Michael reaction.[2][4][5] This reaction, which is essentially the reverse of the initial conjugation, leads to deconjugation. In the bloodstream, abundant endogenous thiols, such as glutathione and albumin, can then intercept the released maleimide, leading to off-target effects and a reduction in the concentration of the active bioconjugate.[2][5][6] A competing reaction, the hydrolysis of the thiosuccinimide ring to a stable maleamic acid, can prevent this reversal.[7][8][] Much of the innovation in linker technology has centered on either promoting this hydrolysis or developing entirely new chemistries that form more robust bonds.
Dithiomaleimide: A Contender in the Stability Arena
Dithiomaleimides have emerged as a versatile platform for bioconjugation, offering unique properties. The reaction of a dibromomaleimide with two thiol-containing molecules results in the formation of a dithiomaleimide linkage.[10] This chemistry has been utilized for disulfide bridging in proteins and for creating reduction-responsive drug delivery systems.[10][11]
However, the stability of the dithiomaleimide linkage itself in serum is a nuanced topic. While the maleimide thioether bonds can be substituted by excess thiols like glutathione, suggesting a potential for controlled release, this also points to an inherent lability.[10] One study comparing a dithiomaleimide-derived conjugate to a classical maleimide conjugate found a similar rate of thiol exchange with albumin.[12] Conversely, hydrolysis of the dithiomaleimide to the corresponding thiomaleamic acid can result in a highly stable conjugate, resistant to thiol exchange.[13][14] This dual nature—potential for both lability and stability—makes a thorough assessment crucial for its application in drug development.
Comparative Performance of Linker Chemistries
The choice of a linker is a trade-off between stability, reactivity, and ease of synthesis. Below is a summary of the performance of dithiomaleimide compared to other common linkages.
| Linker Chemistry | Linkage Type | Relative Serum Stability | Key Advantages | Key Disadvantages |
| Dithiomaleimide | Thioether | Moderate to High (post-hydrolysis) | Can bridge disulfides; potential for redox-sensitivity.[10][11] | Susceptible to thiol exchange before hydrolysis; stability is dependent on post-conjugation modification.[10][12] |
| Traditional Maleimide | Thiosuccinimide | Low to Moderate | Fast reaction kinetics; widely used.[1][2] | Prone to retro-Michael reaction and thiol exchange.[3][4][5][6] |
| Self-Hydrolyzing Maleimide | Maleamic Acid Thioether | High | Rapidly forms a stable, hydrolyzed linkage, preventing deconjugation.[7] | Requires specific design of the maleimide precursor.[7] |
| Phenyloxadiazole Sulfone | Sulfone | Very High | Forms a highly stable, irreversible thioether bond.[3][6][15] | May have slower reaction kinetics compared to maleimides. |
| Disulfide | Disulfide | Variable | Cleavable by endogenous reducing agents (e.g., glutathione), enabling controlled release. | Stability can be modulated by steric hindrance but can be susceptible to premature cleavage.[16] |
Experimental Assessment of Linker Stability
To empirically determine the stability of a bioconjugate linker in a physiologically relevant environment, a serum or plasma stability assay is the gold standard.
Experimental Workflow: Serum Stability Assessment
Caption: Workflow for assessing bioconjugate linker stability in serum.
Detailed Protocol: In Vitro Plasma Stability Assay
Objective: To quantify the stability of a bioconjugate by measuring the amount of intact conjugate and the release of free payload over time in plasma.[16]
Materials:
-
Test bioconjugate (e.g., ADC)
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Sample tubes
-
-80°C freezer
-
Analytical instrumentation (ELISA reader, HPLC, or LC-MS system)
Procedure:
-
Preparation: Dilute the bioconjugate to a final concentration of 100 µg/mL in pre-warmed plasma.[16] Prepare a control sample by diluting the bioconjugate in PBS.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 6, 24, 48, 72, and 168 hours), collect aliquots from the incubation mixture.[16]
-
Storage: Immediately freeze the collected aliquots at -80°C to stop any further reactions.[16]
-
Analysis: Analyze the samples to determine the concentration of the intact bioconjugate, total antibody, and/or the released payload.[16]
-
ELISA:
-
LC-MS:
-
Intact Mass Analysis: For a direct measure of linker stability, the average drug-to-antibody ratio (DAR) can be monitored over time.[17][18] A decrease in the average DAR indicates payload deconjugation.
-
Quantification of Free Payload: After protein precipitation, the supernatant can be analyzed by LC-MS/MS to quantify the amount of released payload.[17]
-
-
Mechanism of Dithiomaleimide Hydrolysis and Thiol Exchange
Caption: Competing pathways for dithiomaleimide conjugates in serum.
Conclusion and Future Outlook
The stability of the linker is a paramount consideration in the design of effective and safe bioconjugates. While traditional maleimide chemistry has served the field for decades, its inherent instability has driven the development of more robust alternatives. Dithiomaleimides present an interesting case; their stability is highly dependent on their chemical environment and subsequent modifications. The hydrolysis of the dithiomaleimide to a maleamic acid offers a pathway to a highly stable conjugate, mitigating the risk of thiol exchange.[13] For applications where reduction-sensitivity is desired, the inherent reactivity of the dithiomaleimide linkage with thiols can be exploited.[10]
For researchers developing novel bioconjugates, a thorough, head-to-head evaluation of linker stability in serum is not just recommended—it is essential. The protocols and comparative data presented in this guide provide a framework for making informed decisions in the selection of a linker technology that best suits the desired pharmacological profile of the therapeutic candidate. As our understanding of the in vivo fate of bioconjugates deepens, the continued innovation in linker chemistry will undoubtedly lead to the development of even safer and more potent targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 10. Reduction-Responsive Dithiomaleimide-Based Nanomedicine with High Drug Loading and FRET-Indicated Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Acid-cleavable thiomaleamic acid linker for homogeneous antibody–drug conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Efficacy of ADCs prepared with Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate vs. other linkers
A Comparative Guide to Antibody-Drug Conjugate Efficacy: The Case for Dibromomaleimide Linkers
For Researchers, Scientists, and Drug Development Professionals
The therapeutic success of an Antibody-Drug Conjugate (ADC) is not merely a function of its antibody's specificity or its payload's potency; it is critically dependent on the linker that connects them.[1][2] An ideal linker must be robust enough to prevent premature payload release in systemic circulation, yet engineered to efficiently liberate its cytotoxic cargo at the tumor site.[1][3] This guide provides an in-depth comparison of ADCs prepared with Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate—a dibromomaleimide (DBM) derivative—against those utilizing other common linkers, with a focus on chemical stability, homogeneity, and resulting therapeutic efficacy.
The Challenge of Linker Stability: Overcoming the Retro-Michael Reaction
A significant portion of ADCs in development and on the market have historically relied on maleimide-thiol conjugation chemistry to attach payloads to cysteine residues on the antibody.[4] This method, while efficient, harbors a critical vulnerability: the resulting thiosuccinimide linkage is susceptible to a reverse Michael addition, or "retro-Michael" reaction, in plasma.[5][6][7][8] This reaction breaks the bond between the linker and the antibody, leading to premature drug release.[7][9] The deconjugated drug-linker can then bind to other circulating thiols, like albumin, causing a loss of targeted efficacy and an increase in off-target toxicity.[5][7][10] It has been reported that payload shedding from these ADCs can be as high as 50-75% over one to two weeks in plasma.[4]
Dibromomaleimide (DBM) linkers have emerged as a superior alternative designed specifically to solve this instability.[5][8] Unlike traditional maleimides, DBMs create a more robust and stable linkage, significantly enhancing the ADC's pharmacological profile.[11][12]
The Dibromomaleimide Advantage: A Mechanistic Comparison
The enhanced stability of the DBM linker stems from its unique reaction mechanism with thiol groups from cysteine residues, particularly those generated by the reduction of interchain disulfide bonds in the antibody's hinge region.
-
Conventional Maleimide Linkers: Undergo a single Michael addition reaction with a cysteine thiol to form a thiosuccinimide bond. This bond exists in equilibrium and is prone to reversal (the retro-Michael reaction) or exchange with other thiols.[7][10]
-
Dibromomaleimide (DBM) Linkers: Engage in a two-step process. The first thiol displaces one of the bromine atoms. A second, nearby thiol (from the other side of the reduced disulfide bond) then displaces the second bromine, effectively "rebridging" the disulfide bond.[13] This process forms a stable dithiomaleimide that can be subsequently hydrolyzed to a dithiomaleamic acid, which is irreversible and not susceptible to the retro-Michael reaction.[5][14] This locking mechanism ensures the payload remains firmly attached to the antibody until it reaches the target cell.[5]
Below is a depiction of these competing chemical pathways.
Comparative Performance Data: Stability and Efficacy
The theoretical stability of DBM-based linkers translates into demonstrable improvements in ADC performance, from homogeneity to in vivo efficacy. Using a DBM linker to rebridge the antibody's interchain cysteines results in highly homogeneous ADCs, predominantly with a drug-to-antibody ratio (DAR) of four.[11][12] This contrasts sharply with conventional cysteine conjugation, which produces heterogeneous mixtures with DARs ranging from zero to eight.[11]
Table 1: Comparative In Vitro Stability and In Vivo Efficacy
| Feature | Conventional Maleimide ADC (e.g., MC-MMAF) | Dibromomaleimide (DBM) ADC (e.g., DBM-MMAF) | Advantage of DBM |
|---|---|---|---|
| Homogeneity | Heterogeneous mixture (DAR 0-8) | Highly homogeneous (Predominantly DAR 4) | Predictable pharmacology, simplified manufacturing[11][12] |
| Plasma Stability | Susceptible to payload loss via retro-Michael reaction[4][8] | Highly stable; resistant to deconjugation[5][14][15] | Reduced off-target toxicity, improved therapeutic window[11][12] |
| Pharmacokinetics | Faster clearance | Improved PK profile | Enhanced tumor exposure[11][12] |
| In Vivo Efficacy | Standard efficacy | Superior efficacy observed in preclinical models | Greater anti-tumor activity[11][12] |
| Toxicity | Higher potential for off-target toxicity | Reduced toxicity in preclinical models | Wider therapeutic window[11][12] |
Data synthesized from comparative studies such as Behrens et al., Mol Pharm, 2015.[11][12]
These improvements are not just theoretical. The technology has been clinically validated in ADCs like [vic-]trastuzumab duocarmazine (SYD985), which utilizes a proprietary linker technology that ensures high stability in circulation and efficient release of the toxin in the tumor.[16][17][18]
Experimental Protocols for Comparative Evaluation
To validate the superiority of DBM-linked ADCs, researchers can perform a series of head-to-head comparative experiments.
This protocol is adapted from established methods for creating homogeneous, DAR 4 ADCs from native antibodies without requiring antibody engineering.[11][14]
Materials:
-
Purified monoclonal antibody (e.g., Trastuzumab) in PBS.
-
Tris(2-carboxyethyl)phosphine (TCEP) solution.
-
DBM-linker-payload (e.g., DBM-MMAF) dissolved in a compatible organic solvent like DMA.
-
Phosphate Buffered Saline (PBS), pH 7.4 and pH 8.5.
-
Desalting columns (e.g., PD-10).
Procedure:
-
Antibody Preparation: Buffer exchange the purified antibody into PBS, pH 7.4. Adjust the final concentration to 5 mg/mL.
-
Disulfide Reduction: Warm the antibody solution to 37°C. Add a molar excess of TCEP (e.g., 5 equivalents) to ensure complete reduction of the interchain disulfide bonds. Incubate for 1-2 hours at 37°C.[11][19] Purification of the reduced antibody is not required before the next step.[11]
-
Conjugation: Add a slight molar excess (e.g., 5-8 equivalents) of the DBM-linker-payload solution to the reduced antibody mixture.[11][14] Allow the reaction to proceed for 5 minutes at room temperature.
-
Hydrolysis (Locking Step): Adjust the pH of the reaction mixture to 8.5 to accelerate the hydrolysis of the dithiomaleimide to the stable dithiomaleamic acid.[14] Incubate for 1-2 hours at room temperature.[14][20]
-
Purification: Purify the resulting ADC using a desalting column equilibrated with a formulation buffer to remove excess linker-payload and other reagents.
-
Characterization: Analyze the final ADC product using Hydrophobic Interaction Chromatography (HIC) to confirm the DAR distribution and Size Exclusion Chromatography (SEC) to assess aggregation. Use LC-MS to confirm the precise mass of the conjugate.
This assay is designed to quantify the rate of payload deconjugation in a biologically relevant matrix.
Materials:
-
DBM-linked ADC and control maleimide-linked ADC.
-
Human or mouse serum/plasma.
-
Incubator at 37°C.
-
Analytical system for measuring average DAR (e.g., HPLC-HIC or LC-MS).
Procedure:
-
Incubation: Dilute each ADC to a final concentration of approximately 100 µg/mL in plasma.[9]
-
Time Course: Incubate the samples at 37°C.
-
Sampling: At designated time points (e.g., 0, 24, 48, 96, and 168 hours), withdraw an aliquot of each ADC-plasma mixture.
-
Analysis: Analyze the samples immediately by HPLC-HIC or LC-MS to determine the average DAR of the ADC population.[21]
-
Data Interpretation: Plot the average DAR as a function of time for each ADC. A stable ADC, such as one linked with DBM, will show minimal to no decrease in average DAR over the time course, whereas an unstable ADC will show a time-dependent decrease.[21]
Conclusion: A Paradigm Shift in ADC Stability and Performance
The choice of linker is a pivotal decision in the design of an effective and safe Antibody-Drug Conjugate. While traditional maleimide linkers have been widely used, their inherent instability due to the retro-Michael reaction poses significant challenges, leading to premature payload release and potential off-target toxicity.[4][10]
The this compound linker, and DBM technology in general, offers a robust and elegant solution. By rebridging the antibody's native disulfide bonds and forming a stable, irreversible linkage, DBM-based ADCs demonstrate superior homogeneity, enhanced plasma stability, and, consequently, an improved pharmacokinetic and efficacy profile in preclinical models.[11][12] For researchers aiming to develop next-generation ADCs with a wider therapeutic window and more predictable clinical outcomes, the adoption of DBM linker technology represents a critical, data-supported step forward.
References
- 1. benchchem.com [benchchem.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. FDA Accepts Byondis' Biologics License Application for [Vic-] Trastuzumab Duocarmazine (SYD985) in HER2-Positive Metastatic Breast Cancer [prnewswire.com]
- 18. byondis.com [byondis.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 21. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Conjugates Formed with N-Substituted Dibromomaleimides: A New Paradigm in Stability and Homogeneity
For researchers, scientists, and drug development professionals, the quest for robust and stable bioconjugates is paramount. While traditional maleimide-thiol chemistry has been a cornerstone of protein modification, particularly in the development of Antibody-Drug Conjugates (ADCs), the inherent instability of the resulting thiosuccinimide linkage presents a significant challenge. This guide provides an in-depth technical comparison of protein conjugates formed with a next-generation platform, dibromomaleimides (DBMs), highlighting their superior stability and the nuances of their application. We will delve into the underlying chemistry, provide supporting experimental data, and offer detailed protocols to empower researchers in their pursuit of next-generation biotherapeutics.
The Achilles' Heel of Traditional Maleimide Conjugates: The Retro-Michael Reaction
The conventional method for conjugating payloads to proteins via cysteine residues involves the Michael addition reaction between a thiol and an N-alkyl maleimide. This reaction is rapid and highly selective under physiological conditions.[1] However, the thiosuccinimide bond formed is reversible and susceptible to a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione, which is abundant in the bloodstream.[2] This deconjugation leads to premature release of the payload, which can then react with off-target molecules, causing systemic toxicity and reducing the therapeutic efficacy of the conjugate.[2][3]
Another degradation pathway for the thiosuccinimide linkage is hydrolysis of the succinimide ring. While this ring-opening reaction forms a stable maleamic acid thioether that is no longer prone to the retro-Michael reaction, the rate of hydrolysis for traditional N-alkylmaleimides under physiological pH is often too slow to effectively compete with the rapid deconjugation process.[3]
Dibromomaleimides (DBMs): A Next-Generation Solution for Stable Bioconjugation
To address the critical stability issues of traditional maleimide conjugates, next-generation maleimides have been developed. Among these, dibromomaleimides (DBMs) have emerged as a powerful platform for creating highly stable and homogeneous bioconjugates.[4][5] DBMs are bifunctional reagents that react with two thiol groups, typically generated from the reduction of a disulfide bond, to form a stable, re-bridged dithiomaleimide adduct.[5]
The key to the enhanced stability of DBM conjugates lies in a subsequent, often rapid, hydrolysis of the dithiomaleimide ring to form a dithiomaleamic acid.[6][7] This "locking" mechanism renders the linkage resistant to retro-Michael reactions and thiol exchange, ensuring the integrity of the bioconjugate in vivo.[5][7]
The substituent on the nitrogen atom of the dibromomaleimide plays a crucial role in the overall process, influencing both the synthesis of the DBM reagent and the kinetics of the post-conjugation hydrolysis.
N-methoxycarbonyl-dibromomaleimide often serves as an activated intermediate for the synthesis of other N-substituted DBMs.[6] Its utility lies in facilitating the reaction with amines under milder, room-temperature conditions to introduce various linker moieties, avoiding the harsher conditions like refluxing in acetic acid that are sometimes required for other synthetic routes.[6][8] While it can be used in bioconjugation, the focus for optimizing the final conjugate's properties has shifted to other N-substituents that directly influence the rate of the stability-inducing hydrolysis step.
Electron-withdrawing groups on the N-substituent, such as N-aryl or short N-alkyl linkers (e.g., derived from glycine, referred to as C-2 linkers), have been shown to significantly accelerate the post-conjugation hydrolysis of the dithiomaleimide.[6][9] This rapid hydrolysis is highly desirable as it quickly "locks" the conjugate in its stable maleamic acid form, minimizing the time the conjugate exists in a state susceptible to potential side reactions and improving the homogeneity of the final product.[6][9]
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. mdpi.com [mdpi.com]
- 4. Protein modification, bioconjugation, and disulfide bridging using bromomaleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Kinetic Analysis of DBM (Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate) and Other Thiol-Reactive Reagents for Bioconjugation
For researchers, scientists, and drug development professionals, the quest for precise and stable bioconjugation technologies is paramount. The covalent linkage of therapeutic payloads, imaging agents, or other functionalities to biomolecules like antibodies and proteins underpins the development of next-generation diagnostics and therapeutics. For decades, the Michael addition reaction between a maleimide and a thiol has been the workhorse of site-specific bioconjugation. However, the inherent instability of the resulting thiosuccinimide linkage, which is susceptible to a retro-Michael reaction, has driven the innovation of alternative reagents.
This guide provides an in-depth kinetic analysis of Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate (DBM), a promising dibromomaleimide reagent, and compares its performance with traditional maleimides and other next-generation alternatives. We will delve into the reaction mechanisms, present quantitative kinetic data, and provide detailed experimental protocols to empower you to make informed decisions for your bioconjugation strategies.
The Achilles' Heel of Traditional Maleimides: Reversibility
The primary drawback of conventional maleimide-based bioconjugation is the reversibility of the thioether bond formed with cysteine residues. This reversibility, known as a retro-Michael reaction, can lead to the premature release of the conjugated payload in the reducing environment of plasma, which is rich in thiols like glutathione and albumin.[1] This premature cleavage can result in off-target toxicity and diminished therapeutic efficacy. A competing reaction, the hydrolysis of the succinimide ring to a more stable ring-opened succinamic acid, can mitigate this instability; however, this process is often slow and can lead to a heterogeneous mixture of conjugated species.[1]
DBM: A Disulfide Bridging Reagent with Enhanced Stability
This compound (DBM) belongs to the class of dibromomaleimides, which are bifunctional reagents exhibiting high reactivity and selectivity towards the thiol groups of cysteine residues. The reaction proceeds via a rapid sequential nucleophilic substitution of the two bromine atoms by two thiol groups, making DBM and similar structures particularly adept at re-bridging reduced disulfide bonds in proteins like antibodies.
A key advantage of the DBM platform is the subsequent hydrolysis of the resulting dithiomaleimide adduct. This hydrolysis is significantly accelerated compared to conventional maleimide adducts and "locks" the conjugate into a highly stable maleamic acid form, which is resistant to the retro-Michael reaction.
Reaction Mechanism: DBM vs. Traditional Maleimide
The fundamental difference in the reaction mechanism between DBM and a traditional maleimide dictates the stability of the final conjugate.
Caption: Reaction pathways for traditional maleimide and DBM with thiols.
Quantitative Kinetic Comparison of Thiol-Reactive Reagents
The selection of a bioconjugation reagent is often a trade-off between reaction speed and the stability of the resulting adduct. The following table summarizes key performance parameters for DBM and other common thiol-reactive reagents.
| Reagent Class | Example | Second-Order Rate Constant (M⁻¹s⁻¹) | Resulting Linkage | Linkage Stability | Key Advantages & Disadvantages |
| Dibromomaleimide | This compound (DBM) | Rapid (similar to N-ethylmaleimide) | Dithiomaleimide (hydrolyzes to maleamic acid) | Very High (after hydrolysis) | Advantages: Disulfide bridging, highly stable final adduct. Disadvantages: Potential for side reactions with reducing agents like TCEP.[2] |
| Traditional Maleimide | N-ethylmaleimide (NEM) | ~10³ (at pH 7)[3] | Thiosuccinimide | Moderate (prone to retro-Michael reaction)[1] | Advantages: Fast kinetics, well-established chemistry. Disadvantages: Reversible linkage, potential for off-target reactions. |
| Haloacetyl | Iodoacetamide | Slower than maleimides | Thioether | High (irreversible) | Advantages: Forms a very stable bond. Disadvantages: Slower reaction rate, can also react with other nucleophiles like histidine and methionine. |
| Vinyl Sulfone | Slower than maleimides | Thioether | High (irreversible) | Advantages: High stability. Disadvantages: Slower reaction kinetics. | |
| Phenyloxadiazolyl Methyl Sulfone (PODS) | Rapid | Thioether | Very High (irreversible) | Advantages: Fast kinetics, highly stable adduct. Disadvantages: Newer chemistry, less established than maleimides. |
Experimental Protocol: Kinetic Analysis of DBM with Glutathione via Stopped-Flow Spectroscopy
This protocol outlines a detailed methodology for determining the second-order rate constant of the reaction between DBM and a model thiol, glutathione (GSH), using stopped-flow spectroscopy.
I. Materials and Reagents
-
This compound (DBM)
-
Reduced L-Glutathione (GSH)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
Stopped-flow spectrophotometer
II. Solution Preparation
-
DBM Stock Solution (10 mM): Dissolve the appropriate mass of DBM in DMSO to prepare a 10 mM stock solution.
-
GSH Stock Solution (20 mM): Dissolve the appropriate mass of GSH in PBS (pH 7.4) to prepare a 20 mM stock solution. Prepare this solution fresh before each experiment.
-
Working Solutions:
-
DBM Working Solution (Syringe A): Dilute the DBM stock solution with PBS (pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on the reaction kinetics.
-
GSH Working Solutions (Syringe B): Prepare a series of GSH working solutions in PBS (pH 7.4) at concentrations ranging from 1 mM to 10 mM. This will create pseudo-first-order conditions where the concentration of GSH is at least 10-fold greater than the DBM concentration.
-
III. Stopped-Flow Experiment Workflow
Caption: Experimental workflow for stopped-flow kinetic analysis.
IV. Experimental Procedure
-
Instrument Setup:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).
-
Set the spectrophotometer to monitor the reaction at a wavelength where a significant absorbance change is expected upon reaction of DBM with GSH. This may require an initial spectral scan of the reactants and products.
-
-
Loading Syringes:
-
Load the DBM working solution into Syringe A.
-
Load one of the GSH working solutions into Syringe B.
-
-
Data Acquisition:
-
Initiate the stopped-flow experiment. The instrument will rapidly mix the contents of the two syringes and stop the flow in the observation cell.
-
Record the change in absorbance over time. The data acquisition time should be sufficient to capture the entire reaction course (typically several half-lives).
-
Repeat the experiment with the remaining GSH working solutions.
-
Perform multiple runs for each GSH concentration to ensure reproducibility.
-
V. Data Analysis
-
For each GSH concentration, the observed rate constant (k_obs) can be obtained by fitting the absorbance versus time data to a single exponential decay function:
-
A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t)
-
Where A(t) is the absorbance at time t, A_initial is the initial absorbance, and A_final is the final absorbance.
-
-
Plot the observed rate constants (k_obs) against the corresponding GSH concentrations.
-
The second-order rate constant (k₂) is determined from the slope of the linear fit of this plot, as under pseudo-first-order conditions, k_obs = k₂ * [GSH].
Conclusion: The Superiority of DBM for Stable Bioconjugates
The kinetic analysis reveals that this compound (DBM) is a highly efficient thiol-reactive reagent with reaction rates comparable to the widely used N-ethylmaleimide. However, the key advantage of DBM lies in the post-conjugation hydrolysis of the dithiomaleimide linkage, which results in a remarkably stable maleamic acid adduct. This effectively circumvents the primary limitation of traditional maleimides – the reversibility of the thiol adduct.
For researchers and drug developers seeking to construct robust and stable bioconjugates, particularly for in vivo applications where linker stability is critical, DBM and other next-generation dibromomaleimide reagents represent a superior alternative to traditional maleimide chemistry. The ability to rapidly and efficiently form stable linkages makes DBM a powerful tool in the development of antibody-drug conjugates, PEGylated proteins, and other advanced biotherapeutics.
References
Benchmarking a New-Generation Maleimide: A Comparative Guide to Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, particularly for the development of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs), the choice of crosslinker is a critical determinant of success. For years, traditional maleimides have been the workhorse for their specific reactivity towards thiol groups on cysteine residues. However, the inherent instability of the resulting thioether bond has prompted the evolution of next-generation maleimide crosslinkers designed to overcome these limitations.[1]
This guide provides a comprehensive comparison of Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate, a representative dibromomaleimide (DBM), against the broader class of next-generation and traditional maleimide crosslinkers. We will delve into the mechanistic nuances, performance data, and experimental considerations to empower you in selecting the optimal reagent for your research.
The Achilles' Heel of Traditional Maleimides: The Need for an Upgrade
Conventional maleimide crosslinkers react with the sulfhydryl group of a cysteine residue via a Michael addition reaction, forming a thiosuccinimide linkage.[2] While this reaction is efficient and highly specific under physiological conditions, the resulting bond is susceptible to a retro-Michael reaction.[3] This reversibility can lead to deconjugation, especially in the presence of endogenous thiols like glutathione, compromising the stability and efficacy of the bioconjugate and potentially leading to off-target toxicity.[4]
Enter the Next Generation: A Focus on Stability and Homogeneity
Next-generation maleimides (NGMs) have been engineered to address the instability of the thiosuccinimide bond, leading to more robust and homogeneous bioconjugates.[5][6] this compound falls into this advanced category.
This compound: A Disulfide Bridging Specialist
This molecule is a dibromomaleimide derivative, characterized by two bromine atoms on the pyrrole ring.[7][8][9] This unique feature allows it to react with two thiol groups, making it an excellent candidate for bridging reduced disulfide bonds in proteins, such as the interchain disulfides in antibodies.[7][10] The methyl ester functionality provides a potential handle for further modification after saponification.[7][8]
The reaction mechanism involves the sequential substitution of the two bromine atoms by two cysteine thiols, effectively re-bridging the disulfide bond.[11] This approach is instrumental in producing homogeneous ADCs with a controlled drug-to-antibody ratio (DAR), as it targets specific, native disulfide bonds.[5][6]
Head-to-Head Comparison: Performance Metrics of Maleimide Crosslinkers
To facilitate an informed decision, the following table summarizes the key performance characteristics of traditional and next-generation maleimide crosslinkers.
| Feature | Traditional N-Alkyl Maleimide | This compound (DBM) | Other Next-Generation Maleimides (e.g., Diiodomaleimides, Hydrolysis-Tuned) |
| Primary Reaction | Michael addition with a single thiol[2] | Substitution of two bromine atoms by two thiols[12] | Varies: Disulfide bridging, Michael addition with subsequent stabilization[13][14] |
| Key Stability Feature | Prone to retro-Michael reaction and thiol exchange[4] | Forms a stable, re-bridged disulfide linkage[10] | Enhanced stability through various mechanisms (e.g., rapid hydrolysis of the thiosuccinimide ring)[13][15][16] |
| Reaction pH | 6.5 - 7.5[17][18] | ~7.4[4] | Generally 6.5 - 7.5 |
| Homogeneity of Conjugate | Can be heterogeneous if multiple cysteines are present | High, due to specific targeting of disulfide bonds[19] | High, particularly for disulfide bridging reagents |
| Reversibility | Potentially reversible[20] | Generally stable, though cleavage under reducing conditions has been noted[21] | Designed for enhanced stability and reduced reversibility[22][23] |
| Applications | General protein labeling, ADC development (with stability concerns) | Site-specific ADC construction, protein stabilization[6][24] | High-stability ADCs, protein-protein conjugates, imaging agents[13][14] |
Delving Deeper: Mechanistic Insights and Experimental Workflows
Reaction Mechanisms: A Visual Explanation
The fundamental difference in reactivity between traditional and dibromomaleimides is key to their performance.
Caption: Reaction mechanisms of traditional vs. dibromomaleimide crosslinkers.
Experimental Workflow: Assessing Conjugate Stability
A critical experiment to benchmark these crosslinkers is to assess the stability of the resulting conjugate in a biologically relevant medium.
Caption: Experimental workflow for assessing ADC stability in plasma.
Detailed Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with a Dibromomaleimide
This protocol outlines a general method for conjugating a dibromomaleimide to an antibody via disulfide bond bridging.
Materials:
-
Antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., TCEP, DTT)
-
This compound (DBM) dissolved in an organic solvent (e.g., DMF, DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
To the antibody solution, add the reducing agent to a final concentration sufficient to reduce the interchain disulfide bonds (typically a 5-10 fold molar excess).
-
Incubate at 37°C for 1-2 hours.
-
-
Conjugation:
-
Add the DBM solution to the reduced antibody solution (typically a 5-10 fold molar excess over the antibody).
-
Incubate at room temperature for 1 hour.
-
-
Quenching:
-
Add a quenching reagent to cap any unreacted maleimides.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography to remove excess reagents and unconjugated payload.
-
-
Characterization:
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) and confirm conjugate integrity using techniques such as UV-Vis spectroscopy, HPLC, and mass spectrometry.
-
Protocol 2: Comparative Hydrolysis Rate Determination
This protocol allows for the comparison of the hydrolytic stability of different maleimide-thiol adducts.
Materials:
-
N-acetylcysteine (or other thiol-containing small molecule)
-
Maleimide crosslinkers of interest (traditional and next-generation)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
HPLC system with a UV detector
Procedure:
-
Adduct Formation:
-
React each maleimide with a slight excess of N-acetylcysteine in the phosphate buffer to form the thiosuccinimide adduct.
-
-
Hydrolysis Monitoring:
-
Incubate the adduct solutions at a controlled temperature (e.g., 37°C).
-
At various time points, inject an aliquot of each solution onto the HPLC system.
-
Monitor the disappearance of the adduct peak and the appearance of the hydrolyzed product peak(s) by UV absorbance.
-
-
Data Analysis:
-
Calculate the rate of hydrolysis for each adduct by plotting the concentration of the remaining adduct versus time and fitting the data to an appropriate kinetic model.
-
Conclusion: Making an Informed Choice
The evolution from traditional to next-generation maleimides represents a significant advancement in bioconjugation technology. This compound and other dibromomaleimides offer a robust solution for creating stable, homogeneous bioconjugates through disulfide bond bridging.[10] This is particularly advantageous in the development of ADCs, where conjugate stability and a defined DAR are paramount for therapeutic success.[1]
While diiodomaleimides may offer faster reaction kinetics and reduced hydrolysis in some cases, and other NGMs provide stability through controlled hydrolysis, the choice of crosslinker will ultimately depend on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate.[13][14] By understanding the underlying chemistry and employing rigorous analytical methods, researchers can confidently select the optimal maleimide technology to advance their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Next generation maleimides enable the controlled assembly of antibody-drug conjugates via native disulfide bond bridging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. methyl 3,4-dibromo-2,5-dioxo-2H-pyrrole-1(5H)-carboxylate, 1442447-48-4 | BroadPharm [broadpharm.com]
- 9. This compound | C6H3Br2NO4 | CID 71745215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]
- 19. semanticscholar.org [semanticscholar.org]
- 20. Self-healing material - Wikipedia [en.wikipedia.org]
- 21. Bromomaleimide-Linked Bioconjugates Are Cleavable in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. d-nb.info [d-nb.info]
- 23. researchgate.net [researchgate.net]
- 24. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS RN: 1442447-48-4), a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
Understanding the Hazard Profile
Key Hazard Considerations:
-
Halogenated Organic Compound: Chemicals in this class are often persistent in the environment and can have toxic effects.[2] Their disposal is strictly regulated.
-
Reactivity: The dibromomaleimide motif is known to be a reactive ligand for thiol groups, such as those found in cysteine residues of proteins.[3][4][5][6] This reactivity suggests that the compound should not be mixed with reagents containing free thiols or other strong nucleophiles, as this could lead to unintended reactions within the waste container.
-
Toxicity: Although specific toxicity data is not available, it is prudent to handle this compound as potentially harmful if swallowed, inhaled, or in contact with skin. Similar brominated organic compounds can cause skin and eye irritation.
NFPA 704 Hazard Diamond (Anticipated)
While a specific NFPA 704 rating is not published, a plausible estimation based on similar halogenated organic solids would be:
| Hazard | Rating | Explanation |
| Health | 2 | Can cause temporary incapacitation or residual injury. Protective equipment is necessary. |
| Flammability | 1 | Must be preheated before ignition can occur. |
| Instability | 1 | Normally stable, but can become unstable at elevated temperatures and pressures. May react with water, but not violently. |
| Special | — | No special hazards are immediately apparent from the structure, but this should be confirmed with a specific SDS. The white diamond indicates special hazards like reactivity with water or oxidizing properties.[7] |
This table represents an educated estimation and should be updated if a specific SDS becomes available. The NFPA 704 system provides a simple, readily recognized, and easily understood system of markings that provides a general idea of the hazards of a material and the severity of these hazards as they relate to emergency response.[8][9]
The Core Principle: Segregation and Containment
The cornerstone of proper chemical waste management is segregation. Due to its halogenated nature, this compound and any materials contaminated with it must not be disposed of in regular trash or down the drain. It must be collected as hazardous waste.
Waste Stream Classification
This compound falls under the category of halogenated organic waste . It is imperative to keep this waste stream separate from non-halogenated organic waste.[10] Co-mingling can complicate the disposal process and significantly increase costs, as halogenated waste typically requires incineration at high temperatures to prevent the formation of toxic byproducts.
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for the safe handling and disposal of this compound from the point of generation to its final collection.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing the appropriate PPE as part of your laboratory's Chemical Hygiene Plan (CHP), a requirement under OSHA's Laboratory Standard (29 CFR 1910.1450).[11][12][13][14]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Skin and Body Protection: A lab coat is mandatory.
Step 2: Waste Container Selection and Labeling
-
Container Selection:
-
Labeling:
-
The moment you add the first quantity of waste to the container, it must be labeled.[17][18]
-
The label must include:
-
The words "HAZARDOUS WASTE ".[10]
-
The full chemical name: "This compound ". Avoid abbreviations or chemical formulas.
-
An accurate list of all components in the container, including any solvents used for rinsing.
-
The approximate percentage of each component.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
-
Step 3: Waste Accumulation
-
Solid Waste:
-
Collect the solid this compound waste in the designated container.
-
This includes any contaminated items such as weighing paper, gloves, and pipette tips.
-
-
Rinsate:
-
If rinsing glassware that contained the compound, the rinsate must also be treated as hazardous waste.
-
Use a minimal amount of a compatible organic solvent (e.g., acetone, ethyl acetate) for rinsing.
-
Collect the rinsate in a designated halogenated organic liquid waste container. Do not mix this with non-halogenated solvent waste.
-
-
Incompatible Wastes:
-
Given the reactivity of the dibromomaleimide moiety with thiols, do not mix this waste with any chemicals containing free thiol groups or other strong nucleophiles.
-
Always check for chemical compatibility before adding any new substance to a waste container.[16] Do not mix incompatible solvents in the same waste container.[10]
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is stored in a cool, dry, and well-ventilated area, away from sources of ignition.
-
Store the waste container in secondary containment to prevent spills.
Step 5: Arranging for Disposal
-
Once the waste container is full (a general rule is no more than 90% capacity), or if you are generating waste infrequently, arrange for its pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
You will likely need to complete a hazardous waste manifest. This is a legal document that tracks the waste from "cradle-to-grave."[19][20][21][22] The manifest will require information about the waste, including its composition and the appropriate EPA hazardous waste code.
EPA Hazardous Waste Codes
While a specific "P" or "U" listing for this compound is unlikely, waste containing halogenated organic compounds from non-specific sources is often classified under the "F" list. The most relevant codes would likely be:
-
F001: If mixed with spent halogenated solvents used in degreasing.[23][24]
-
F002: The following spent halogenated solvents: Tetrachloroethylene, methylene chloride, trichloroethylene,1,1,1- trichloroethane, chlorobenzene, 1,1,2-trichloro-1,2,2-tri- fluoroethane, ortho-dichlorobenzene, trichlorofluoromethane, and 1,1,2-trichloroethane; all spent solvent mixtures/blends containing, before use, a total of ten percent or more (by volume) of one or more of the above halogenated solvents or those listed in F001, F004, or F005; and still bottoms from the recovery of these spent solvents and spent solvent mixtures.[25]
Consult with your EHS department for the precise waste codes to use.
Emergency Procedures: Spills and Exposures
In the event of a spill or exposure, immediate and appropriate action is crucial.[26][27][28][29]
Spill Response
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Hazard: Determine the extent of the spill and if you can safely clean it up. For small spills of this solid, you may be able to proceed. For larger spills, contact your institution's emergency response team.
-
Don Appropriate PPE: At a minimum, wear a lab coat, gloves, and eye protection.
-
Contain and Clean:
-
For a solid spill, gently sweep the material into a dustpan to avoid creating airborne dust.
-
Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Clean the spill area with a detergent and water solution, and collect the cleaning materials as hazardous waste.
-
-
Decontaminate: Decontaminate the area and any equipment used for cleanup.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. Seek medical attention if irritation develops or persists.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Workflow for Disposal Decision-Making
Caption: Decision workflow for the proper disposal of this compound waste.
Conclusion
The proper disposal of this compound is a multi-step process that demands careful attention to detail. By understanding the compound's potential hazards, adhering to strict segregation and containment protocols, and following established laboratory safety procedures, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. nfpa.org [nfpa.org]
- 3. methyl 3,4-dibromo-2,5-dioxo-2H-pyrrole-1(5H)-carboxylate, 1442447-48-4 | BroadPharm [broadpharm.com]
- 4. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. cdp.dhs.gov [cdp.dhs.gov]
- 8. atapars.com [atapars.com]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. depts.ttu.edu [depts.ttu.edu]
- 11. compliancy-group.com [compliancy-group.com]
- 12. OSHA/PESH Laboratory Standard (Chemical Hygiene Plan) [binghamton.edu]
- 13. A Detailed Guide on OSHA Chemical Hygiene Plan [cloudsds.com]
- 14. osha.gov [osha.gov]
- 15. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 16. sites.rowan.edu [sites.rowan.edu]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 18. louisville.edu [louisville.edu]
- 19. danielshealth.com [danielshealth.com]
- 20. Hazardous Waste Manifest Guide | Stericycle [stericycle.com]
- 21. dtsc.ca.gov [dtsc.ca.gov]
- 22. scribd.com [scribd.com]
- 23. wku.edu [wku.edu]
- 24. adem.alabama.gov [adem.alabama.gov]
- 25. media.suweb.site [media.suweb.site]
- 26. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 27. safety.fsu.edu [safety.fsu.edu]
- 28. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 29. research.columbia.edu [research.columbia.edu]
Mastering the Handling of Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Immediate Implementation: This guide provides critical safety and operational protocols for researchers, scientists, and drug development professionals working with Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate. Adherence to these procedures is essential for minimizing exposure risk and ensuring a safe laboratory environment.
This compound is a reactive halogenated organic compound. Its utility in research, particularly as a potential bioconjugation agent that can react with thiols, underscores its inherent reactivity.[1] This reactivity necessitates a comprehensive approach to personal protection and laboratory safety. The primary hazards associated with this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[2] Therefore, all handling procedures must be designed to prevent direct contact and aerosol generation.
Hazard Profile and Risk Mitigation
Before commencing any work with this compound, a thorough understanding of its hazard profile is essential. The following table summarizes the known hazards and the corresponding mitigation strategies through the use of appropriate Personal Protective Equipment (PPE).
| Hazard | Route of Exposure | Potential Health Effects | Required PPE & Engineering Controls |
| Skin Irritant | Dermal Contact | Causes skin irritation.[2] | Chemical-resistant gloves (double-gloving recommended), flame-resistant lab coat. |
| Serious Eye Irritant | Eye Contact | Causes serious eye irritation.[2] | Chemical splash goggles and a face shield. |
| Respiratory Irritant | Inhalation | May cause respiratory irritation.[2] | Work within a certified chemical fume hood. If not feasible, a NIOSH-approved respirator with appropriate cartridges is mandatory. |
| Unknown Toxicity | Ingestion, Inhalation, Dermal | As with many research chemicals, full toxicological properties may not be known. Treat as having unknown hazards and toxicity.[1] | A combination of all above PPE and engineering controls. |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered approach to PPE is crucial when handling this compound. Each component of your PPE serves a specific purpose in preventing exposure.
Hand Protection: Your First Line of Defense
Due to the corrosive nature of halogenated organic compounds, selecting the right gloves is critical.
-
Glove Material: While specific permeation data for this exact compound is not widely available, nitrile or neoprene gloves are recommended as a starting point for handling similar chemicals.[3] Butyl rubber gloves also offer protection against a wide variety of chemicals but may not perform as well with halogenated solvents.[4]
-
Double Gloving: It is highly recommended to wear two pairs of gloves. This practice minimizes the risk of exposure when removing the outer, potentially contaminated glove.
-
Regular Changes: Gloves should be changed frequently, at least every 30-60 minutes, or immediately if you suspect contamination.[3]
-
Inspection: Always inspect gloves for any signs of degradation, punctures, or tears before use.
Body Protection: Shielding from Spills and Splashes
-
Laboratory Coat: A flame-resistant lab coat that can be fully buttoned is mandatory.[3]
-
Chemical Apron: For procedures with a higher risk of splashes or when handling larger quantities, a chemically resistant apron should be worn over the lab coat.
Eye and Face Protection: A Non-Negotiable Requirement
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Well-fitting chemical splash goggles that meet ANSI Z87.1 standards are required to protect against splashes and aerosols.
-
Face Shield: A face shield must be worn in conjunction with goggles whenever there is a risk of explosion, a significant splash hazard, or a highly exothermic reaction.
Respiratory Protection: Preventing Inhalation Exposure
-
Primary Engineering Control: All work with solid or solutions of this compound must be conducted in a certified chemical fume hood.[3]
-
Secondary Respiratory Protection: In the rare event that work cannot be conducted in a fume hood, or if there is a risk of generating dust or aerosols outside of one, a NIOSH-approved air-purifying respirator (APR) with appropriate cartridges for organic vapors and particulates must be used.[3] All users of respirators must be fit-tested and properly trained in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).
Operational and Disposal Plans: From Benchtop to Waste Stream
A meticulous plan for handling and disposal is just as critical as the correct PPE.
Standard Operating Procedure for Handling
The following workflow outlines the essential steps for safely handling the compound.
Caption: Standard operating procedure for handling this compound.
Spill Response Workflow
In the event of a spill, a calm and systematic response is crucial.
Caption: Procedural flow for managing a spill of this compound.
Disposal Protocol
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste streams.[5] This is critical for proper disposal and cost management.
-
Waste Containers: Collect all waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures.[5] Contact your institution's Environmental Health and Safety (EHS) department for guidance.
By integrating these safety protocols and operational plans into your daily laboratory workflow, you can effectively manage the risks associated with handling this compound, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
